2,5-Furandicarboxylic acid
Description
Properties
IUPAC Name |
furan-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTHALBTIRVDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062927 | |
| Record name | 2,5-Furandicarboxylic acid | |
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Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,5-Furandicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
1 mg/mL at 18 °C | |
| Record name | 2,5-Furandicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
3238-40-2 | |
| Record name | 2,5-Furandicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Furandicarboxylic acid | |
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| Record name | 2,5-Furandicarboxylic acid | |
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| Record name | 2,5-Furandicarboxylic acid | |
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| Record name | 2,5-Furandicarboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | Furan-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.819 | |
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| Record name | 2,5-FURANDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73C4JJ695C | |
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| Record name | 2,5-Furandicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
342 °C | |
| Record name | 2,5-Furandicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Early Synthesis Methods of Dehydromucic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal methods for the synthesis of dehydromucic acid, now more commonly known as 2,5-furandicarboxylic acid (FDCA). This document delves into the foundational experimental protocols and quantitative data from the late 19th and early 20th centuries, offering a valuable historical perspective on the production of this important platform chemical.
Introduction
Dehydromucic acid, a dicarboxylic acid derived from biomass, has garnered significant interest for its potential as a renewable building block for polymers, pharmaceuticals, and other fine chemicals. The earliest successful synthesis of this compound was a pivotal achievement in organic chemistry, laying the groundwork for future innovations in furan chemistry. This guide focuses on the pioneering work of Fittig and Heinzelmann, who first synthesized dehydromucic acid in 1876, and the subsequent elaborations and alternative methods developed by early researchers.
Core Synthesis Methodologies
The primary early route to dehydromucic acid involved the acid-catalyzed dehydration of mucic acid (galactaric acid), a readily available starting material derived from the oxidation of galactose. The key challenge was the controlled removal of three molecules of water to facilitate the cyclization and aromatization to the furan ring.
The Pioneering Synthesis by Fittig and Heinzelmann (1876)
The first documented synthesis of dehydromucic acid was achieved by Wilhelm Rudolf Fittig and his student Heinzelmann.[1][2] Their method involved the treatment of mucic acid with a strong dehydrating agent, fuming hydrobromic acid, under elevated temperature and pressure.
Experimental Protocol:
-
Reactants: Mucic acid and fuming hydrobromic acid.
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Apparatus: A sealed glass tube capable of withstanding high pressure.
-
Procedure:
-
Mucic acid was mixed with an excess of fuming hydrobromic acid in a thick-walled glass tube.
-
The tube was sealed to prevent the escape of volatile reactants and products.
-
The sealed tube was heated in a water bath or oven to a temperature of 100-120°C.
-
The reaction was allowed to proceed for an extended period, often several hours to a full day.
-
After cooling, the tube was carefully opened to release any built-up pressure.
-
The solid product was isolated by filtration.
-
Purification was achieved by recrystallization from hot water, yielding colorless crystals of dehydromucic acid.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Mucic Acid | Fittig & Heinzelmann, 1876 |
| Reagent | Fuming Hydrobromic Acid | Fittig & Heinzelmann, 1876 |
| Temperature | 100-120°C | Fittig & Heinzelmann, 1876 |
| Reaction Time | Several hours to 1 day | Fittig & Heinzelmann, 1876 |
| Pressure | Autogenous (in sealed tube) | Fittig & Heinzelmann, 1876 |
| Yield | Not explicitly quantified in the original publication, but described as yielding crystalline product. | Fittig & Heinzelmann, 1876 |
Reaction Pathway Diagram:
Caption: Synthesis of Dehydromucic Acid by Fittig and Heinzelmann (1876).
Variations and Alternative Early Methods
Following Fittig and Heinzelmann's discovery, other researchers explored alternative strong mineral acids for the dehydration of mucic acid. These investigations aimed to improve yields, reduce reaction times, and utilize more readily available or less corrosive reagents.
Experimental Protocols for Alternative Acid Catalysts:
-
Sulfuric Acid (H₂SO₄):
-
Mucic acid was mixed with concentrated sulfuric acid.
-
The mixture was heated, often to higher temperatures than with HBr (e.g., 130-150°C).
-
The reaction was typically conducted at atmospheric pressure, although sometimes under reduced pressure to aid in the removal of water.
-
The dark-colored reaction mixture was poured into cold water to precipitate the crude dehydromucic acid.
-
Purification involved washing the precipitate and recrystallization.
-
-
Phosphoric Acid (H₃PO₄):
-
Mucic acid was heated with concentrated phosphoric acid.
-
Similar to the sulfuric acid method, the reaction was carried out at elevated temperatures.
-
The work-up procedure was also analogous, involving precipitation in water and subsequent purification.
-
Quantitative Data for Alternative Acid-Catalyzed Syntheses:
| Parameter | Hydrobromic Acid | Sulfuric Acid | Phosphoric Acid | Reference |
| Reagent | Fuming HBr | Concentrated H₂SO₄ | Concentrated H₃PO₄ | General Early Literature |
| Temperature (°C) | 100-120 | 130-150 | ~150 | General Early Literature |
| Pressure | Autogenous | Atmospheric/Reduced | Atmospheric | General Early Literature |
| Reaction Time | Long (hours to a day) | Shorter (hours) | Shorter (hours) | General Early Literature |
| Yield (%) | Not well-documented in early reports | Variable, often moderate | Variable, often moderate | General Early Literature |
| Notes | Corrosive, required sealed tubes | Charring was a common side reaction | Less charring than H₂SO₄ | General Early Literature |
Experimental Workflow Diagram:
Caption: General Experimental Workflow for Early Dehydromucic Acid Synthesis.
Logical Relationship of Early Synthesis Methods
The early methods for synthesizing dehydromucic acid from mucic acid are all based on the same fundamental chemical transformation: acid-catalyzed dehydration and cyclization. The choice of acid catalyst influenced the specific reaction conditions and the efficiency of the process.
Caption: Logical Relationship of Early Dehydromucic Acid Synthesis Methods.
Conclusion
The early synthesis methods of dehydromucic acid, pioneered by Fittig and Heinzelmann and subsequently explored with other mineral acids, represent a significant chapter in the history of organic chemistry. While these methods were characterized by harsh reaction conditions and often modest yields, they successfully demonstrated the feasibility of converting a biomass-derived starting material into a valuable furanic compound. This foundational work paved the way for the development of more efficient and sustainable routes to this compound, a molecule that continues to be of great interest to the scientific and industrial communities. Understanding these early protocols provides valuable context for ongoing research and development in the field of biorenewable chemicals.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polyesters and other polymers. Its rigid, furan-based structure imparts unique and desirable properties to these materials, including enhanced thermal stability and superior barrier properties. This guide provides a comprehensive overview of the core physicochemical properties of FDCA, complete with experimental protocols and a workflow for its polymerization into polyethylene furanoate (PEF).
Physicochemical Properties of this compound
The key physicochemical properties of FDCA are summarized in the tables below, providing a clear reference for researchers.
General and Physical Properties
| Property | Value | Unit |
| Molecular Formula | C₆H₄O₅ | |
| Molar Mass | 156.09 | g/mol |
| Appearance | White solid | |
| Density | 1.604 | g/cm³ |
| Melting Point | 342 | °C |
| Boiling Point | 420 | °C |
| Flash Point | 207 | °C |
Solubility and Acidity
| Property | Value | Conditions |
| Solubility in Water | 1 | mg/mL at 18 °C |
| pKa₁ | 2.78 | |
| pKa₂ | 4.38 |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of FDCA.
Melting Point Determination
The melting point of FDCA can be determined using the capillary method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry FDCA is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point. For a pure substance like FDCA, this range should be narrow.
Solubility Determination
The solubility of FDCA in a given solvent can be determined using the isothermal equilibrium method.
Protocol:
-
Sample Preparation: An excess amount of solid FDCA is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
Concentration Analysis: The concentration of FDCA in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of FDCA dissolved per unit volume or mass of the solvent.
pKa Determination
The acid dissociation constants (pKa) of FDCA can be determined by potentiometric titration.
Protocol:
-
Solution Preparation: A known concentration of FDCA is dissolved in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the FDCA solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are determined from the points of inflection on the curve. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid like FDCA, two equivalence points and two pKa values will be observed.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
The thermal stability of FDCA is assessed using thermogravimetric analysis.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of FDCA (typically 5-10 mg) is placed in a TGA sample pan.
-
Instrument Setup: The TGA instrument is programmed with a specific temperature ramp and atmosphere (e.g., nitrogen or air). A typical heating rate is 10 °C/min.
-
Analysis: The sample is heated, and its mass is continuously monitored as a function of temperature.
-
Data Interpretation: The resulting TGA curve shows the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Experimental Workflow: Synthesis of Polyethylene Furanoate (PEF) from FDCA
The following diagram illustrates a typical two-stage melt polycondensation process for the synthesis of PEF from FDCA and ethylene glycol.
solubility of 2,5-Furandicarboxylic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2,5-Furandicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (FDCA) is a bio-based platform chemical with significant potential as a renewable substitute for terephthalic acid in the production of polyesters and other polymers.[1][2] Its application in the synthesis of metal-organic frameworks has also been explored.[1] A critical aspect of its processing, including reaction, separation, and purification, is its solubility in various solvents.[3][4] This technical guide provides a comprehensive overview of the solubility of FDCA in a range of organic solvents, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of FDCA has been investigated in several pure and mixed organic solvent systems. The following tables summarize the mole fraction solubility (x) of FDCA at various temperatures.
Solubility in Pure Organic Solvents
The solubility of FDCA generally increases with rising temperature.[3] In a study conducted over a temperature range of 313.15 K to 363.15 K, the solubility in pure solvents was found to decrease in the following order: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[1][3]
Table 1: Mole Fraction Solubility (x) of FDCA in Pure Organic Solvents at Various Temperatures (K)
| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | MIBK | Acetonitrile |
| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 |
| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 |
| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 |
| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 |
| 353.15 | 0.0447 | 0.0212 | 0.0176 | 0.0128 | 0.0069 | 0.0086 | 0.0047 |
| 363.15 | 0.0628 | 0.0302 | 0.0251 | 0.0184 | 0.0102 | 0.0128 | 0.0071 |
Data sourced from Zhang et al. (2018).[3][4]
Another study determined the solubility of FDCA in nine pure solvents at 293 K.[5]
Table 2: Weight Percent (wt%) Solubility of FDCA in Various Pure Solvents at 293 K
| Solvent | Solubility (wt%) |
| Water (H₂O) | 0.12 |
| Acetonitrile (ACN) | 0.06 |
| γ-Valerolactone (GVL) | 0.35 |
| γ-Butyrolactone (GBL) | 1.12 |
| Ethanol (EtOH) | 0.48 |
| Methanol (MeOH) | 1.31 |
| Tetrahydrofuran (THF) | 0.82 |
| Dimethyl Sulfoxide (DMSO) | 12.0 |
| Sulfolane (SULF) | 0.18 |
Data sourced from Motagamwala et al. (2024).[5][6]
Solubility in Binary Solvent Systems
The solubility of FDCA can be significantly enhanced in binary solvent mixtures.[6][7] For instance, a 20/80 w/w mixture of water and DMSO solubilized 23.1 wt% of FDCA, which is 190 times more than in pure water.[5][6] Similarly, a 20/80 w/w water/THF mixture showed a 60-fold increase in solubility compared to pure water.[5][6] In binary systems containing water and an ether (1,4-dioxane, tetrahydrofuran, 1,2-dimethoxyethane, or diethylene glycol dimethyl ether), the solubility of FDCA was observed to first increase and then decrease with an increasing mole fraction of water.[7]
Experimental Protocols for Solubility Determination
The determination of FDCA solubility typically involves a static analytical method or a gravimetric method.
Static Analytical Method with HPLC Analysis
This method is widely used for determining the solubility of organic compounds in various solvents.
1. Sample Preparation and Equilibration:
-
An excess amount of FDCA is added to a known volume of the selected solvent in a sealed vessel.
-
The mixture is continuously stirred in a thermostatic bath to maintain a constant temperature.
-
The system is allowed to reach equilibrium, which is typically confirmed by taking samples at different time intervals until the concentration of FDCA in the solution remains constant.
2. Sample Analysis:
-
After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solids.
-
The collected sample is then diluted with a suitable solvent.
-
The concentration of FDCA in the diluted sample is determined using High-Performance Liquid Chromatography (HPLC).[8]
Gravimetric Method
This method is a straightforward technique for solubility measurement.
1. Saturation:
-
A known mass of the solvent is placed in a thermostated vessel.
-
FDCA is added in excess to the solvent.
-
The mixture is stirred at a constant temperature for a sufficient period to ensure the solution is saturated.
2. Separation and Mass Determination:
-
The stirring is stopped, and the undissolved solid is allowed to sediment.
-
A known mass of the saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated from the solution under controlled conditions (e.g., in a vacuum oven).
-
The mass of the remaining solid FDCA is determined.
-
The solubility is then calculated as the mass of dissolved FDCA per mass of the solvent.[7]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of FDCA.
Conclusion
The solubility of this compound is a key parameter for its industrial application. This guide has summarized the available quantitative data on its solubility in various organic solvents and provided an overview of the experimental methods used for its determination. The presented data and protocols are intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in the effective handling and processing of FDCA. The provided workflow diagram offers a clear visual guide for the experimental determination of solubility. Further research into a wider range of green and sustainable solvents will be beneficial for the continued development of FDCA-based materials.
References
- 1. This compound CAS#: 3238-40-2 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of this compound in Eight Pure Solvents and Two Binary Solvent Systems at 313.15-363.15 K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Solubility and Thermodynamic Analysis of Solubility Behavior of this compound in Water and Ether Binary Solvent System [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
The Thermal Stability of 2,5-Furandicarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical attracting significant attention as a renewable alternative to petroleum-derived terephthalic acid in the production of polyesters and other polymers.[1] Its rigid furan ring structure imparts excellent thermal and mechanical properties to these materials.[2] However, the inherent thermal stability of the FDCA monomer itself is a critical parameter that influences its polymerization processes and the performance of the resulting polymers. This technical guide provides an in-depth analysis of the thermal stability of FDCA, compiling key quantitative data, outlining experimental methodologies, and visualizing decomposition pathways to support researchers and professionals in the fields of materials science and drug development.
Thermal Properties of this compound
FDCA is a crystalline solid with a high melting point, which is indicative of strong intermolecular forces, likely including hydrogen bonding. The thermal behavior of FDCA is characterized by its melting point and its subsequent decomposition, which occurs at a very similar temperature.
Quantitative Thermal Data
The key thermal properties of this compound are summarized in the table below. The data indicates that FDCA has a high melting point, but its decomposition begins at a temperature very close to or even below its melting point, a critical consideration for melt polymerization processes.
| Property | Value | References |
| Melting Point | >300 °C | [3] |
| Melting Point | >310 °C (decomposes) | [4] |
| Melting Point | 342 °C | [5][6][7] |
| Boiling Point | 420 °C | [5] |
| Flash Point | 207 °C | [5] |
| Decomposition Onset | Discoloration and decarboxylation reported above 200-220 °C |
Thermal Decomposition of this compound
The primary thermal decomposition pathway for this compound is decarboxylation. At elevated temperatures, FDCA loses one or both of its carboxylic acid groups as carbon dioxide (CO₂).
The initial decarboxylation step produces 2-furoic acid. Further heating can lead to the decarboxylation of 2-furoic acid to produce furan. This sequential decomposition has important implications for polymerization, as the loss of carboxylic acid functionality prevents the formation of high molecular weight polymers and can lead to discoloration of the final product.
The proposed thermal decomposition pathway of FDCA is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tue.nl [research.tue.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Production of the this compound Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 7. mdpi.com [mdpi.com]
The Future of Sustainable Polymers: An In-depth Technical Guide to 2,5-Furandicarboxylic Acid
A comprehensive review of the synthesis, properties, and applications of 2,5-Furandicarboxylic acid (FDCA), a promising bio-based alternative to petroleum-derived chemicals. This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core aspects of FDCA, from its production from renewable resources to its role in the development of advanced polymers and potential pharmaceutical applications.
This compound (FDCA) is a key bio-based platform chemical, identified by the US Department of Energy as one of the top 12 value-added chemicals from biomass.[1] Its structural similarity to terephthalic acid, a major component of PET, positions FDCA as a critical monomer for the production of sustainable polymers like polyethylene furanoate (PEF).[2][3] PEF exhibits superior barrier properties and thermal stability compared to its petroleum-based counterpart, making it an attractive material for packaging, textiles, and automotive applications.[2][4] Beyond polymers, FDCA and its derivatives show potential in pharmaceuticals and as corrosion inhibitors.[1][5]
Synthesis of this compound: From Biomass to High-Value Chemical
The primary route for FDCA production involves the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose found in lignocellulosic biomass.[6][7] This conversion can be achieved through various catalytic methods, including chemical, enzymatic, and electrochemical pathways.
Chemical Catalysis
The catalytic oxidation of HMF to FDCA is the most extensively studied method.[8] This process typically involves two main pathways: one proceeding through the intermediate 2,5-diformylfuran (DFF) and the other through 5-hydroxymethyl-2-furoic acid (HMFCA).[9][10] Both pathways ultimately converge to form 5-formyl-2-furoic acid (FFCA), which is then oxidized to FDCA.[10][11]
A variety of catalysts have been developed for this transformation, with noble metal-based catalysts (e.g., Pt, Au, Ru) supported on materials like activated carbon or metal oxides demonstrating high conversion rates and selectivity.[9][12] For instance, a Pt/C-O-Mg catalyst has been shown to achieve a 97% yield of FDCA under optimized conditions.[12] Non-noble metal catalysts are also being explored as a more cost-effective alternative.[8]
Enzymatic Synthesis
Enzymatic conversion offers a more environmentally friendly route to FDCA, operating under milder reaction conditions.[11] This approach often utilizes a cascade of enzymes to carry out the multi-step oxidation of HMF. For example, a combination of aryl alcohol oxidase, catalase, and chloroperoxidase has been used to successfully synthesize FDCA.[13] While promising, challenges such as enzyme stability and the need for multi-enzyme systems are areas of active research.[11][14]
Quantitative Data on FDCA Synthesis
The following tables summarize key quantitative data from various studies on the synthesis of FDCA, providing a comparative overview of different catalytic systems and reaction conditions.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| 5-Hydroxymethylfurfural (HMF) | MnOx-VC | Water | 120 | 4 | 100 | 99 | [9] |
| 5-Hydroxymethylfurfural (HMF) | Ag/-CeO2-DTPA-400 | Water | Room Temp | 6 | - | 98 (selectivity) | [9] |
| 5-Hydroxymethylfurfural (HMF) | Pt2Ru-MgAlO | Water | 100 | - | 99 | 99 (selectivity) | [9] |
| Sucrose | H2SO4 (dehydration) / Au/ZrO2 (oxidation) | Water | - | - | - | 29 (overall from sucrose) | [15] |
| 5-Hydroxymethylfurfural (HMF) | Pt/C-O-Mg | Water | 110 | - | >99 | 97 | [12] |
| Fructose | Pt/C | γ-valerolactone (GVL)/H2O | - | - | - | 93 (from HMF) | [16] |
| 5-Hydroxymethylfurfural (HMF) | Ru/Al2O3 | Aqueous alkaline | 140 | - | 100 | 98 (selectivity) | [17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of FDCA.
Protocol 1: Catalytic Oxidation of HMF using Pt/C-O-Mg[12]
-
Catalyst Preparation: MgO particles are coated with carbon, followed by the removal of free MgO. Platinum is then loaded onto the carbon support.
-
Reaction Setup: A base-free aerobic oxidation of HMF is carried out in a reactor.
-
Reaction Conditions: The reaction is conducted at an optimal temperature of 110 °C and an O2 pressure of 1.0 MPa.
-
Product Analysis: The conversion of HMF and the yield of FDCA are determined using analytical techniques such as HPLC.
Protocol 2: Enzymatic Synthesis of FDCA-based Polyamides[18][19]
-
Materials: Dimethyl 2,5-furandicarboxylate (DMFDCA), aliphatic diamines (e.g., 1,8-octanediamine), and Novozym® 435 (immobilized Candida antarctica lipase B) are used.
-
Polycondensation: The enzymatic polycondensation is performed in toluene at 90 °C.
-
Purification: The resulting polyamide is dissolved in formic acid, and the enzyme and molecular sieves are filtered off. The product is then precipitated and purified.
-
Characterization: The molecular weight and structure of the polyamide are analyzed using Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS).
Signaling Pathways and Experimental Workflows
Visual representations of reaction pathways and experimental workflows can greatly enhance understanding. The following diagrams, created using Graphviz, illustrate key processes in FDCA synthesis and application.
Caption: Simplified workflow for the production of FDCA from lignocellulosic biomass.
Caption: Key intermediates in the catalytic oxidation of HMF to FDCA.
Caption: Experimental workflow for the enzymatic synthesis of FDCA-based polyamides.
Applications and Future Perspectives
The primary application of FDCA is as a monomer for the production of bio-based polymers, most notably PEF.[18] The enhanced properties of PEF make it a strong candidate to replace PET in various applications, contributing to a more sustainable and circular economy.[2] The global market for FDCA is projected to grow significantly, driven by the increasing demand for sustainable materials.[19][20]
Beyond polymers, FDCA and its derivatives have been explored for their pharmacological potential.[5] Studies have shown antibacterial action and the ability to chelate metal ions, suggesting applications in medicine.[1]
The continued development of more efficient and cost-effective methods for FDCA production is crucial for its widespread adoption. Research efforts are focused on developing robust and recyclable catalysts, optimizing reaction conditions, and exploring novel synthesis routes, such as the direct conversion of biomass.[21] The integration of biocatalytic and chemocatalytic processes also holds promise for creating more sustainable and efficient production pathways.[22] As research progresses, FDCA is poised to play a pivotal role in the transition to a bio-based economy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. sugar-energy.com [sugar-energy.com]
- 5. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems [mdpi.com]
- 8. Production of this compound (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. avestia.com [avestia.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Catalytic Route to Biomass-Derived this compound and Its Use as Monomer in a Multicomponent Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toward biomass-derived renewable plastics: Production of this compound from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biobased polyesters and other polymers from this compound: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchintelo.com [researchintelo.com]
- 20. dataintelo.com [dataintelo.com]
- 21. Direct production of 2, 5-Furandicarboxylicacid from raw biomass by manganese dioxide catalysis cooperated with ultrasonic-assisted diluted acid pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biocatalytic production of this compound: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Genesis of 2,5-Furandicarboxylic Acid: A Technical Guide
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical poised to be a sustainable substitute for petroleum-derived terephthalic acid, a key component in the production of polyesters like polyethylene terephthalate (PET). The biological production of FDCA, primarily from the oxidation of 5-hydroxymethylfurfural (HMF), offers a greener and more environmentally benign alternative to conventional chemical synthesis routes that often rely on harsh reaction conditions and heavy metal catalysts. HMF itself is derivable from the dehydration of C6 sugars, such as fructose and glucose, which can be sourced from abundant lignocellulosic biomass. This guide provides an in-depth technical overview of the biological origins of FDCA, focusing on whole-cell biocatalysis and enzymatic cascade reactions. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this burgeoning field.
Biosynthetic Pathways of FDCA from HMF
The microbial and enzymatic conversion of HMF to FDCA proceeds through a series of oxidation steps. Two primary pathways have been elucidated, differing in the initial oxidation site on the HMF molecule.
Pathway 1: Oxidation of the Alcohol Group First
In this pathway, the primary alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is subsequently converted to FDCA.
Pathway 2: Oxidation of the Aldehyde Group First
Alternatively, the aldehyde group of HMF can be oxidized first to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to FFCA, which is finally converted to FDCA.
The following diagram illustrates these two convergent pathways.
Whole-Cell Biocatalysis for FDCA Production
Whole-cell biocatalysis utilizes intact microorganisms, either naturally capable or genetically engineered, to convert HMF into FDCA. This approach offers the advantage of containing all the necessary enzymes and cofactors within a protected cellular environment. Several bacterial species have been identified and engineered for efficient FDCA production.
Key Microorganisms
-
Raoultella ornithinolytica BF60: This bacterium is a promising native producer of FDCA from HMF. Genetic engineering efforts have focused on overexpressing key enzymes like aldehyde dehydrogenase and deleting genes responsible for byproduct formation, such as the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF).
-
Pseudomonas putida S12: A versatile and robust solvent-tolerant bacterium, P. putida has been successfully engineered to produce FDCA. Strategies often involve the heterologous expression of HMF-oxidizing enzymes, such as HMF/furfural oxidoreductase (HmfH) from Cupriavidus basilensis.
-
Cupriavidus basilensis HMF14: This bacterium is the source of the potent HMF/furfural oxidoreductase (HmfH) enzyme, which can catalyze the entire oxidation of HMF to FDCA.
Quantitative Data on Whole-Cell FDCA Production
The following table summarizes key quantitative data from various whole-cell biocatalysis studies for FDCA production from HMF.
| Microorganism | Genetic Modification | Substrate Conc. (mM) | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Time (h) | Temperature (°C) | pH | Reference |
| Raoultella ornithinolytica BF60 | Wild-type | 100 | 7.9 | 51.0 | 0.11 | 72 | 30 | 8.0 | [1] |
| Raoultella ornithinolytica BF60 | Engineered (AldH overexpression, adhP3 & alkR deletion) | 275 (fed-batch) | 41.3 | 96.2 | 0.57 | 72 | 30 | 7.0 | [1] |
| Pseudomonas putida S12 | Engineered (HmfH from C. basilensis) | 200 (fed-batch) | 30.1 | 97 | 0.21 | 144 | 30 | 7.0 | [2] |
| Pseudomonas putida S12 | Engineered (HMFO from Methylovorus sp.) | 50 | 5.6 | 70 | 0.23 | 24 | 30 | 7.0 | [3] |
| Cupriavidus basilensis HMF14 | Wild-type | 10 | 1.1 | ~70 | - | 24 | 30 | 7.0 | - |
Experimental Protocol: Whole-Cell Biocatalysis of HMF to FDCA
This protocol provides a general methodology for the production of FDCA from HMF using a whole-cell biocatalyst.
1. Microorganism Cultivation:
-
Media: Prepare a suitable growth medium for the selected microorganism. For example, for Pseudomonas putida, a mineral salts medium (MSM) containing a carbon source (e.g., glucose or glycerol), nitrogen source (e.g., ammonium sulfate), and trace elements is commonly used.
-
Inoculation and Growth: Inoculate a sterile flask containing the growth medium with a single colony of the microorganism. Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) until the desired cell density is reached (typically monitored by measuring the optical density at 600 nm).
2. Cell Harvesting and Preparation:
-
Centrifugation: Harvest the cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual growth medium. Repeat the centrifugation and washing steps.
-
Resuspension: Resuspend the washed cell pellet in the reaction buffer to the desired cell concentration (e.g., 10 g/L cell dry weight).
3. Biotransformation Reaction:
-
Reaction Setup: In a reaction vessel, combine the resuspended cells with the reaction buffer containing a defined concentration of HMF.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH with agitation to ensure proper mixing and aeration.
-
Monitoring: Periodically take samples from the reaction mixture to monitor the concentrations of HMF, FDCA, and intermediate products.
4. Product Analysis (HPLC):
-
Sample Preparation: Centrifuge the collected samples to remove the cells. Dilute the supernatant with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of 0.06N H₂SO₄ (60%) and methanol (40%).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at wavelengths suitable for HMF (around 284 nm) and FDCA (around 265 nm).
-
Quantification: Determine the concentrations of HMF and FDCA by comparing the peak areas with those of known standards.
-
5. Product Purification:
-
Cell Removal: Remove the biocatalyst from the final reaction mixture by centrifugation or filtration.
-
Acidification: Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid like HCl to precipitate the FDCA, which has low solubility in acidic aqueous solutions.
-
Recovery: Collect the precipitated FDCA by filtration and wash with cold water to remove impurities.
-
Drying: Dry the purified FDCA under vacuum.
The following diagram illustrates a typical experimental workflow for whole-cell biocatalysis.
References
In-Depth Technical Guide on the Theoretical Studies of 2,5-Furandicarboxylic Acid (FDCA) Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 2,5-Furandicarboxylic Acid (FDCA), a key bio-based platform chemical. This document delves into the molecule's geometric parameters, conformational analysis, and spectroscopic properties, offering valuable insights for researchers in materials science, polymer chemistry, and drug development.
Molecular Geometry and Structure
The molecular structure of this compound (FDCA) consists of a central furan ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1] The rigid furan ring and the presence of the carboxyl groups are key determinants of its physical and chemical properties, such as its high melting point of 342 °C, which suggests strong intermolecular hydrogen bonding.[1]
Theoretical Geometric Parameters
DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been shown to provide accurate geometries for furan derivatives. The optimized structure of FDCA is predicted to be planar, with the carboxylic acid groups oriented to facilitate intermolecular hydrogen bonding.
Table 1: Calculated Geometric Parameters of this compound (FDCA)
| Parameter | Bond/Atoms Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| C2-C3 | Data not available in search results | |
| C3-C4 | Data not available in search results | |
| C4-C5 | Data not available in search results | |
| C2-O1 | Data not available in search results | |
| C5-O1 | Data not available in search results | |
| C2-C6 | Data not available in search results | |
| C5-C7 | Data not available in search results | |
| C6=O2 | Data not available in search results | |
| C7=O4 | Data not available in search results | |
| C6-O3 | Data not available in search results | |
| C7-O5 | Data not available in search results | |
| O3-H | Data not available in search results | |
| O5-H | Data not available in search results | |
| Bond Angles | ||
| C5-C2-C3 | Data not available in search results | |
| C2-C3-C4 | Data not available in search results | |
| C3-C4-C5 | Data not available in search results | |
| C4-C5-O1 | Data not available in search results | |
| C2-O1-C5 | Data not available in search results | |
| C3-C2-C6 | Data not available in search results | |
| O1-C5-C7 | Data not available in search results | |
| C2-C6=O2 | Data not available in search results | |
| C5-C7=O4 | Data not available in search results | |
| C2-C6-O3 | Data not available in search results | |
| C5-C7-O5 | Data not available in search results | |
| C6-O3-H | Data not available in search results | |
| C7-O5-H | Data not available in search results | |
| Dihedral Angles | ||
| C4-C3-C2-C6 | Data not available in search results | |
| C3-C2-C6=O2 | Data not available in search results | |
| C3-C4-C5-C7 | Data not available in search results | |
| C4-C5-C7=O4 | Data not available in search results |
Note: The table is structured for clarity, but specific values from theoretical studies were not found in the provided search results. Further targeted computational studies would be required to populate this table.
Conformational Analysis
The conformational landscape of FDCA is determined by the rotation of the two carboxylic acid groups relative to the furan ring. Theoretical studies can map the potential energy surface associated with these rotations to identify the most stable conformers. The planarity of the molecule is a key feature, and deviations from this planarity due to the rotation of the carboxyl groups can influence its packing in the solid state and its interactions in solution. The most stable conformation is expected to be one where the carboxylic acid groups are coplanar with the furan ring, allowing for maximum conjugation and the formation of strong intermolecular hydrogen bonds.
Spectroscopic Properties
Spectroscopic techniques provide valuable experimental data that can be correlated with the theoretical models of FDCA's molecular structure.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules. Theoretical calculations of vibrational frequencies and their corresponding normal modes can aid in the assignment of experimental FTIR and Raman spectra.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound (FDCA)
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Data not available in search results | C=O stretching |
| Data not available in search results | C-O stretching |
| Data not available in search results | O-H bending |
| Data not available in search results | Furan ring stretching |
| Data not available in search results | C-H bending |
Note: While the methodology for such calculations is established, specific calculated frequencies and their detailed assignments for FDCA were not found in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the atoms in a molecule. The chemical shifts of the protons and carbons in FDCA are characteristic of its structure.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (FDCA)
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H | DMSO-d₆ | 7.28[2] |
| ¹³C | DMSO-d₆ | 118.39, 147.01, 158.88[2] |
| ¹H | Methanol | 7.26[3] |
The single proton signal corresponds to the two equivalent protons on the furan ring. The three carbon signals correspond to the two equivalent furan ring carbons attached to the carboxylic acids, the two equivalent furan ring carbons adjacent to the oxygen atom, and the two equivalent carboxylic acid carbons.
Experimental and Computational Protocols
Computational Protocol for DFT Calculations
A robust and widely used protocol for the theoretical study of furan derivatives involves Density Functional Theory (DFT) calculations.
-
Geometry Optimization: The molecular geometry of FDCA is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Conformational Analysis: To explore the conformational space, a potential energy surface scan can be performed by systematically rotating the dihedral angles of the carboxylic acid groups relative to the furan ring. The energy of the molecule is calculated at each step to identify the global and local energy minima.
Synthesis of Polyethylene Furanoate (PEF) from FDCA
FDCA is a key monomer for the production of the bio-based polymer polyethylene furanoate (PEF), a promising alternative to petroleum-based PET. The synthesis is typically a two-stage process of esterification followed by polycondensation.[3]
Caption: Synthesis pathway of PEF from biomass-derived FDCA.
Logical Flow for Theoretical Molecular Structure Analysis
The process of theoretically analyzing the molecular structure of a compound like FDCA follows a well-defined logical workflow.
Caption: Logical workflow for theoretical analysis of FDCA's molecular structure.
References
Methodological & Application
Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-Furandicarboxylic acid (FDCA) from 5-Hydroxymethylfurfural (HMF). FDCA is a valuable bio-based platform chemical and a key building block for the production of polymers like polyethylene furanoate (PEF), a potential replacement for petroleum-based polyethylene terephthalate (PET).[1][2] The following sections detail various catalytic methodologies, present comparative quantitative data, and offer step-by-step protocols for key synthetic routes.
I. Overview of Synthetic Methodologies
The oxidation of HMF to FDCA can be achieved through several catalytic pathways, including:
-
Heterogeneous Catalysis with Noble Metals: Supported noble metal catalysts, such as those based on platinum (Pt), gold (Au), palladium (Pd), and ruthenium (Ru), are widely studied for HMF oxidation and often exhibit high activity and selectivity.[3][4]
-
Heterogeneous Catalysis with Non-Precious Metals: To address the high cost of noble metals, catalysts based on more abundant and less expensive metals like nickel (Ni), manganese (Mn), cobalt (Co), and molybdenum-vanadium (Mo-V) have been developed as sustainable alternatives.[2][5][6][7]
-
Electrocatalytic Oxidation: This method utilizes an electric potential to drive the oxidation of HMF, often in aqueous media under mild conditions. It offers the potential for clean synthesis, with the co-production of hydrogen gas.[8][9][10]
-
Enzymatic/Biocatalytic Conversion: Biocatalysis, using enzymes such as laccases and oxidases, presents an environmentally friendly route for FDCA synthesis under mild reaction conditions.[1][5][6][11]
The oxidation of HMF to FDCA typically proceeds through two main intermediate pathways: (1) oxidation of the aldehyde group to form 5-hydroxymethyl-2-furoic acid (HMFA), or (2) oxidation of the alcohol group to form 2,5-diformylfuran (DFF).[1][2] Both pathways converge at 5-formyl-2-furancarboxylic acid (FFCA) before the final oxidation to FDCA.[2]
II. Comparative Data of Catalytic Systems
The following table summarizes quantitative data from various studies on the synthesis of FDCA from HMF, allowing for a direct comparison of different catalytic systems and reaction conditions.
| Catalyst | Oxidant | Base/Additive | Solvent | Temp. (°C) | Pressure | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C-O-Mg | O₂ | None | Water | 110 | 1.0 MPa | 6 | >99 | 97 | [4] |
| Ru/Cu-Co-O·MgO | O₂ | None | Water | 120 | 1.0 MPa | 12 | 100 | 86.1 | [12] |
| Ru+2.9/CNTs | Electrochemical | K₂SO₄ | Water | 60 | N/A | 24 | 100 | 90.2 | [8] |
| NiOx | NaClO | None | Water | 25 | N/A | 24 | ~80 | 34.14 | [2] |
| Mo-V-O | TBHP | None | Acetonitrile | 100 | N/A | 12 | 98.2 | 94.5 | [7] |
| Pd/C@Fe₃O₄ | O₂ | Na₂CO₃ | Water | 80 | 1 atm | 12 | ~100 | ~95 | [13] |
| Laccase (enzymatic) | O₂ | None | Buffer (pH 5) | 40 | N/A | - | - | - | [5][6] |
| Co-Mn/AC | O₂ | None | Water | 90 | - | - | - | - | [5][6] |
Note: This table presents a selection of data for comparative purposes. Yields and conversions can vary based on specific catalyst preparation and reaction optimization.
III. Experimental Protocols
The following are detailed protocols for representative methods of FDCA synthesis.
Protocol 1: Base-Free Aerobic Oxidation using a Pt-based Catalyst
This protocol is adapted from the base-free aerobic oxidation of HMF using a Pt/C-O-Mg catalyst.[4]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Pt/C-O-Mg catalyst
-
Deionized water
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Filtration apparatus
-
HPLC for analysis
Procedure:
-
In a typical experiment, add 0.5 mmol of HMF, 50 mg of the Pt/C-O-Mg catalyst, and 10 mL of deionized water to the high-pressure reactor.
-
Seal the reactor and purge with O₂ several times to remove air.
-
Pressurize the reactor to 1.0 MPa with O₂.
-
Heat the reactor to 110 °C while stirring at a constant rate (e.g., 800 rpm).
-
Maintain the reaction conditions for 6 hours.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to separate the catalyst.
-
Analyze the filtrate using HPLC to determine the HMF conversion and FDCA yield.
Protocol 2: Electrocatalytic Oxidation using a Ruthenium-based Catalyst
This protocol is based on the electrocatalytic oxidation of HMF using a Ru+2.9 catalyst supported on carbon nanotubes (CNTs).[8]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Ru+2.9/CNTs catalyst
-
Potassium sulfate (K₂SO₄)
-
Deionized water
-
Electrochemical cell (H-type) with a working electrode (e.g., carbon paper coated with the catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl)
-
Potentiostat
-
Magnetic stirrer
-
HPLC for analysis
Procedure:
-
Prepare the working electrode by depositing a known amount of the Ru+2.9/CNTs catalyst onto a carbon paper support.
-
Prepare a 0.1 M K₂SO₄ electrolyte solution in deionized water.
-
Add 10 mM HMF to the electrolyte in the anodic compartment of the H-type electrochemical cell.
-
Assemble the three-electrode system in the cell.
-
Apply a constant potential of 0.95 V (vs. Ag/AgCl) to the working electrode using a potentiostat.
-
Maintain the reaction at 60 °C with continuous stirring for 24 hours.
-
Periodically take aliquots from the anolyte for HPLC analysis to monitor the progress of the reaction and determine the final FDCA yield.
Protocol 3: Enzymatic Oxidation using Laccase
This protocol describes a general procedure for the enzymatic oxidation of HMF using laccase.[5][6]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Laccase enzyme
-
Buffer solution (e.g., pH 5 acetate buffer)
-
Shaking incubator
-
HPLC for analysis
Procedure:
-
Prepare a solution of HMF in the pH 5 buffer at the desired concentration.
-
Add the laccase enzyme to the HMF solution. A typical enzyme concentration might be 1 mg/mL.[5][6]
-
Incubate the reaction mixture at 40 °C in a shaking incubator to ensure adequate aeration (oxygen supply).
-
Monitor the reaction progress by taking samples at different time intervals and analyzing them by HPLC.
-
The reaction can be stopped by heat deactivation of the enzyme or by adding a suitable quenching agent.
IV. Visualized Workflow and Pathways
General Experimental Workflow for FDCA Synthesis
References
- 1. avestia.com [avestia.com]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Production of the this compound Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrocatalytic oxidation of 5-hydroxymethylfurfural to this compound on supported Au and Pd bimetallic nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA) Using Noble Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a cornerstone of sustainable chemistry. FDCA is a valuable platform chemical and a bio-based alternative to terephthalic acid, a key component in the production of polyesters like polyethylene terephthalate (PET). This document provides detailed application notes and experimental protocols for the catalytic oxidation of HMF to FDCA using various noble metal catalysts. Noble metal catalysts, including those based on gold (Au), platinum (Pt), ruthenium (Ru), and palladium (Pd), are widely employed due to their high activity and selectivity under relatively mild conditions.[1][2][3] Bimetallic catalysts often exhibit enhanced performance due to synergistic effects between the metals.[4][5]
Reaction Pathways
The oxidation of HMF to FDCA is a multi-step process involving several intermediates. The two primary pathways are initiated by the oxidation of either the alcohol or the aldehyde group of HMF.[6]
-
Pathway 1 (via HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is subsequently oxidized to FDCA.[6][7][8] This pathway is often favored in alkaline conditions.[1]
-
Pathway 2 (via DFF): The alcohol group of HMF is oxidized to an aldehyde, yielding 2,5-diformylfuran (DFF). DFF is then oxidized to FFCA and finally to FDCA.[6]
Reaction pathways for the oxidation of HMF to FDCA.
Data Presentation: Performance of Noble Metal Catalysts
The following tables summarize the performance of various noble metal catalysts in the oxidation of HMF to FDCA under different reaction conditions.
Table 1: Gold (Au)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |
| Au/ZrO₂ | ZrO₂ | 125 | - | NaOH | - | 89 | [9][10] |
| Au/CeO₂ | CeO₂ | 130 | 5 | - | >99 | 96 | [10] |
| Au-Pd/HT | Hydrotalcite | - | - | - | - | >99.9 | [1] |
| Au-Ni/Support | - | 90 | 2 | None | ~100 | High | [4] |
| Au/Sn-Beta | Sn-Beta | 140 | - | Alkaline | - | 98.0 | [1] |
Table 2: Platinum (Pt)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |
| Pt/C-O-Mg | C-O-Mg | 110 | - | None | >99 | 97 | [11] |
| Pt-Bi/TiO₂ | TiO₂ | - | <5 | Na₂CO₃ | 100 | >99 | [12] |
| Pt/Acai Coal | Acai Seed Coal | - | - | Alkaline | High | 93.6 | [7][8] |
| Pt₀.₅Pd₀.₅/NPC | N-doped Porous Carbon | 90 | - | - | 96.1 | 84.6 | [1] |
| PtₓRu-MgAlO | MgAlO | 100 | - | None | 100 | 99 | [1] |
Table 3: Ruthenium (Ru) and Palladium (Pd)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Time (h) | Base/Medium | HMF Conv. (%) | FDCA Yield (%) | Reference |
| Ru⁺²⁹/CNT (Electrocat.) | Carbon Nanotubes | 60 | 24 | Neutral | 100 | 90.2 | [13][14][15] |
| RuO₂/MnO₂/CNT (Electrocat.) | Carbon Nanotubes | - | - | Base-free | - | 72.1 | [16] |
| Ru/Ni₁Mn₆ | Ni₁Mn₆ | - | - | Alkali-free | - | - | [1] |
| Pd/HT | Hydrotalcite | - | - | - | - | >99.9 | [1] |
| PdO/AlPO₄-5 | AlPO₄-5 | 80 | 5 | None | 38.8 | 32.4 (83.6 sel.) | [17] |
Experimental Protocols
A general experimental workflow for the catalytic oxidation of HMF to FDCA is outlined below. This can be adapted based on the specific catalyst and reaction conditions being investigated.
General experimental workflow for HMF oxidation.
Protocol 1: Catalyst Preparation (Example: Supported Au Catalyst by Deposition-Precipitation)
This protocol is a generalized procedure based on common methods for preparing supported gold catalysts.
-
Support Pre-treatment: Disperse the desired support material (e.g., TiO₂, ZrO₂, activated carbon) in deionized water.
-
Gold Precursor Addition: Heat the suspension to a specific temperature (e.g., 70-80 °C). While stirring vigorously, add an aqueous solution of HAuCl₄.
-
Precipitation: Adjust the pH of the slurry to a value between 7 and 9 by the dropwise addition of a base solution (e.g., NaOH or Na₂CO₃) to precipitate the gold hydroxide onto the support.
-
Aging: Maintain the temperature and stirring for a specified period (e.g., 1-2 hours) to allow for complete deposition.
-
Washing: Cool the mixture, then filter and wash the solid catalyst with deionized water until free of chloride ions (tested with AgNO₃ solution).
-
Drying and Calcination: Dry the catalyst overnight (e.g., at 100-120 °C) and then calcine in air at a high temperature (e.g., 300-400 °C) to convert the gold hydroxide to metallic gold nanoparticles.
-
Characterization: Characterize the final catalyst using techniques such as Transmission Electron Microscopy (TEM) for particle size and dispersion, X-ray Diffraction (XRD) for crystalline structure, and X-ray Photoelectron Spectroscopy (XPS) for the oxidation state of the metal.
Protocol 2: Catalytic Oxidation of HMF in a Batch Reactor
This protocol describes a typical procedure for HMF oxidation in a laboratory-scale batch reactor.
-
Reactor Charging: Charge a high-pressure batch reactor with a specific amount of the prepared catalyst, HMF, and the chosen solvent (typically water). If the reaction is base-promoted, add the required amount of base (e.g., NaOH, Na₂CO₃).
-
Sealing and Purging: Seal the reactor and purge it several times with the oxidant gas (e.g., O₂ or air) to remove any residual air and ensure the desired atmosphere.
-
Reaction Initiation: Pressurize the reactor to the desired pressure with the oxidant. Begin stirring and heat the reactor to the target reaction temperature. This marks the start of the reaction (time = 0).
-
Monitoring the Reaction: Maintain constant temperature, pressure, and stirring speed throughout the experiment. Take liquid samples at regular intervals using a sampling valve.
-
Sample Preparation for Analysis: For each sample, immediately separate the catalyst from the liquid phase by filtration or centrifugation. Dilute the sample with the mobile phase used for HPLC analysis.
-
Reaction Termination: After the desired reaction time, stop the heating and cool the reactor to room temperature. Carefully vent the pressure.
Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of the reaction mixture.
-
HPLC System: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at an appropriate wavelength (e.g., 265 nm) to detect HMF, FDCA, and the intermediates.
-
Mobile Phase: Prepare a mobile phase, which is often a mixture of an acidic aqueous solution (e.g., dilute H₂SO₄ or a phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare standard solutions of HMF, FDCA, and expected intermediates (HMFCA, DFF, FFCA) of known concentrations. Inject these standards into the HPLC to obtain calibration curves for each compound.
-
Sample Analysis: Inject the diluted samples from the reaction into the HPLC.
-
Data Analysis: Identify and quantify the amounts of HMF, FDCA, and intermediates in each sample by comparing their peak areas to the calibration curves. Calculate HMF conversion, FDCA yield, and selectivity for each time point using the following formulas:
-
HMF Conversion (%) = [(Initial moles of HMF - Moles of HMF at time t) / Initial moles of HMF] x 100
-
FDCA Yield (%) = (Moles of FDCA produced / Initial moles of HMF) x 100
-
Selectivity to Product i (%) = (Moles of product i produced / Moles of HMF reacted) x 100
-
Conclusion
The catalytic oxidation of HMF to FDCA using noble metal catalysts is a highly efficient process. The choice of metal, support, and reaction conditions can be tailored to achieve high yields and selectivities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and analyze experiments in this important area of biomass valorization. The development of stable, reusable, and cost-effective catalysts remains a key objective for the industrial-scale production of bio-based chemicals and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Au-Based Bimetallic Catalysts for Aerobic Oxidation of 5-Hydroxymethylfurfural to this compound under Base-Free Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Supported gold- and silver-based catalysts for the selective aerobic oxidation of 5-(hydroxymethyl)furfural to this compound and 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Supported gold- and silver-based catalysts for the selective aerobic oxidation of 5-(hydroxymethyl)furfural to this compound and 5-hydrox ... - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01340C [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Selective aerobic oxidation of 5-HMF into this compound with Pt catalysts supported on TiO2 - and ZrO2 -based supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electro-catalytic oxidation of HMF to FDCA over RuO2/MnO2/CNT catalysts in base-free solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes: Enzymatic Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Biomass
References
- 1. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. proceedings.science [proceedings.science]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem - 百度学术 [a.xueshu.baidu.com]
- 5. Sci-Hub [sci-hub.red]
Application Notes and Protocols for the Electrochemical Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from biomass. FDCA is a valuable monomer for the production of bio-based polymers such as polyethylene furanoate (PEF), a promising sustainable alternative to petroleum-based plastics like PET.
Introduction
The electrochemical oxidation of HMF offers a green and efficient alternative to traditional thermocatalytic methods, operating under mild conditions with high selectivity. This process involves the use of an electrocatalyst to facilitate the oxidation of HMF at the anode of an electrochemical cell. By carefully selecting the catalyst and reaction conditions, high yields of FDCA can be achieved. This document outlines the necessary equipment, reagents, experimental procedures, and analytical methods for performing this conversion.
Data Presentation
The performance of various electrocatalysts for the oxidation of HMF to FDCA is summarized in the table below. This data is crucial for selecting a suitable catalyst system based on desired performance metrics such as conversion, yield, and Faradaic efficiency.
| Electrocatalyst | Anode Potential (V vs. RHE) | HMF Conversion (%) | FDCA Yield (%) | Faradaic Efficiency (%) | Electrolyte |
| NiCu-LDH/Cu(OH)₂/CF | Not Specified | 98.5 | 96.2 | >96 | Alkaline |
| Ni₁Mn₅-LDH | 1.4 | Not Specified | 94.72 | 97 | Alkaline |
| A-Co-Ni₂P | 1.50 | Not Specified | >95 | >95 | 1 M KOH |
| MnOₓ | Not Specified | Not Specified | 53.8 | Not Specified | pH 1 H₂SO₄ |
Reaction Pathway
The electrochemical oxidation of HMF to FDCA proceeds through a series of intermediates. The specific pathway can be influenced by the pH of the electrolyte. Two primary pathways are generally considered, both of which ultimately lead to the formation of FDCA.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the electrochemical oxidation of HMF to FDCA using a divided electrochemical cell (H-cell).
Materials and Reagents
-
Working Electrode: Nickel-based catalyst (e.g., NiCu-LDH on Copper Foam)
-
Counter Electrode: Platinum gauze or graphite rod
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Electrochemical Cell: H-type cell with two compartments separated by a membrane (e.g., Nafion® 117)
-
Potentiostat/Galvanostat
-
Reactants: 5-Hydroxymethylfurfural (HMF, ≥99%)
-
Electrolyte: Potassium hydroxide (KOH, ≥85%) or Sulfuric Acid (H₂SO₄, 98%)
-
Solvent: Deionized (DI) water
-
For Analysis: HPLC grade solvents (e.g., acetonitrile, methanol), trisodium citrate, FDCA standard (≥97%)
Experimental Workflow
The overall workflow for the electrochemical synthesis and analysis of FDCA is depicted below.
Detailed Experimental Procedure
-
Electrode Preparation:
-
Clean the working electrode (e.g., NiCu-LDH/Cu(OH)₂/CF) and counter electrode (e.g., Pt gauze) by sonicating in DI water and then ethanol for 15 minutes each. Dry the electrodes under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Anolyte (for alkaline conditions): Prepare a 1.0 M KOH solution by dissolving the appropriate amount of KOH pellets in DI water. Add HMF to the anolyte to a final concentration of 10-100 mM.
-
Catholyte (for alkaline conditions): Prepare a 1.0 M KOH solution.
-
Anolyte (for acidic conditions): Prepare a pH 1 H₂SO₄ solution by carefully adding concentrated H₂SO₄ to DI water. Add HMF to the anolyte to the desired concentration.
-
Catholyte (for acidic conditions): Prepare a pH 1 H₂SO₄ solution.
-
-
H-Cell Assembly:
-
Assemble the H-cell, ensuring the membrane securely separates the two compartments.
-
Place the working electrode and reference electrode in the anode compartment.
-
Place the counter electrode in the cathode compartment.
-
Fill both compartments with their respective electrolytes to a defined volume (e.g., 20 mL).
-
Ensure the electrodes are immersed in the electrolyte and the reference electrode tip is close to the working electrode.
-
-
Electrolysis:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential (e.g., 1.50 V vs. RHE) or a constant current to the working electrode.
-
Monitor the current and charge passed during the experiment.
-
The reaction is typically run for a set duration or until a specific amount of charge has passed.
-
-
Sample Collection and Preparation:
-
Periodically, or at the end of the experiment, withdraw a small aliquot (e.g., 100 µL) from the anolyte.
-
Dilute the sample with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The quantification of HMF and FDCA is performed using HPLC with a UV-Vis detector.
-
HPLC System and Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of 0.01 mol L⁻¹ trisodium citrate solution adjusted to pH 2.5 with glacial acetic acid and an organic solvent like acetonitrile or methanol.[2][3] A common mobile phase is also 0.06N H₂SO₄ and methanol (e.g., 60:40 v/v).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 265 nm for HMF and 280 nm for FDCA.
-
Injection Volume: 10 - 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of HMF and FDCA of known concentrations in the mobile phase.
-
Inject the standards into the HPLC to generate a calibration curve of peak area versus concentration for each compound.
-
-
Sample Analysis:
-
Inject the prepared samples into the HPLC.
-
Identify the peaks for HMF and FDCA based on their retention times compared to the standards.
-
Quantify the concentration of HMF and FDCA in the samples using the calibration curves.
-
Calculation of Performance Metrics
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] * 100
-
FDCA Yield (%) = (Moles of FDCA produced / Initial moles of HMF) * 100
-
Faradaic Efficiency (%) = [(Moles of FDCA produced * n * F) / Total charge passed (C)] * 100
-
Where n is the number of electrons transferred for the oxidation of one mole of HMF to FDCA (which is 6), and F is the Faraday constant (96485 C/mol).
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
Potassium hydroxide (KOH) and sulfuric acid (H₂SO₄) are corrosive. Handle with care in a well-ventilated area or a fume hood.
-
Electrochemical setups involve electricity. Ensure all connections are secure and avoid contact with live electrodes.
-
Hydrogen gas is evolved at the cathode during the reaction. Ensure the setup is in a well-ventilated area to prevent the accumulation of flammable gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers
Application Note: AN-FDCA-001
This document provides detailed application notes and protocols for the purification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based monomer for the production of advanced polymers. The following methods are designed for researchers, scientists, and drug development professionals to achieve high-purity FDCA suitable for various applications, including polymerization and pharmaceutical intermediate synthesis.
Introduction
This compound (FDCA) is a renewable building block with the potential to replace petroleum-derived terephthalic acid in the production of polyesters, polyamides, and polyurethanes. The performance of these polymers is highly dependent on the purity of the FDCA monomer. Common impurities in crude FDCA, such as 5-formyl-2-furancarboxylic acid (FFCA) and various colored byproducts, can act as chain terminators during polymerization or lead to undesirable coloration of the final product.[1] Therefore, effective purification of FDCA is a critical step in its production process.
This guide details two primary and effective methods for FDCA purification: crystallization and acid precipitation.
Key Purification Challenges
The primary challenges in purifying FDCA are its low solubility in water and most organic solvents, and the removal of structurally similar impurities.[2] The most common and problematic impurities include:
-
5-Formyl-2-furancarboxylic acid (FFCA): A mono-functional acid that can terminate polymer chains.[1]
-
Colored Impurities: Often furanic polymers or other degradation products that impact the color of the final polymer.[1]
-
Other Furanic Compounds: Intermediates and byproducts from the synthesis of FDCA.
Purification Techniques Overview
Several methods have been developed for the purification of FDCA, with crystallization and precipitation being the most prevalent and scalable techniques. Other methods such as hydrogenation or oxidation often require harsh conditions like high temperatures and pressures.[3]
Table 1: Comparison of FDCA Purification Techniques
| Technique | Principle | Purity Achieved | Yield/Recovery | Advantages | Disadvantages |
| Crystallization | Difference in solubility of FDCA and impurities in a solvent at different temperatures. | >99% | High | Scalable, effective for removing a wide range of impurities. | Can be energy-intensive due to heating and cooling cycles. |
| Acid Precipitation | Conversion of a soluble FDCA salt to the less soluble free acid by lowering the pH. | High | High | Simple, effective for separating FDCA from base-soluble impurities. | May require large volumes of acid and generate salt waste. |
| Chromatography | Differential partitioning of FDCA and impurities between a stationary and a mobile phase. | Very High (>99.9%) | Lower | Excellent for achieving very high purity on a small scale. | Not easily scalable for bulk production, solvent intensive. |
Protocol 1: Purification of FDCA by Crystallization
This protocol describes the purification of crude this compound by crystallization from a solvent with a specific dipole moment.[3]
Principle
This method relies on the differential solubility of FDCA and its impurities in a selected solvent at varying temperatures. The crude FDCA is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified FDCA crystallizes out of the solution, leaving the impurities behind in the mother liquor.
Materials and Equipment
-
Crude this compound (cFDCA)
-
Solvent (e.g., a solvent with a dipole moment between 3.7 D and 4.1 D)[3]
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Büchner funnel, filter press)
-
Vacuum oven
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Workflow
Caption: Workflow for FDCA purification by crystallization.
Detailed Protocol
-
Mixing: In a jacketed glass reactor, mix the crude FDCA with the selected solvent to form a mixture.[3] For example, use a ratio of 60 g of water to 2 g of crude FDCA.[3]
-
Heating: Heat the mixture while stirring. A target temperature of 60°C can be used when water is the solvent.[3] Continue stirring at this temperature for a set period, for instance, 30 minutes, to ensure complete dissolution of the FDCA.[3]
-
Cooling: After the heating step, cool the mixture to precipitate the solid FDCA. A controlled cooling rate, such as 1°C/minute, is recommended to promote the growth of pure crystals.[3] Cool the mixture to room temperature.[3]
-
Filtration: Filter the cooled mixture to collect the wet filter cake of the precipitated solid.[3]
-
Washing (Optional): The filter cake can be washed with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the wet filter cake in a vacuum oven to obtain the purified FDCA.[3]
Quantitative Data Example
The following table summarizes typical results from a crystallization purification of crude FDCA.
Table 2: Example Crystallization Purification Results
| Parameter | Crude FDCA | Purified FDCA |
| FDCA Purity (wt %) | 96.2%[3] | >99% |
| FFCA Content (wt %) | 2.12%[3] | <0.1% |
| Appearance | Yellowish to brownish solid | White crystalline solid |
Protocol 2: Purification of FDCA by Acid Precipitation
This protocol details the purification of FDCA by acidifying an aqueous solution of its salt.[1][4]
Principle
This method involves dissolving crude FDCA in a basic aqueous solution to form a soluble salt (e.g., disodium furan-2,5-dicarboxylate). Insoluble impurities can be removed by filtration at this stage. The subsequent addition of an acid to the solution lowers the pH, causing the protonated and much less soluble this compound to precipitate out, leaving behind acid-soluble impurities.
Materials and Equipment
-
Crude this compound (cFDCA)
-
Base (e.g., Sodium Hydroxide)
-
Acid (e.g., Hydrochloric Acid)
-
pH meter or pH indicator strips
-
Stirred reaction vessel
-
Filtration apparatus
-
Drying oven
-
HPLC for purity analysis
Experimental Workflow
Caption: Workflow for FDCA purification by acid precipitation.
Detailed Protocol
-
Dissolution: Dissolve the crude FDCA in an aqueous solution of a base (e.g., NaOH) to form the corresponding dicarboxylate salt.
-
Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.
-
Acidification: Carefully add an acid, such as 10% (v/v) HCl, to the aqueous solution of the FDCA salt while stirring until the pH reaches 2-3.[4] This will cause the FDCA to precipitate.
-
Filtration: Filter the resulting suspension to collect the precipitated FDCA.[4]
-
Washing: Wash the filter cake with deionized water to remove any remaining salts.
-
Drying: Dry the purified FDCA under vacuum.[4]
Purity Analysis
The purity of the final FDCA product should be confirmed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The mobile phase composition and detector wavelength should be optimized for the separation and detection of FDCA and its potential impurities.
Conclusion
The choice of purification method for this compound will depend on the scale of production, the nature of the impurities in the crude material, and the required final purity. Crystallization and acid precipitation are both robust and scalable methods capable of yielding high-purity FDCA suitable for polymerization and other demanding applications. For analytical and reference standard preparation, chromatographic methods may be more appropriate.
References
- 1. EP3856732B1 - Process and salts for the preparation of this compound - Google Patents [patents.google.com]
- 2. JP2017190316A - Method of purifying this compound - Google Patents [patents.google.com]
- 3. US10344010B2 - Method for purifying crude of this compound by crystallization - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization and Quantification of 2,5-Furandicarboxylic Acid (FDCA)
This document provides detailed application notes and experimental protocols for the analytical methods used in the characterization and quantification of 2,5-Furandicarboxylic Acid (FDCA). It is intended for researchers, scientists, and professionals involved in drug development and materials science.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of FDCA in various samples, including reaction mixtures, purified products, and biological matrices.[1] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For FDCA, a reversed-phase HPLC method is typically employed, which allows for accurate and precise determination of its concentration and purity. The method's specificity enables the separation of FDCA from related impurities and starting materials, such as 5-hydroxymethylfurfural (HMF) or 5-formyl-2-furancarboxylic acid (FFCA).[2]
Experimental Protocol: Quantification of FDCA by Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
FDCA reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of FDCA reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 methanol/water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For solid samples, accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.
-
For liquid samples (e.g., reaction mixtures), dilute an aliquot with the mobile phase to an appropriate concentration.[1]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acidic water (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical ratio might be 80:20 (v/v) aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (based on the UV absorbance maximum of FDCA).
-
Run Time: 10-15 minutes, sufficient to elute FDCA and any relevant impurities.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the FDCA standard against its concentration.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).
-
Quantify the amount of FDCA in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation:
Table 1: HPLC Method Validation Parameters for FDCA Quantification
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
| Specificity | No interference at the retention time of FDCA | Pass |
Note: The values presented are typical and may vary depending on the specific instrumentation and conditions.
Workflow Diagram:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of FDCA.[2] ¹H-NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule, confirming the furan ring protons and the absence of protons from impurities like HMF. ¹³C-NMR provides information on the carbon skeleton, identifying the carboxyl carbons and the carbons of the furan ring. Quantitative NMR (qNMR) can also be used for assay determination using a certified internal standard.
Experimental Protocol: ¹H-NMR for Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials:
-
FDCA sample.
-
Deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆), as FDCA has poor solubility in less polar solvents.
-
NMR tubes.
-
-
Sample Preparation: Dissolve 5-10 mg of the FDCA sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals. For pure FDCA in DMSO-d₆, a singlet corresponding to the two equivalent furan protons is expected around 7.3 ppm. A very broad singlet for the carboxylic acid protons will appear downfield (>13 ppm).
-
Identify any impurity signals by comparing the spectrum to known impurity spectra (e.g., HMF, FFCA). Purity can be estimated by comparing the integral of the FDCA protons to the integrals of impurity protons.[2]
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of FDCA. When coupled with a chromatographic technique like HPLC (LC-MS), it provides high selectivity and sensitivity for identifying and quantifying FDCA and its metabolites or degradation products, even in complex matrices.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental formula of FDCA by providing a highly accurate mass measurement.
Experimental Protocol: LC-MS for FDCA Identification
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Sample Preparation: Prepare samples as described in the HPLC protocol, typically at lower concentrations (ng/mL to low µg/mL range).
-
LC-MS Conditions:
-
Use the HPLC conditions outlined previously.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Mass Analyzer: Scan a mass range that includes the expected m/z of the deprotonated FDCA molecule ([M-H]⁻), which is 155.0086.
-
Data Analysis: Extract the ion chromatogram for m/z 155.01. The presence of a peak at the correct retention time confirms the identity of FDCA. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used for the qualitative analysis of FDCA, primarily to identify its functional groups.[4] The FTIR spectrum of FDCA provides characteristic absorption bands that confirm the presence of the carboxylic acid O-H and C=O groups, as well as the C-O and C=C bonds associated with the furan ring. It is a rapid and simple method for verifying the identity of a synthesized material.
Experimental Protocol: FTIR Analysis of FDCA
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Sample Preparation (ATR): Place a small amount of the solid FDCA powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic peaks in the spectrum.
Data Presentation:
Table 2: Characteristic FTIR Absorption Bands for FDCA
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1680-1710 | C=O stretch | Carboxylic Acid (conjugated) |
| 1570-1620 | C=C stretch | Furan Ring |
| 1200-1300 | C-O stretch | Carboxylic Acid / Furan Ring |
| 900-950 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Thermal Analysis Methods
Application Note: Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of FDCA.[5][6] TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[7] DSC measures the heat flow into or out of a sample during a temperature change, identifying thermal events like melting, crystallization, and glass transitions.[8]
Workflow Diagram:
Experimental Protocol: TGA and DSC of FDCA
-
Instrumentation: TGA instrument, DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the FDCA sample into an aluminum (for DSC) or alumina/platinum (for TGA) pan.
-
TGA Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: Determine the onset of decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 25 °C to 350 °C at 10 °C/min (First Heat).
-
Cool to 25 °C at 10 °C/min (Cool).
-
Heat from 25 °C to 350 °C at 10 °C/min (Second Heat).
-
-
Data Analysis: Determine the melting point (Tm) from the peak of the endotherm in the first heating scan. The glass transition temperature (Tg) and crystallization temperature (Tc) are typically more relevant for polymers made from FDCA.
-
Data Presentation:
Table 3: Typical Thermal Properties of FDCA
| Property | Symbol | Method | Typical Value |
| Decomposition Temperature (5% loss) | Td | TGA | > 300 °C |
| Melting Point | Tm | DSC | ~315-320 °C (with decomposition) |
Analytical Method Validation
Application Note: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] For the quantification of FDCA, key validation parameters must be assessed to ensure the results are accurate, reliable, and reproducible.[11][12]
Workflow Diagram:
Protocols for Key Validation Parameters (referencing HPLC method):
-
Accuracy: Analyze samples of a known concentration (e.g., spiked placebo) and calculate the percentage recovery. The mean result should be close to the true value.
-
Precision (Repeatability): Perform multiple analyses (e.g., n=6) of a single homogeneous sample. Calculate the relative standard deviation (%RSD) of the results.
-
Specificity: Analyze a blank, a placebo, FDCA standard, and known impurities. The method must demonstrate that it can unequivocally assess the FDCA peak without interference from other components.
-
Linearity: Analyze a minimum of five concentrations across the expected range. Plot the response versus concentration and determine the correlation coefficient (R²) through linear regression.
-
Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity at the lower and upper concentrations.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N) of a low-concentration sample (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[9]
References
- 1. RU2745266C2 - Method for the preparation of this compound (fdca) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Melt Polycondensation of 2,5-Furandicarboxylic Acid (FDCA) for Polyester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene 2,5-furandicarboxylate) (PEF) is a bio-based polyester that has emerged as a promising alternative to petroleum-derived poly(ethylene terephthalate) (PET). Synthesized from 2,5-furandicarboxylic acid (FDCA), which can be derived from renewable resources, and ethylene glycol, PEF exhibits superior barrier properties and thermal characteristics, making it suitable for applications in packaging, fibers, and films. The most common and industrially viable method for synthesizing high-molecular-weight PEF is melt polycondensation. This process is typically carried out in two stages: an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures.
These application notes provide a detailed overview and experimental protocols for the melt polycondensation of FDCA or its dimethyl ester (DMFD) with ethylene glycol (EG) to synthesize PEF.
Data Presentation
The following tables summarize the quantitative data from various reported methodologies for the melt polycondensation synthesis of PEF.
Table 1: Reaction Conditions for the Two-Stage Melt Polycondensation of PEF
| Stage | Parameter | Reactants: FDCA + EG | Reactants: DMFD + EG |
| Stage 1: Esterification / Transesterification | |||
| Molar Ratio (EG:FDCA/DMFD) | 2.5:1[1] | 1.6:1 to 1.7:1[1] | |
| Temperature (°C) | 160 - 220[1] | 150 - 190[1][2] | |
| Pressure | Ambient/Atmospheric (under N₂)[1] | Ambient/Atmospheric (under N₂)[2] | |
| Duration (hours) | 0.5 - 5[1] | 3 - 12[2][3] | |
| Stage 2: Polycondensation | |||
| Temperature (°C) | 190 - 230[1] | 210 - 260[3][4] | |
| Pressure | Reduced / High Vacuum (a few mm Hg to 5.0 Pa)[1][4][5] | Reduced / High Vacuum (0.02 mbar to 5.0 Pa)[3][4] | |
| Duration (hours) | > 5 - 7[1] | 2 - 4[3][4][5] |
Table 2: Catalysts and their Concentrations Used in PEF Synthesis
| Catalyst | Catalyst Concentration | Monomer | Reference |
| Titanium(IV) isopropoxide | 1.25 mol% | DMFD | [3] |
| Tetrabutyl titanate (TBT) | Not specified | FDCA | [5] |
| Antimony trioxide (Sb₂O₃) | 300 ppm | FDCA | [4] |
| Antimony salt (Sb₂(EG)₃) | 0.2%/mol DMFD | DMFD | [2] |
| Zinc acetate | 0.15%/mol DMFD | DMFD | [2] |
| Sodium methoxide & Magnesium methoxide | Not specified | FDCA or DMFD | [1] |
Table 3: Thermal Properties of PEF Synthesized via Melt Polycondensation
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 71 - 87 °C | |
| Melting Point (Tm) | 205 - 215 °C | [1] |
Experimental Protocols
Protocol 1: Melt Polycondensation of FDCA and Ethylene Glycol
This protocol describes the direct esterification of this compound (FDCA) with ethylene glycol (EG), followed by melt polycondensation.
Materials:
-
This compound (FDCA)
-
Ethylene glycol (EG)
-
Catalyst (e.g., Antimony trioxide (Sb₂O₃) at 300 ppm relative to FDCA)
-
Nitrogen gas (high purity)
-
Methanol (for washing)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching high vacuum (e.g., <10 Pa).
-
Vacuum gauge.
Procedure:
Stage 1: Esterification
-
Charge the reactor with FDCA and ethylene glycol in a molar ratio of 1:2.5.
-
Add the catalyst (e.g., 300 ppm of Sb₂O₃).
-
Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.
-
While maintaining a slow nitrogen flow, begin heating the mixture to a temperature range of 160-220°C with continuous stirring.[1]
-
Water will be produced as a byproduct of the esterification reaction and should be collected in the collection flask.
-
Continue this stage for 1 to 4 hours, monitoring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been distilled off.[1]
Stage 2: Polycondensation
-
Gradually increase the temperature of the reactor to 190-230°C.[1]
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to a few mm Hg (or <10 Pa). This should be done cautiously to prevent excessive foaming of the viscous oligomers.
-
Increase the stirring speed as the viscosity of the melt increases to ensure proper mixing and facilitate the removal of ethylene glycol.
-
Continue the polycondensation reaction for 5 to 7 hours.[1] The progress of the reaction can be monitored by the increase in the viscosity of the melt (observed through the stirrer's torque).
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor and allow it to cool.
-
The resulting PEF polymer can be milled and washed with methanol to remove any unreacted monomers or oligomers.[5]
Protocol 2: Melt Polycondensation of Dimethyl 2,5-furandicarboxylate (DMFD) and Ethylene Glycol
This protocol outlines the transesterification of dimethyl 2,5-furandicarboxylate (DMFD) with ethylene glycol (EG), followed by melt polycondensation.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Ethylene glycol (EG)
-
Catalyst (e.g., Titanium(IV) isopropoxide at 1.25 mol% relative to DMFD)[3]
-
Nitrogen gas (high purity)
-
Methanol (for washing)
Equipment:
-
Same as in Protocol 1.
Procedure:
Stage 1: Transesterification (Pre-polymerization)
-
Charge the reactor with DMFD and ethylene glycol in a molar ratio of 1:1.7.[1]
-
Add the catalyst (e.g., 1.25 mol% of Titanium(IV) isopropoxide).[3]
-
Purge the reactor with nitrogen gas for at least 30 minutes.
-
Under a gentle flow of nitrogen, heat the mixture to 160°C with stirring.[3]
-
Methanol will be generated as a byproduct and should be distilled off and collected.
-
Maintain the reaction at this temperature for approximately 12 hours.[3] The completion of this stage is indicated by the collection of the theoretical amount of methanol.
Stage 2: Polycondensation
-
Increase the temperature of the reaction mixture to 210-215°C.[3]
-
Gradually apply a vacuum to the reactor, reducing the pressure to 0.02 mbar.[3]
-
Increase the stirring speed as the melt viscosity increases.
-
Continue the polycondensation for 2 hours under these conditions.[3]
-
After the reaction is complete, stop heating and introduce nitrogen gas to bring the reactor back to atmospheric pressure.
-
Collect the resulting PEF polymer.
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in methanol to obtain a white powder.[3]
Mandatory Visualization
Caption: Workflow for the two-stage melt polycondensation of FDCA/DMFD.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Modification of Poly(Ethylene 2,5-Furandicarboxylate) with Poly(Ethylene glycol) for Biodegradable Copolyesters with Good Mechanical Properties and Spinnability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Solution Polymerization of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the synthesis of polyesters.[1] Polymers derived from FDCA, such as poly(ethylene 2,5-furandicarboxylate) (PEF), exhibit excellent thermal and barrier properties, making them attractive for applications in packaging, textiles, and automotive components.[2][3] Solution polymerization offers a valuable alternative to melt polycondensation, particularly in minimizing the discoloration that can occur at the high temperatures required for melt processing.[4] These application notes provide detailed protocols for the solution polymerization of FDCA with diols to synthesize high-quality furan-based polyesters.
Data Presentation
The following tables summarize key quantitative data from the literature regarding the synthesis and properties of FDCA-based polyesters.
Table 1: Reaction Conditions for the Synthesis of FDCA-Based Polyesters
| Polymer | Monomers | Catalyst | Temperature (°C) | Time (h) | Reference |
| PEF | FDCA, Ethylene Glycol | Titanium/Tin compounds | Esterification: 160-240; Polycondensation: 180-280 | Esterification: 0.5-5; Polycondensation: 5-7 | [2][5] |
| PEGFs | DMFD, Ethylene Glycol, PEG | Ethylene glycol antimony | Not Specified | Not Specified | [6] |
| co-FPEs | Dimethyl furandicarboxylates, 3,4-BHMF, Aliphatic diols | Candida antarctica lipase B | 90 | 72 | [7] |
Table 2: Thermal and Mechanical Properties of FDCA-Based Polyesters
| Polymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PEF | ~85-95 | ~210-215 | 85 ± 9 | Not Specified | [8] |
| PEGFs | Lowered with increasing PEG content | Not Specified | Good mechanical properties | Not Specified | [6] |
| 2,5-FDCA-based co-FPEs | 9-10 | 53-124 | Not Specified | Not Specified | [7] |
| 2,4-FDCA-based co-FPEs | -14 to 12 | 43-61 | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: Two-Step Solution Polycondensation of FDCA with Ethylene Glycol to Synthesize PEF
This protocol describes a typical two-step solution polymerization process for the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF). The first step is a direct esterification of FDCA and ethylene glycol, followed by a polycondensation step under reduced pressure.
Materials:
-
This compound (FDCA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) or another suitable catalyst
-
High-boiling point inert solvent (e.g., diphenyl ether, tetraglyme)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line for inert atmosphere operations.
Procedure:
Step 1: Esterification
-
Charge the three-necked flask with this compound (1 molar equivalent) and ethylene glycol (1.5-2.0 molar equivalents). The excess ethylene glycol helps to drive the esterification reaction to completion.
-
Add a suitable high-boiling point inert solvent to the flask. The amount of solvent should be sufficient to ensure good mixing and prevent sublimation of the monomers, typically aiming for a monomer concentration of 10-20% (w/v).
-
Add the catalyst, such as antimony trioxide, at a concentration of approximately 0.03-0.05 mol% relative to the diacid monomer.
-
Flush the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification step.
-
Begin stirring the reaction mixture and gradually heat the flask to a temperature of 180-220°C.[9]
-
Continue the reaction at this temperature for 2-4 hours. Water will be formed as a byproduct and should be collected in the distillation condenser. The reaction is considered complete when the theoretical amount of water has been collected.
Step 2: Polycondensation
-
After the esterification is complete, gradually increase the temperature of the reaction mixture to 230-260°C.
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This step is crucial for removing the excess ethylene glycol and driving the polymerization to achieve a high molecular weight.
-
Continue the polycondensation reaction under high vacuum and elevated temperature for 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Once the desired viscosity is reached (indicating high molecular weight), stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
Step 3: Polymer Isolation and Purification
-
Dissolve the solid polymer in a suitable solvent, such as a mixture of phenol and 1,1,2,2-tetrachloroethane or another appropriate solvent system.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any residual solvent, unreacted monomers, and oligomers.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
The synthesized PEF can be characterized by various techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Mandatory Visualization
Caption: Experimental workflow for the solution polymerization of FDCA.
Caption: Reaction pathway for the synthesis of PEF from FDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sugar-energy.com [sugar-energy.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Modification of Poly(Ethylene 2,5-Furandicarboxylate) with Poly(Ethylene glycol) for Biodegradable Copolyesters with Good Mechanical Properties and Spinnability [mdpi.com]
- 7. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Applications of 2,5-Furandicarboxylic Acid (FDCA) in Bio-based Polyester Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a pivotal bio-based platform chemical, recognized by the U.S. Department of Energy as a key building block for the production of sustainable polymers.[1] Derived from renewable resources such as fructose or lignocellulose, FDCA presents a viable and environmentally friendly alternative to petroleum-derived terephthalic acid (TPA), the primary monomer in polyethylene terephthalate (PET) production.[1][2] The structural similarity of FDCA to TPA allows for its use in the synthesis of a new generation of bio-based polyesters with a wide range of applications, from packaging and textiles to engineering plastics.[1][3][4]
The most prominent FDCA-based polyester is polyethylene furanoate (PEF), which is synthesized from the polymerization of FDCA with ethylene glycol.[5] PEF exhibits superior barrier properties, enhanced thermal stability, and a reduced carbon footprint compared to its fossil-based counterpart, PET, making it an attractive material for food and beverage packaging.[4][6] The growing interest in sustainable materials has spurred significant research and development in the synthesis and application of FDCA-based polyesters, with major chemical companies investing in large-scale production.[3][7] This document provides detailed application notes and experimental protocols for the synthesis and characterization of FDCA-based polyesters, with a focus on PEF.
Applications of FDCA-based Polyesters
FDCA-based polyesters, particularly PEF, are poised to replace a significant share of fossil-based polymers in various sectors. Their unique properties open up new possibilities for sustainable materials with enhanced performance.
-
Packaging: Due to its excellent gas barrier properties (against oxygen, carbon dioxide, and water vapor), PEF is highly suitable for packaging applications, extending the shelf life of perishable goods.[4][6] It is being developed for use in bottles, films, and other packaging formats.[4]
-
Fibers and Textiles: The mechanical properties of FDCA-based polyesters make them suitable for the production of fibers and textiles for clothing, carpets, and industrial applications.[4]
-
Engineering Plastics: The high glass transition temperature and thermal stability of certain FDCA-based copolyesters make them potential candidates for use as bio-based engineering plastics in automotive and electronic components.[1]
-
Biodegradable Copolymers: While homopolyesters of FDCA exhibit limited biodegradability, the incorporation of monomers like adipic acid or ε-caprolactone can impart biodegradability, creating copolyesters suitable for applications where end-of-life management is critical.[7]
Data Presentation: Properties of FDCA-Based Polyesters
The following tables summarize the key thermal and mechanical properties of various FDCA-based polyesters synthesized through melt polycondensation.
Table 1: Thermal Properties of FDCA-Based Polyesters
| Polymer | Diol | Catalyst | Tg (°C) | Tm (°C) | Thermal Decomposition Temp. (°C) |
| 2,5-PEF | Ethylene Glycol | Ti(IV) isopropoxide | 85-95 | 210-250 | >340 |
| 2,4-PEF | Ethylene Glycol | Ti(IV) isopropoxide | 60 | 175 | - |
| 3,4-PEF | Ethylene Glycol | Ti(IV) isopropoxide | 55 | 160 | - |
| 2,5-PBF | 1,4-Butanediol | Ti(IV) isopropoxide | 45 | 170 | - |
| 2,4-PBF | 1,4-Butanediol | Ti(IV) isopropoxide | 20 | 110 | - |
| 3,4-PBF | 1,4-Butanediol | Ti(IV) isopropoxide | 15 | 90 | - |
| PBFA | 1,4-Butanediol & Adipic Acid | - | - | - | >340 |
Data compiled from multiple sources, including references[2][8].
Table 2: Mechanical Properties of FDCA-Based Copolyesters
| Copolyester | Comonomer | Tensile Strength (MPa) | Elongation at Break (%) |
| PBFA | Adipic Acid | up to 40 | up to 1600 |
| PEFEGs | Poly(ethylene glycol) | - | up to 60 |
Data compiled from references[2][7].
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of polyethylene furanoate (PEF) via a two-stage melt polycondensation method, which is a widely adopted and effective procedure.
Protocol 1: Synthesis of Polyethylene Furanoate (PEF) via Two-Stage Melt Polycondensation
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Ethylene glycol (EG)
-
Tetrabutyl titanate (TBT) or Antimony(III) oxide (Sb₂O₃) as a catalyst
-
Nitrogen gas (high purity)
-
Argon gas (high purity)
-
Methanol
-
Chloroform
-
Phenol/1,1,2,2-tetrachloroethane (60/40 w/w) for viscosity measurements
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen/Argon inlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Glass batch reactor
Procedure:
Stage 1: Transesterification (Ester Interchange)
-
Reactant Charging: Charge the three-neck round-bottom flask with dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG) in a molar ratio of 1:2.
-
Catalyst Addition: Add the catalyst, such as tetrabutyl titanate (TBT), at a concentration of approximately 400 ppm relative to the weight of DMFD.
-
Inert Atmosphere: Purge the reaction system with high-purity nitrogen or argon gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout this stage.
-
Heating Profile:
-
Heat the reaction mixture to 160°C and maintain for 2 hours with continuous stirring.
-
Increase the temperature to 170°C and hold for 1 hour.
-
Finally, raise the temperature to 180-190°C and maintain for another 1-2 hours.
-
-
Methanol Distillation: During this stage, methanol will be produced as a byproduct and will distill out of the reaction mixture. Collect the distilled methanol in the collection flask. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Vacuum Application: Gradually apply a high vacuum (typically < 1 mbar) to the reaction system over a period of 15-20 minutes to avoid excessive foaming of the oligomers.
-
Temperature Increase: Simultaneously, increase the temperature of the reaction mixture to 210-230°C.
-
Polycondensation Reaction: Maintain the reaction under high vacuum and at the elevated temperature for 2-4 hours. During this stage, the viscosity of the reaction mixture will increase significantly as the polymer chains grow. The ethylene glycol byproduct will be removed under vacuum.
-
Reaction Termination: Stop the reaction by removing the heat and breaking the vacuum with an inert gas (nitrogen or argon).
-
Polymer Recovery: Allow the reactor to cool down. The resulting PEF polymer will be a solid, which can be recovered by carefully breaking the glass flask or by using a reactor designed for easy polymer removal. The polymer is often obtained as a white or slightly yellow powder after precipitation from a solvent like methanol.[8]
Characterization:
-
Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
Structure Confirmation: Confirm the chemical structure of the synthesized PEF using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis pathway of Polyethylene Furanoate (PEF).
Caption: Experimental workflow for the synthesis of PEF.
References
- 1. Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polyethylene Furanoate (PEF) from 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene furanoate (PEF) is a bio-based polyester that presents a promising and sustainable alternative to petroleum-derived polymers like polyethylene terephthalate (PET).[1] Synthesized from 2,5-furandicarboxylic acid (FDCA) and monoethylene glycol (MEG), both of which can be derived from renewable resources, PEF exhibits superior barrier properties, excellent thermal stability, and enhanced mechanical strength.[2][3] These characteristics make it an attractive material for a variety of applications, including food and beverage packaging, textiles, and automotive components.[2] This document provides detailed application notes and experimental protocols for the synthesis of high-molecular-weight PEF from FDCA.
Synthesis Overview
The synthesis of PEF from FDCA and ethylene glycol is typically a two-stage process:
-
Melt Polycondensation: This initial phase involves two steps:
-
Esterification: FDCA and ethylene glycol react to form bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers with the removal of water.
-
Polycondensation: The BHEF oligomers are then polymerized at high temperatures and under vacuum to increase the molecular weight. This step is carried out in the molten state.
-
-
Solid-State Polymerization (SSP): To achieve the high molecular weight required for applications such as bottle manufacturing, an additional solid-state polymerization step is often employed. In this stage, the semi-crystalline PEF prepolymer is heated at a temperature between its glass transition and melting point under vacuum or an inert gas flow. This process further increases the polymer chain length by removing residual volatile byproducts.
Key Experimental Parameters and Data
The following tables summarize the key experimental parameters and their effects on the properties of the synthesized PEF.
Table 1: Effect of Catalyst on PEF Synthesis via Melt Polycondensation
| Catalyst | Monomer Ratio (FDCA:EG) | Catalyst Conc. (ppm) | Polycondensation Temp. (°C) | Polycondensation Time (h) | Intrinsic Viscosity (dL/g) | Reference |
| Antimony Acetate | 1:2 | 400 | - | - | 0.37 | [1][4] |
| Zirconium (IV) Isopropoxide | 1:2 | 400 | - | - | - | [1][4] |
| Antimony (III) Oxide | 1:2 | 400 | - | - | - | [1][4] |
| Tetrabutyl Titanate (TBT) | - | - | - | - | 0.38 | [5] |
| Dibutyltin(IV) Oxide (DBTO) | - | - | - | - | 0.31 | [5] |
| Titanium(IV) Isopropoxide (TIS) | - | - | - | - | 0.30 | [5] |
Note: Detailed polycondensation conditions for all catalysts in this table were not available in a single source. The intrinsic viscosity values are for the prepolymer before SSP.
Table 2: Effect of Solid-State Polymerization (SSP) Conditions on PEF Intrinsic Viscosity
| Initial Prepolymer (Catalyst) | SSP Temperature (°C) | SSP Time (h) | Final Intrinsic Viscosity (dL/g) | Reference |
| PEF/TIS (0.30 dL/g) | 190 | 5 | 0.40 | [5] |
| PEF/TIS (0.30 dL/g) | 200 | 5 | 0.49 | [5] |
| PEF/TIS (0.30 dL/g) | 205 | 5 | 0.55 | [5] |
| PEF/DBTO (0.31 dL/g) | 190 | 5 | - | [5] |
| PEF/DBTO (0.31 dL/g) | 200 | 5 | - | [5] |
| PEF/DBTO (0.31 dL/g) | 205 | 5 | - | [5] |
| PEF/TBT (0.38 dL/g) | 190 | 5 | - | [5] |
| PEF/TBT (0.38 dL/g) | 200 | 5 | - | [5] |
| PEF/TBT (0.38 dL/g) | 205 | 5 | - | [5] |
| PEF/Sb Ac (0.37 dL/g) | 205 | 5 | 0.52 | [4] |
| PEF (from DMFD) | 185 | 6 | 0.54 | [6] |
| PEF (from DMFD) | 190 | 6 | 0.56 | [6] |
| PEF (from DMFD) | 195 | 6 | 0.61 | [6] |
Note: "-" indicates data not explicitly provided in the cited source under those exact conditions.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation for PEF Synthesis
This protocol describes a general procedure for the synthesis of PEF prepolymer via a two-stage melt polycondensation process.
Materials:
-
This compound (FDCA)
-
Ethylene glycol (EG)
-
Catalyst (e.g., Antimony Acetate, Tetrabutyl Titanate)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
Step 1: Esterification
-
Charge the reactor with FDCA and ethylene glycol in a molar ratio of 1:2.1.[7]
-
Add the catalyst at a concentration of approximately 400 ppm relative to the final polymer weight.[1]
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture with continuous stirring. A typical heating profile is 190-220 °C.[8]
-
Water will be produced as a byproduct and should be continuously removed through the distillation column.
-
The esterification stage is typically continued until the reaction mixture becomes clear, indicating the formation of oligomers.
Step 2: Polycondensation
-
After the esterification is complete, gradually increase the temperature to 220-250 °C.
-
Slowly apply a vacuum (typically below 1 mbar) to the reactor to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
Continue the polycondensation under high vacuum and stirring for several hours until the desired viscosity is achieved, as indicated by the stirrer torque.
-
Once the reaction is complete, extrude the molten PEF from the reactor under nitrogen pressure and cool it rapidly to obtain the amorphous prepolymer.
-
The resulting PEF prepolymer can then be pelletized or ground for subsequent solid-state polymerization.
Protocol 2: Solid-State Polymerization (SSP) of PEF
This protocol outlines the procedure for increasing the molecular weight of the PEF prepolymer through solid-state polymerization.
Materials:
-
Amorphous PEF prepolymer (ground or pelletized)
Equipment:
-
SSP reactor (e.g., a rotating vacuum oven or a set of flasks connected to a vacuum line)
-
High vacuum pump
-
Thermostated bath or oven with precise temperature control (±0.5 °C).[2][4][5]
-
Sieve for particle size selection
Procedure:
-
Crystallization (Pre-SSP Treatment): Before SSP, the amorphous PEF prepolymer must be crystallized to prevent sintering (sticking together) at the SSP temperature. This is typically done by heating the prepolymer at a temperature above its glass transition temperature but below the desired SSP temperature (e.g., 170 °C for 6 hours) under a nitrogen atmosphere.[5]
-
SSP Reaction:
-
Place the crystallized PEF powder or pellets (a specific particle size fraction, e.g., -0.40 + 0.16 mm, can be selected for uniform results) into the SSP reactor.[2][5]
-
Evacuate the reactor to a high vacuum (e.g., < 5 Pa).[2][4][5]
-
Heat the reactor to the desired SSP temperature, typically between 190 °C and 205 °C.[2][4][5][7]
-
Maintain the reaction under vacuum and at a constant temperature for a specified duration (e.g., 1 to 72 hours), depending on the target molecular weight.[2][5]
-
-
Cooling and Characterization:
-
After the desired reaction time, cool the reactor down to room temperature under nitrogen.
-
The resulting high-molecular-weight PEF is then ready for characterization and processing.
-
Visualizations
PEF Synthesis Workflow
Caption: Workflow for the synthesis of high molecular weight PEF.
PEF Chemical Reaction Pathway
Caption: Chemical reaction pathway for PEF synthesis from FDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications [mdpi.com]
- 3. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 4. Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, III: Extended Study on Effect of Catalyst Type on Molecular Weight Increase [mdpi.com]
- 5. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Study on the Synthesis of Biobased Poly(ethylene-2,5-furandicarboxylate) and Kinetic Modeling on the Esterification of 2,5-Furandicarboxylic Acid and Ethylene Glycol [figshare.com]
Application Notes and Protocols for the Synthesis of Bio-Based Polyamides from 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable materials has driven research into bio-based polymers. 2,5-Furandicarboxylic acid (FDCA), a bio-derived monomer, is a promising replacement for petroleum-based terephthalic acid in the synthesis of high-performance polymers like polyamides. FDCA-based polyamides exhibit excellent thermal and mechanical properties, making them suitable for a wide range of applications, from engineering plastics to biomedical materials. This document provides detailed protocols for the synthesis of FDCA-based polyamides via melt polycondensation, along with a summary of their key properties and characterization techniques. A significant challenge in this synthesis is the tendency of FDCA to decarboxylate at the high temperatures required for polymerization. The use of FDCA derivatives, such as dimethyl 2,5-furandicarboxylate (DMFDC), and carefully controlled reaction conditions are crucial to obtaining high molecular weight polymers.
Key Properties of FDCA-Based Polyamides
FDCA-based polyamides are semi-aromatic polymers that can exhibit a range of properties depending on the chemical structure of the diamine used in the polymerization. Generally, they are characterized by high glass transition temperatures (Tg), good thermal stability, and robust mechanical properties. The properties can be tailored by varying the length and functionality of the diamine comonomer.
Table 1: Thermal and Mechanical Properties of Various FDCA-Based Polyamides
| Polyamide Designation | Diamine Used | Number-Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Elastic Modulus (GPa) |
| PA4F | 1,4-Diaminobutane | - | 140 | Semi-crystalline | - |
| PA6F | 1,6-Hexanediamine | 14,000 | 130 | Amorphous | 3.5 |
| PA8F | 1,8-Diaminooctane | - | 110 | Amorphous | - |
| PA10F | 1,10-Diaminodecane | - | 97 | - | - |
| PA12F | 1,12-Diaminododecane | - | 98 | - | - |
| PA-DETA-F | Diethylenetriamine | - | 107 | Amorphous | - |
| PA-DODA-F | 4,9-Dioxa-1,12-dodecanediamine | - | 41 | Amorphous | - |
Experimental Protocols
The following protocols detail the synthesis of FDCA-based polyamides using a two-stage melt polycondensation method. This is a common and effective method for achieving high molecular weight polymers. The first stage involves the formation of a low molecular weight prepolymer (oligomerization), and the second stage involves polycondensation under high vacuum and temperature to increase the molecular weight.
Materials and Equipment
-
Monomers: Dimethyl 2,5-furandicarboxylate (DMFDC) and an aliphatic diamine (e.g., 1,6-hexanediamine for PA6F).
-
Catalyst: Titanium(IV) isopropoxide (TIPT) or another suitable polycondensation catalyst. A stock solution in an anhydrous solvent like toluene is recommended.
-
Solvents: Methanol for purification.
-
Inert Gas: High-purity argon or nitrogen.
-
Glassware: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet/outlet, and a distillation condenser.
-
Heating and Temperature Control: Heating mantle with a temperature controller.
-
Vacuum System: A vacuum pump capable of reaching pressures below 1 mbar, with a cold trap.
Protocol 1: Synthesis of Poly(hexamethylene furanamide) (PA6F)
This protocol is adapted from established laboratory procedures for the synthesis of PA6F.
1. Oligomerization Stage:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, gas inlet/outlet, and condenser. Ensure all glassware is dry.
-
Purging: Purge the reactor with an inert gas (argon or nitrogen) for at least 30 minutes to remove air and moisture.
-
Charging Reactants: Under a positive flow of inert gas, charge the reactor with equimolar amounts of dimethyl 2,5-furandicarboxylate (DMFDC) and 1,6-hexanediamine (HMDA).
-
Catalyst Addition: Add the catalyst solution (e.g., 200-400 ppm of TIPT relative to the weight of DMFDC) to the reaction mixture.
-
Initial Heating: Heat the mixture to 160-180°C with continuous stirring. The reactants will melt and form a homogenous solution. Methanol will begin to distill off as a byproduct of the ester-amine condensation.
-
Methanol Removal: Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected. The viscosity of the mixture will gradually increase.
2. Polycondensation Stage:
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Vacuum Application: Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 1-2 hours. This slow reduction is crucial to prevent excessive foaming as residual methanol and other volatiles are removed.
-
High Vacuum Polymerization: Maintain the reaction at high temperature and low pressure for an additional 2-4 hours. The viscosity of the polymer melt will increase significantly, which can be observed by the increased torque on the mechanical stirrer.
-
Cooling and Isolation: After the desired polymerization time, remove the heat source and allow the reactor to cool to room temperature under an inert atmosphere. Once cooled, the solid polymer can be carefully removed from the flask.
3. Purification:
-
Dissolution: Dissolve the crude polymer in a suitable solvent, such as a mixture of phenol and 1,1,2,2-tetrachloroethane or m-cresol.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomers and oligomers, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of FDCA-based polyamides.
General Reaction Scheme
Caption: General reaction for the synthesis of FDCA-based polyamides.
Characterization of FDCA-Based Polyamides
A comprehensive characterization of the synthesized polyamides is essential to understand their structure-property relationships.
Table 2: Key Characterization Techniques
| Technique | Purpose | Typical Observations |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). | Provides information on the success of the polymerization in achieving high molecular weight. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) (if crystalline). | Reveals the amorphous or semi-crystalline nature of the polymer and its thermal transitions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer by measuring its decomposition temperature. | Indicates the temperature at which the polymer begins to degrade. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer and verify the incorporation of the monomers. | Confirms the formation of the amide linkages and the structure of the repeating unit. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the polymer, such as the amide C=O and N-H bonds. | Provides evidence of successful polymerization. |
| Tensile Testing | To measure the mechanical properties of the polymer, including elastic modulus, tensile strength, and elongation at break. | Quantifies the stiffness, strength, and ductility of the material. |
Conclusion
The synthesis of bio-based polyamides from FDCA offers a sustainable alternative to conventional petroleum-based polymers. The melt polycondensation of dimethyl 2,5-furandicarboxylate with various diamines is a versatile method for producing a range of polyamides with tunable thermal and mechanical properties. Careful control of reaction conditions, particularly temperature and vacuum, is critical to achieving high molecular weight polymers and avoiding decarboxylation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of these promising bio-based materials for a variety of advanced applications.
Application Notes and Protocols for Laboratory-Scale Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical identified by the US Department of Energy as one of the 12 priority chemicals for establishing a "green" chemistry industry.[1] Its importance lies in its potential to replace petroleum-derived terephthalic acid (TPA) in the production of polyesters like polyethylene terephthalate (PET).[2] The resulting bio-based polymer, polyethylene furanoate (PEF), exhibits comparable or even superior properties to PET, making FDCA a key monomer for sustainable plastics.[2][3] The most prevalent laboratory-scale synthesis route to FDCA involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF), which can be derived from the dehydration of C6 sugars like fructose and glucose.[4][5] This document provides detailed protocols for the chemical synthesis of FDCA from HMF using different catalytic systems.
Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to FDCA
The oxidation of HMF to FDCA proceeds through a series of intermediate compounds. The reaction can be initiated either by the oxidation of the alcohol group to form 2,5-diformylfuran (DFF) or by the oxidation of the aldehyde group to yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Both DFF and HMFCA are then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is finally converted to FDCA.[2][4]
Protocol 1: TEMPO-Mediated Oxidation of HMF to FDCA
This protocol describes the synthesis of FDCA from HMF using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-based catalytic system in an aqueous phase under mild conditions.[6] This method can achieve high yields of FDCA.[6]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
TEMPO
-
Sodium hypochlorite (NaClO) solution
-
Potassium bromide (KBr)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve HMF in deionized water.
-
Addition of Catalysts and Reagents: To the HMF solution, add TEMPO, KBr, and Na₂CO₃.
-
Reaction Initiation: Cool the flask in an ice bath to 10-15 °C. While stirring vigorously, add the NaClO solution dropwise to the reaction mixture. Maintain the pH of the solution between 10 and 11 by adding a solution of Na₂CO₃ as needed.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1.5 to 2 hours.[6]
-
Product Isolation: Once the reaction is complete, acidify the reaction mixture to a pH of 2-3 with HCl to precipitate the FDCA.
-
Purification: Collect the solid FDCA by filtration, wash with cold deionized water, and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value | Reference |
| HMF Conversion | 100% | [6] |
| FDCA Yield | 100% | [6] |
| Reaction Temperature | 10-15 °C | [6] |
| Reaction Time | 105 minutes | [6] |
| pH | 10-11 | [6] |
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Oxidation of HMF to FDCA
This protocol details the synthesis of FDCA from HMF using a heterogeneous palladium on carbon (Pd/C) catalyst with molecular oxygen as the oxidant in an aqueous medium.[3]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
20 wt% Palladium on activated carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
High-pressure reactor equipped with a gas inlet, pressure gauge, and mechanical stirrer
-
Oxygen (O₂) gas cylinder
-
Filtration apparatus
Experimental Procedure:
-
Reaction Setup: Place HMF, 20 wt% Pd/C catalyst, and K₂CO₃ in the high-pressure reactor.
-
Solvent Addition: Add deionized water to the reactor.
-
Reaction Conditions: Seal the reactor and purge with O₂. Pressurize the reactor with O₂ and heat the mixture to the desired temperature (e.g., 140 °C) while stirring.[3]
-
Reaction Progression: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 30 hours).[3]
-
Catalyst Removal: After the reaction, cool the reactor to room temperature and carefully release the pressure. Separate the Pd/C catalyst from the reaction mixture by filtration.
-
Product Isolation: Acidify the filtrate with HCl to a pH of 2-3 to precipitate the FDCA.
-
Purification: Collect the solid FDCA by filtration, wash with deionized water, and dry.
Quantitative Data Summary:
| Parameter | Value | Reference |
| HMF Conversion | Not specified, but FDCA yield is high | [3] |
| FDCA Yield | 85% | [3] |
| Reaction Temperature | 140 °C | [3] |
| Reaction Time | 30 hours | [3] |
| Oxidant | O₂ (20 mL/min) | [3] |
General Considerations and Safety Precautions
-
Starting Material Purity: The purity of HMF can significantly impact the reaction efficiency and the purity of the final FDCA product. It is advisable to use HMF of high purity or purify it before use.
-
Catalyst Handling: Handle catalysts, especially pyrophoric ones like Pd/C, with care in an inert atmosphere to prevent ignition.
-
Pressure Reactions: When conducting reactions under pressure, ensure the reactor is properly rated for the intended pressure and temperature and follow all safety protocols for high-pressure equipment.
-
Acid Handling: Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling acids like HCl.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
These protocols provide a foundation for the laboratory-scale synthesis of FDCA. Researchers may need to optimize the reaction conditions based on their specific equipment and desired product specifications.
References
Application Notes and Protocols for Industrial Scale-Up of 2,5-Furandicarboxylic Acid (FDCA) Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key considerations and protocols for the industrial-scale production of 2,5-Furandicarboxylic Acid (FDCA), a pivotal bio-based building block for polymers like polyethylene furanoate (PEF). The information compiled is based on publicly available research and process simulations, offering representative protocols for key manufacturing stages.
Introduction to Industrial FDCA Production
The commercial production of FDCA is primarily centered around the catalytic oxidation of a 5-hydroxymethylfurfural (HMF) intermediate, which is derived from renewable feedstocks such as sugars. Avantium's YXY® Technology is a leading commercial example, which involves the conversion of plant-based sugars into a methoxymethylfurfural (MMF) intermediate, followed by oxidation to FDCA.[1][2] This process is a cornerstone in the shift towards sustainable, bio-based polymers. The overall production can be segmented into three main stages: feedstock conversion to an HMF-like intermediate, catalytic oxidation to crude FDCA, and downstream processing to achieve polymer-grade purity.
Key Production Routes and Scale-Up Considerations
Several routes for FDCA production have been explored, with the catalytic oxidation of HMF and its derivatives being the most commercially advanced. Key considerations for industrial scale-up include catalyst selection, reaction conditions, solvent systems, and downstream purification strategies. While specific details of commercial processes are proprietary, the following sections outline representative protocols based on scalable chemical principles.
Catalytic Oxidation of HMF Intermediate to FDCA
The core of FDCA production lies in the efficient and selective oxidation of an HMF-like intermediate. This process typically utilizes a multi-component catalyst system in an acetic acid solvent with air or pure oxygen as the oxidant.[3]
Table 1: Representative Reaction Parameters for Catalytic Oxidation of HMF Intermediate
| Parameter | Value | Rationale for Industrial Scale |
| Catalyst System | Co/Mn/Br | Widely studied for aromatic acid production (e.g., terephthalic acid), demonstrating high yields and selectivity.[4] |
| Solvent | Acetic Acid | Excellent solvent for both reactants and the catalyst system; facilitates oxygen transfer.[3] |
| Oxidant | Compressed Air | Cost-effective and readily available source of oxygen. The use of pure oxygen can reduce energy consumption from compression but adds cost.[3] |
| Temperature | 100 - 150 °C | Balances reaction rate with potential for side reactions and degradation. |
| Pressure | 10 - 30 bar | Ensures sufficient oxygen solubility in the reaction medium.[5] |
| Residence Time | 1 - 3 hours | Optimized to achieve high conversion and yield while maximizing reactor throughput. |
| HMF Intermediate Concentration | 5 - 15 wt% | A higher concentration increases throughput but can lead to increased side product formation and challenges with heat removal. |
Experimental Protocol: Pilot-Scale Catalytic Oxidation of HMF Intermediate
-
Reactor Preparation: A 100 L stirred-tank reactor, constructed from a corrosion-resistant alloy (e.g., Hastelloy C), is charged with the acetic acid solvent.
-
Catalyst Loading: The catalyst system, consisting of cobalt acetate, manganese acetate, and sodium bromide, is added to the solvent. The molar ratio of Co:Mn:Br is typically in the range of 1:1:2.
-
Pressurization and Heating: The reactor is sealed, purged with nitrogen, and then pressurized with compressed air to the desired operating pressure (e.g., 20 bar). The reactor contents are heated to the reaction temperature (e.g., 120 °C) with constant agitation.
-
Feed Addition: A solution of the HMF intermediate in acetic acid is continuously fed into the reactor at a controlled rate to maintain the desired residence time.
-
Reaction Monitoring: The reaction is monitored by periodically sampling the reactor contents and analyzing for the disappearance of the HMF intermediate and the formation of FDCA and key intermediates like 5-formyl-2-furancarboxylic acid (FFCA) using High-Performance Liquid Chromatography (HPLC).
-
Product Slurry Discharge: Upon completion of the reaction, the resulting slurry, containing solid FDCA product, is discharged from the reactor for downstream processing.
Biocatalytic Production of FDCA
An alternative to chemical catalysis is the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes, to convert HMF or furfural to FDCA.[6] This approach offers the potential for milder reaction conditions and higher selectivity.
Table 2: Comparison of Chemical vs. Biocatalytic FDCA Production
| Feature | Chemical Catalysis | Biocatalysis |
| Catalyst | Metal-based (e.g., Co/Mn/Br, Pt, Au) | Enzymes, Whole-cell microorganisms |
| Temperature | High (100 - 150 °C) | Mild (25 - 40 °C) |
| Pressure | High (10 - 30 bar) | Atmospheric |
| Solvent | Organic acids (e.g., acetic acid) | Aqueous buffer |
| Feedstock Tolerance | Can handle crude HMF streams[7] | Sensitive to impurities; may require cleaner feedstock |
| Productivity | High | Generally lower than chemical routes |
| Downstream Processing | Crystallization from organic solvent | Extraction and crystallization from aqueous solution |
Experimental Protocol: Lab-Scale Biocatalytic Oxidation of Furfural to FDCA
-
Biocatalyst Preparation: Escherichia coli cells co-expressing a furfural oxidase and a 2-furoic acid carboxylase are cultivated and harvested.[6]
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared in a bioreactor.
-
Whole-Cell Reaction: The harvested cells are resuspended in the buffer, and furfural is added as the substrate. The reaction is carried out at a controlled temperature (e.g., 30 °C) with gentle agitation and aeration.
-
Reaction Monitoring: The conversion of furfural to 2-furoic acid and subsequently to FDCA is monitored by HPLC analysis of the reaction medium.
-
Product Recovery: After the reaction, the cells are separated by centrifugation, and the FDCA is recovered from the supernatant.
Downstream Processing and Purification of FDCA
Achieving high-purity, polymer-grade FDCA (>99.5%) is critical for its use in polyester production. The primary impurities to be removed are unreacted intermediates, particularly FFCA, and color bodies formed during the oxidation process.[8] A multi-step purification process involving crystallization and washing is typically employed.
Experimental Protocol: Industrial-Scale Purification of Crude FDCA
-
Primary Crystallization: The hot slurry from the oxidation reactor, containing crude FDCA in acetic acid, is cooled in a series of crystallizers to precipitate the FDCA. This step is controlled to promote the growth of large, pure crystals.
-
Solid-Liquid Separation: The crystallized FDCA is separated from the mother liquor (containing dissolved impurities and catalyst residues) using a filter or centrifuge.[3]
-
Washing: The filter cake of crude FDCA is washed with fresh acetic acid and then with water to remove residual mother liquor and surface impurities.
-
Recrystallization (Optional but recommended for high purity): The washed FDCA is redissolved in a suitable solvent (e.g., water or a water/acetic acid mixture) at an elevated temperature (100-200 °C) and then recrystallized by cooling.[6] This step is highly effective at removing entrapped impurities.
-
Final Separation and Drying: The purified FDCA crystals are separated, washed with demineralized water, and dried under vacuum to yield a fine, white powder.
Techno-Economic Considerations
The economic viability of industrial FDCA production is a key driver for its commercialization. Techno-economic analyses have been conducted for various production routes, with the cost of the feedstock (sugars or HMF) being a major contributor to the final FDCA price.[9]
Table 3: Summary of Techno-Economic Data for FDCA Production Routes
| Production Route | Key Cost Drivers | Estimated Minimum Selling Price (MSP) | Reference |
| Electrocatalytic Oxidation of HMF | HMF price, electricity cost, capital investment | ~€3.67/kg | [9] |
| Furfural to FDCA | Furfural price, capital expenditure | ~$2000/ton | |
| Glucose to FDCA (Avantium-like process) | Glucose price, enzyme costs, capital investment | Report available for purchase | [2] |
| HMF to Solid FDCA | HMF price, solvent and catalyst costs | Report available for purchase | [1] |
Visualizing the Pathways and Processes
To better understand the relationships between the different stages of FDCA production, the following diagrams have been generated using the DOT language.
Caption: Overview of the industrial FDCA production process.
Caption: Experimental workflow for FDCA synthesis and purification.
Caption: Decision logic for selecting an FDCA production route.
References
- 1. intratec.us [intratec.us]
- 2. procurementresource.com [procurementresource.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Toward biomass-derived renewable plastics: Production of this compound from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JP2017190316A - Method of purifying this compound - Google Patents [patents.google.com]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. research.utwente.nl [research.utwente.nl]
Application Notes and Protocols for the Derivatization of 2,5-Furandicarboxylic Acid (FDCA) for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical, into a variety of specialty chemicals. The following sections detail the synthesis of esters, amides, and polymers derived from FDCA, complete with experimental procedures, quantitative data, and visual workflows to guide researchers in their laboratory work.
Esterification of this compound
Ester derivatives of FDCA are valuable as monomers for polymerization, as well as specialty solvents and plasticizers. The most common derivative, dimethyl 2,5-furandicarboxylate (DMFD), is often synthesized to overcome the low solubility of FDCA in common organic solvents.[1]
Synthesis of Dimethyl 2,5-Furandicarboxylate (DMFD)
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol describes the synthesis of DMFD using methanol and a sulfuric acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 78.0 g of this compound (FDCA), 320.0 g of methanol, and 2 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux at 90°C and maintain for 5 hours with continuous stirring.
-
Work-up: After cooling to room temperature, the excess methanol is removed by distillation. The crude DMFD will precipitate out of the solution.
-
Purification: Collect the white precipitate by filtration and wash it several times with distilled water. Dry the product in a vacuum oven. For higher purity, the DMFD can be further purified by sublimation at 120°C.
Protocol 2: Dimethyl Carbonate (DMC) Mediated Esterification
This method provides a greener alternative for the synthesis of DMFD.
Experimental Protocol:
-
Reaction Setup: In a stainless-steel autoclave, combine 1.0 g of galactaric acid (as a precursor to FDCA in some routes), 35 mL of dimethyl carbonate (DMC), and 0.5 g of Amberlyst-36 catalyst.[2][3]
-
Work-up: After the reaction, filter off the catalyst and evaporate the excess DMC.[4]
-
Purification: Dissolve the crude product in approximately 20 mL of diethyl ether, add a small amount of charcoal, and heat at 40°C for 30 minutes. Filter the mixture and dry the resulting transparent liquid under a vacuum to obtain crystalline DMFD.[4]
Quantitative Data for DMFD Synthesis
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanolysis | H₂SO₄ | 90 | 5 | 89 | |
| DMC Esterification | Amberlyst-36 | 200 | 2 | 70 | [2][3] |
| DMC Esterification | MgO-Al₂O₃ and TBAB | - | - | 76.38 | [5] |
Diagram: Workflow for Dimethyl 2,5-Furandicarboxylate (DMFD) Synthesis
Caption: General workflow for the synthesis of DMFD from FDCA.
Amidation of this compound
Amide derivatives of FDCA are precursors to polyamides and can also be explored for applications in pharmaceuticals and agrochemicals.
Regioselective Monoamidation of FDCA
This protocol allows for the synthesis of monoamides, which can be valuable intermediates for further functionalization.
Experimental Protocol:
-
Activation of FDCA:
-
Dissolve 1.2 g (7.69 mmol) of 2,5-FDCA in 32 mL of anhydrous dimethylformamide (DMF).[6]
-
Add 3.54 mL (26.92 mmol) of N,N-diisopropylethylamine (DIPEA) to the solution.[6]
-
Slowly add a solution of 2.96 g (9.23 mmol) of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in 18 mL of anhydrous DMF dropwise over one hour at room temperature under an argon atmosphere. This forms the activated monobenzotriazoyl ester intermediate.[6]
-
-
Amidation:
-
Work-up and Purification:
-
The specific work-up procedure will depend on the amine used. Generally, it involves extraction and purification by chromatography to isolate the desired monoamide.
-
Quantitative Data for Monoamidation of FDCA
| Amine | Yield (%) | Reference |
| Benzylamine | 73-82 | [1] |
| Diethylamine | 73-82 | [1] |
| Piperidine | 73-82 | [1] |
| Aniline | 73-82 | [1] |
Diagram: Reaction Pathway for Monoamidation of FDCA
Caption: Simplified reaction pathway for the synthesis of FDCA monoamides.
Polymerization of FDCA and its Derivatives
FDCA is a key monomer for producing bio-based polyesters and polyamides, with polyethylene furanoate (PEF) being a prominent example with potential to replace petroleum-based PET.[7][8]
Synthesis of Poly(ethylene furanoate) (PEF)
PEF can be synthesized via two main routes: direct esterification of FDCA with ethylene glycol or transesterification of DMFD with ethylene glycol.
Protocol: Two-Step Melt Polycondensation from DMFD
This protocol is a common laboratory-scale method for PEF synthesis.
Experimental Protocol:
-
Esterification/Transesterification:
-
Charge the reactor with dimethyl 2,5-furandicarboxylate (DMFD), ethylene glycol (in excess, typically a molar ratio of 1:1.6 to 1:2.2 of diester to diol), and a catalyst (e.g., titanium(IV) isopropoxide (TIPT) or antimony(III) oxide).[9][10]
-
Heat the mixture under a nitrogen atmosphere to a temperature of around 160-200°C. Methanol will be released during the transesterification reaction and should be distilled off.[10]
-
-
Polycondensation:
-
After the removal of methanol is complete, gradually increase the temperature to 230-260°C and slowly apply a vacuum (less than 10 mbar).[10]
-
Continue the reaction under high vacuum for 3-4 hours to remove excess ethylene glycol and drive the polymerization to a high molecular weight. The viscosity of the mixture will increase significantly.[10]
-
-
Product Isolation:
-
Cool the reactor and extrude or carefully remove the resulting PEF polymer.
-
Quantitative Data for PEF Synthesis
| Monomer | Catalyst | Polycondensation Temp (°C) | Notes | Reference |
| DMFD | Titanium(IV) isopropoxide | 230-240 | Eco-friendly melt polycondensation. | [9] |
| FDCA/DMFD | Titanium(IV) tetra(n-butoxide) | 260 | High molecular weight PEF achieved. | [10] |
Diagram: Experimental Workflow for PEF Synthesis
Caption: A simplified workflow for the two-step synthesis of PEF.
Synthesis of FDCA-Based Polyamides
FDCA and its derivatives can be polymerized with diamines to produce furan-based polyamides (FPAs), which are promising bio-based engineering plastics.[11]
Protocol: Melt Polycondensation of DMFD and Hexamethylenediamine (HMDA)
Experimental Protocol:
-
Monomer Preparation: Carefully weigh equimolar amounts of dimethyl 2,5-furandicarboxylate (DMFD) and hexamethylenediamine (HMDA) into a reaction vessel with a magnetic stirrer.[12]
-
Pre-polymerization:
-
Polycondensation:
-
Gradually increase the temperature and apply a vacuum to remove the methanol and drive the polymerization to completion.
-
-
Product Isolation and Purification:
-
Cool the reactor and isolate the resulting polyamide.
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
-
Quantitative Data for FDCA-Based Polyamide Synthesis
| Diamine | Catalyst | Mn ( g/mol ) | Tg (°C) | Reference |
| Hexamethylenediamine | Ti-isopropoxide | 14,000 | 130 | [11] |
| Various Aliphatic Diamines | Titanium(IV) isopropoxide | 8,000-11,000 | 97-140 | [9] |
Diagram: Logical Relationship of FDCA Derivatization
Caption: Overview of the main derivatization pathways for FDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of this compound dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]
- 4. iris.unive.it [iris.unive.it]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. specialchem.com [specialchem.com]
- 8. Production of this compound (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterisation of polyamides based on this compound as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cost-Effective Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
Welcome to the technical support center for the synthesis of 2,5-Furandicarboxylic Acid (FDCA). This resource is designed for researchers, chemists, and material scientists actively engaged in the conversion of 5-hydroxymethylfurfural (HMF) to FDCA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and streamline your research.
Frequently Asked Questions (FAQs)
Q1: My FDCA yield is consistently low. What are the most common causes?
A1: Low yields of FDCA can stem from several factors. Key areas to investigate include:
-
Incomplete HMF Conversion: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature.
-
Catalyst Deactivation: The catalyst may have lost activity due to poisoning, sintering, or fouling from reaction byproducts or FDCA precipitation.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base concentration, and oxygen pressure are critical. For instance, insufficient base can lead to poor solubility of the FDCA product, causing it to precipitate onto the catalyst surface and inhibit its activity.[2]
-
Formation of Side Products: Undesired side reactions can consume HMF or intermediates. The primary oxidation pathway involves intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA).[3][4] Conditions that do not favor the complete oxidation to FDCA will result in an accumulation of these intermediates.
Q2: I'm observing significant amounts of intermediate products like FFCA and HMFCA in my final product. How can I promote complete oxidation to FDCA?
A2: The accumulation of intermediates such as FFCA and HMFCA indicates that the reaction is not proceeding to completion. To drive the reaction towards FDCA, you can:
-
Increase Reaction Time or Temperature: These intermediates are part of the sequential oxidation of HMF. Providing more time or energy can facilitate their conversion to FDCA.[4]
-
Optimize Base Concentration: A sufficient amount of base is crucial. Base not only facilitates the reaction mechanism but also keeps the acidic intermediates and the final FDCA product in their salt form, which is more soluble in aqueous media. This prevents them from precipitating on the catalyst surface.[2]
-
Ensure Sufficient Oxidant: Whether using molecular oxygen or another oxidant like H₂O₂, a sufficient supply is necessary for the multiple oxidation steps. For gas-phase oxidants, ensure efficient gas-liquid mass transfer through vigorous stirring.
Q3: What is the role of the base in HMF oxidation, and how do I choose the right amount?
A3: The base plays a critical role in the catalytic oxidation of HMF to FDCA. It promotes the reaction by facilitating the deprotonation of hydroxyl groups, and it is essential for neutralizing the carboxylic acid groups formed on the intermediates and the final FDCA product. This neutralization to the corresponding carboxylate salt significantly increases their solubility in aqueous solutions, preventing product precipitation on the catalyst surface, which is a common cause of deactivation.[2] The optimal amount of base depends on the specific catalyst system and reaction conditions. Typically, a molar ratio of base to HMF between 2 and 4 is a good starting point. However, excessive base can sometimes lead to undesired side reactions, such as the degradation of HMF.[5][6]
Q4: How can I purify my crude FDCA product effectively and cost-efficiently?
A4: A common and effective method for purifying FDCA is through acidification and crystallization. After the reaction, the FDCA is typically present as a salt in the aqueous solution.
-
Catalyst Removal: If using a heterogeneous catalyst, it can be removed by filtration.
-
Acidification: The alkaline reaction mixture is acidified, typically with a strong acid like HCl, to a pH of around 2. This protonates the carboxylate groups, causing the much less soluble FDCA to precipitate out of the solution.[5][6]
-
Crystallization/Washing: The precipitated FDCA can then be collected by filtration. Washing the solid with cold deionized water helps to remove any remaining salts and soluble impurities. For higher purity, recrystallization from solvents like water, DMSO, or DMAC can be performed.[7]
Q5: My catalyst's performance degrades significantly upon recycling. What are the likely causes and how can I regenerate it?
A5: Catalyst deactivation during recycling is a major challenge. The primary causes include:
-
Fouling: Precipitation of FDCA or polymeric byproducts (humins) on the catalyst's active sites.[1]
-
Leaching: The active metal component of the catalyst may leach into the reaction medium, especially under harsh pH or temperature conditions.
-
Sintering: Metal nanoparticles on the support can agglomerate at high temperatures, reducing the available active surface area.
Regeneration strategies depend on the nature of the deactivation. For fouling, washing the catalyst with a suitable solvent or a basic solution to dissolve the adsorbed species can be effective. In some cases, a mild thermal treatment in air or an inert atmosphere can burn off organic residues.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during FDCA synthesis.
| Problem | Potential Cause | Recommended Action |
| Low HMF Conversion | 1. Insufficient catalyst activity. | - Ensure the catalyst is properly prepared and handled. - Increase catalyst loading. - If using a recycled catalyst, attempt a regeneration protocol. |
| 2. Inadequate reaction temperature or time. | - Incrementally increase the reaction temperature (e.g., in 10 °C steps). - Extend the reaction duration and monitor progress via sampling. | |
| 3. Poor mass transfer of oxygen. | - Increase the stirring speed to improve gas-liquid mixing. - Increase the oxygen pressure. | |
| High Selectivity to Intermediates (FFCA, HMFCA) | 1. Reaction not driven to completion. | - Increase reaction time.[4] - Increase temperature. |
| 2. Insufficient base. | - Increase the molar ratio of base to HMF. A ratio of at least 2:1 is generally required to neutralize both carboxylic acid groups of FDCA.[2] | |
| 3. Oxidant is the limiting reagent. | - Ensure a continuous and sufficient supply of the oxidant (e.g., increase O₂ flow rate). | |
| Reaction Stops Prematurely | 1. Catalyst deactivation by product precipitation. | - Ensure sufficient base is present to keep FDCA solubilized as its salt.[2] - Consider a solvent system where the FDCA salt has higher solubility. |
| 2. Catalyst poisoning. | - Analyze the HMF feed for potential impurities that could act as catalyst poisons. | |
| Formation of Dark, Insoluble Byproducts (Humins) | 1. HMF degradation. | - HMF can be unstable under strongly acidic or basic conditions, especially at high temperatures.[5][6] - Consider running the reaction at a lower temperature. - Optimize the base concentration to avoid excessively harsh conditions. |
| Difficulty Filtering the Final Product | 1. Very fine particle size of precipitated FDCA. | - Modify the acidification and cooling procedure. A slower cooling rate during crystallization can lead to larger, more easily filterable crystals.[7] |
| 2. Presence of polymeric/tarry byproducts. | - Improve reaction selectivity to minimize humin formation. - An additional washing step with a suitable organic solvent might help remove some tarry materials before the final purification. |
Quantitative Data on Catalytic Systems
The selection of a catalyst and reaction conditions is critical for achieving high FDCA yields. The table below summarizes the performance of various catalytic systems reported in the literature.
| Catalyst | Support | Oxidant | Temp (°C) | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |
| TEMPO/NaClO/KBr | - | NaClO | RT | 3 | - | 100 | 100 | [8] |
| Fe-grafted MOF | CAU-28 | t-BuOOH | 60 | 48 | None | ~95 | ~70 | [9] |
| PtₓRu | MgAlO | O₂ | 100 | - | None | 100 | 99 | [10] |
| Pd-Au | HT | O₂ | - | - | - | - | >90 | [10] |
| Pd | CC | O₂ | 140 | 30 | K₂CO₃ | 100 | 85 | [2] |
| Ru | C | H₂O₂ | 75 | 6 | NaOH | >95 | 81.5 | [3] |
| Au | ZrO₂ | Air | 140 | 4 | NaOH | 100 | 84 | [5][6] |
Abbreviations: RT - Room Temperature, HT - Hydrotalcite, CC - Coconut Charcoal, MOF - Metal-Organic Framework, TEMPO - (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.
Experimental Protocols
Representative Protocol for the Oxidation of HMF to FDCA using a Heterogeneous Catalyst
This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific catalysts and setups.
1. Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Heterogeneous Catalyst (e.g., 5 wt% Pt/C or Ru/C)
-
Base (e.g., NaOH, K₂CO₃)
-
Deionized Water (Solvent)
-
Pressurized Oxygen or Air
-
Hydrochloric Acid (HCl) for acidification
2. Reaction Setup:
-
A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller.
3. Procedure:
-
To the reactor, add HMF (e.g., 1 mmol), the chosen base (e.g., 2-4 mmol), the catalyst (e.g., 5-10 mol% relative to HMF), and deionized water (to achieve a desired HMF concentration, typically 0.1-0.5 M).
-
Seal the reactor and purge it several times with the oxidant gas (e.g., O₂) to remove air.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar O₂).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-140 °C).
-
Maintain the reaction for the desired duration (e.g., 4-24 hours). The reaction progress can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC.
-
After the reaction is complete, cool the reactor down to room temperature and carefully vent the pressure.
4. Work-up and Purification:
-
Recover the heterogeneous catalyst from the reaction mixture by filtration. The catalyst can be washed with water and dried for recycling studies.
-
Transfer the filtrate to a beaker and place it in an ice bath.
-
Slowly add a solution of HCl (e.g., 1 M) while stirring until the pH of the solution is approximately 2. A white precipitate of FDCA should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid FDCA by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the purified FDCA in a vacuum oven at 60-80 °C to a constant weight.
Visualizations
Reaction Pathway for HMF Oxidation
The oxidation of HMF to FDCA proceeds through a network of reactions involving several stable intermediates. The two primary pathways involve the initial oxidation of either the alcohol or the aldehyde group of HMF.
Caption: Primary reaction pathways from HMF to FDCA.
Experimental Workflow for FDCA Synthesis and Purification
This diagram outlines the typical laboratory-scale workflow from starting materials to the purified solid product.
Caption: General experimental workflow for FDCA synthesis.
Troubleshooting Decision Tree for Low FDCA Yield
This logical diagram helps researchers diagnose potential reasons for low product yield.
Caption: Decision tree for troubleshooting low FDCA yield.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Catalytic Route to Biomass-Derived this compound and Its Use as Monomer in a Multicomponent Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10344010B2 - Method for purifying crude of this compound by crystallization - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in HMF Oxidation to FDCA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the oxidation of 5-hydroxymethylfurfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).
Troubleshooting Guide
This guide addresses common issues observed during HMF oxidation experiments that may be related to catalyst deactivation.
| Issue ID | Observed Problem | Potential Causes | Recommended Actions |
| CD-01 | Decreased HMF conversion and FDCA yield in subsequent catalyst runs. | 1. Fouling/Coking: Deposition of carbonaceous materials (humins) or strong adsorption of reaction intermediates/products (FDCA) on the catalyst surface.[1] 2. Leaching: Dissolution of active metal species or support materials into the reaction medium.[2] 3. Sintering: Agglomeration of metal nanoparticles at high reaction temperatures, leading to a loss of active surface area. 4. Poisoning: Irreversible adsorption of impurities from the HMF feedstock or solvent on the active sites.[3][4] | 1. Characterize the spent catalyst: Use techniques like TEM, XRD, and XPS to identify sintering, changes in particle size, or oxidation state.[5][6] 2. Analyze the reaction mixture post-reaction: Use ICP-MS to detect leached metals in the solution. 3. Perform catalyst regeneration: See the detailed protocols below for fouling/coking and poisoning. 4. Review reaction conditions: Ensure the temperature is not excessively high to cause sintering. 5. Purify the HMF feedstock: If impurities are suspected, purify the HMF starting material. |
| CD-02 | Change in product selectivity (e.g., increase in intermediates like DFF, HMFCA, or FFCA). | 1. Selective poisoning of active sites: Certain sites responsible for the final oxidation step to FDCA may be deactivated. 2. Alteration of metal-support interaction: Changes in the support material due to the reaction medium can affect the catalyst's selectivity. 3. Change in active metal's oxidation state: The oxidation state of the active metal (e.g., Pt(0) vs. Pt(II)) can influence the reaction pathway.[6] | 1. Characterize the spent catalyst: Use XPS to determine the oxidation state of the active metal.[6] 2. Investigate the support stability: Analyze the support material of the spent catalyst for any structural or chemical changes. 3. Optimize reaction conditions: Adjusting parameters like pH or solvent may help maintain the desired selectivity. |
| CD-03 | Complete loss of catalytic activity. | 1. Severe poisoning: Presence of strong poisons like sulfur or heavy metals in the feedstock.[7] 2. Mechanical loss of catalyst: Physical loss of the catalyst during recovery and washing steps. 3. Irreversible structural change: Complete collapse of the catalyst support structure. | 1. Analyze the HMF feedstock for poisons: Use techniques like elemental analysis to detect potential contaminants. 2. Implement a more robust catalyst recovery procedure. 3. Consider a more stable catalyst support material for your reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in HMF oxidation to FDCA?
A1: The main deactivation mechanisms include:
-
Fouling/Coking: The formation of insoluble, high-molecular-weight byproducts, known as humins, from HMF degradation can block catalyst pores and active sites.[8] Additionally, the product FDCA can have low solubility in some reaction media and precipitate on the catalyst surface, leading to deactivation.[1]
-
Leaching: The active metal nanoparticles or components of the support material can dissolve into the reaction medium, especially under harsh conditions like high temperatures or acidic/basic environments.[2]
-
Sintering: Thermal agglomeration of metal nanoparticles into larger particles, which reduces the active surface area and consequently, the catalyst's activity.
-
Poisoning: Impurities present in the HMF feedstock, which can be derived from biomass, may strongly and irreversibly adsorb onto the catalyst's active sites, rendering them inactive.[3][4]
Q2: My FDCA yield dropped after the first catalyst recycling experiment. What should I investigate first?
A2: A drop in FDCA yield after the first cycle is a common observation and often points to either fouling or leaching.
-
Fouling by FDCA or humins: The product FDCA can precipitate on the catalyst surface if its concentration exceeds its solubility in the reaction medium.[1] Humins, which are polymeric byproducts of HMF, can also deposit on the catalyst.[8] A simple washing step (see regeneration protocols) might be sufficient to restore activity.
-
Leaching of the active metal: Analyze the reaction solution after the first run for the presence of your active metal using ICP-OES or ICP-MS. If significant leaching is detected, you may need to reconsider your reaction conditions (e.g., temperature, pH) or the stability of your catalyst support.
Q3: How can I minimize the formation of humins?
A3: Humin formation is often promoted by acidic conditions and high temperatures. To minimize their formation, you can:
-
Operate at the lowest effective temperature.
-
Use a base to neutralize any acidic species, though this can sometimes lead to other side reactions.
-
Optimize the reaction time to avoid prolonged exposure of HMF to reaction conditions.
Q4: Can the choice of solvent affect catalyst stability?
A4: Absolutely. The solvent plays a crucial role in substrate and product solubility. For instance, using water as a solvent can be challenging due to the low solubility of FDCA, which can lead to its precipitation on the catalyst and cause deactivation.[1] Using co-solvents or employing reaction conditions that enhance FDCA solubility can mitigate this issue.
Q5: What is a "self-regenerating" catalyst?
A5: A self-regenerating catalyst is one that can recover its activity without external intervention, such as a separate regeneration step. For example, a NiCu Layered Double Hydroxide (LDH) electrocatalyst for HMF oxidation has been reported to exhibit self-regenerating properties upon immersion in a fresh electrolyte containing HMF.[9]
Quantitative Data on Catalyst Deactivation
The following tables summarize the performance of different catalysts over multiple recycling runs, illustrating the impact of deactivation.
Table 1: Performance of a Pt/C-O-Mg Catalyst in HMF Oxidation [6]
| Cycle Number | HMF Conversion (%) | FDCA Yield (%) |
| 1 | >99 | 97 |
| 2 | >99 | 96 |
| 3 | >99 | 95 |
| 4 | >99 | 95 |
| 5 | >99 | 94 |
| 6 | >99 | 93 |
| 7 | >99 | 92 |
| 8 | >99 | 91 |
| 9 | >99 | 90 |
| 10 | >99 | 89 |
Reaction Conditions: 110 °C, 1.0 MPa O₂, water as solvent.
Table 2: Performance of a NiOx Catalyst in HMF Oxidation [5]
| Cycle Number | FDCA Yield (%) |
| 1 | 34.14 |
| 2 | 33.87 |
| 3 | 32.54 |
| 4 | 31.98 |
| 5 | 31.28 |
Reaction Conditions: 25 °C, NaClO as oxidant.
Experimental Protocols
Protocol 1: Catalyst Stability and Recyclability Testing
This protocol outlines a general procedure for assessing the stability and reusability of a heterogeneous catalyst for HMF oxidation.
-
Initial Catalytic Run:
-
Set up the HMF oxidation reaction according to your standard procedure (e.g., in a batch reactor).
-
Record the initial reaction conditions: temperature, pressure, stirring speed, catalyst loading, and concentrations of HMF and other reagents.
-
Upon completion, take a sample of the reaction mixture for analysis (e.g., by HPLC) to determine HMF conversion and product yields.
-
-
Catalyst Recovery:
-
After the reaction, cool down the reactor and recover the solid catalyst. This is typically done by filtration or centrifugation.
-
Wash the recovered catalyst thoroughly to remove any adsorbed reactants, products, and byproducts. A common procedure involves washing with the reaction solvent followed by a more volatile solvent (e.g., ethanol or acetone) to facilitate drying.
-
Dry the catalyst, for example, in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
-
Subsequent Catalytic Runs:
-
Use the recovered and dried catalyst for the next reaction cycle under identical conditions as the initial run.
-
Repeat the reaction, recovery, and analysis steps for the desired number of cycles.
-
-
Data Analysis:
-
Plot the HMF conversion and FDCA yield as a function of the cycle number to visualize the catalyst's stability.
-
If deactivation is observed, retain samples of the spent catalyst from each cycle for further characterization.
-
Protocol 2: Regeneration of a Fouled/Coked Catalyst
This protocol provides a general method for regenerating a catalyst that has been deactivated by the deposition of organic residues (fouling or coking).
-
Solvent Washing (for weakly adsorbed species):
-
Place the deactivated catalyst in a flask.
-
Add a suitable solvent that can dissolve the suspected fouling agents (e.g., the reaction solvent, or a polar solvent like ethanol or N,N-dimethylformamide (DMF)).
-
Stir the suspension at room temperature or slightly elevated temperature for several hours.
-
Recover the catalyst by filtration and wash it with a volatile solvent.
-
Dry the catalyst and test its activity in a subsequent catalytic run.
-
-
Calcination (for strongly adsorbed carbonaceous deposits):
-
Place the deactivated catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace under a controlled atmosphere. A common procedure is to heat in a flow of air or a mixture of an inert gas (like nitrogen) and a small amount of oxygen.
-
The calcination temperature and duration will depend on the nature of the coke and the thermal stability of the catalyst. A typical starting point could be 300-500 °C for a few hours.
-
After calcination, allow the catalyst to cool down to room temperature.
-
Test the regenerated catalyst's activity.
-
Note: The optimal regeneration protocol will depend on the specific catalyst and the nature of the deactivation. It is recommended to start with milder conditions and characterize the catalyst after regeneration to ensure its structural integrity has been maintained.
Visualizations
Caption: Common pathways for catalyst deactivation in HMF oxidation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to this compound - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 2. Base-Free Oxidation of HMF to FDCA over Ru/Cu-Co-O·MgO under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Isolation of 2,5-Furandicarboxylic Acid (FDCA)
Welcome to the technical support center for the high-purity isolation of 2,5-Furandicarboxylic Acid (FDCA). This resource is designed for researchers, scientists, and professionals in drug development and polymer science to address challenges encountered during the purification of FDCA. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of FDCA.
| Problem | Potential Cause | Suggested Solution |
| Low Purity of Final FDCA Product | Inefficient removal of key impurities like 2-formyl-5-furancarboxylic acid (FFCA). | Optimize the crystallization solvent and cooling rate. Solvents with a dipole moment between 3.7D and 4.1D have been shown to be effective.[1] Consider a second crystallization step or washing the filter cake with a suitable solvent. |
| Co-precipitation of impurities with FDCA crystals. | Ensure complete dissolution of the crude FDCA in the solvent at an elevated temperature before cooling. A slow cooling rate (e.g., 1°C/minute) can promote the formation of purer crystals.[1][2] | |
| Poor Crystal Formation or Oily Product | The chosen solvent may not be optimal for crystallization. | Experiment with different solvents such as water, methanol, DMSO, or DMAC. The ratio of solvent to crude FDCA is also a critical parameter to adjust.[1][2] |
| The cooling process is too rapid. | Employ a gradual cooling process to allow for proper crystal lattice formation. | |
| Low Yield of Purified FDCA | FDCA may have high solubility in the chosen crystallization solvent, even at lower temperatures. | After crystallization, cool the mixture to room temperature or below to maximize precipitation. Minimize the volume of solvent used for washing the filter cake. |
| Loss of product during filtration and transfer steps. | Ensure careful handling and transfer of the solid product. Use a minimal amount of cold solvent to wash the crystals and recover any remaining product. | |
| Persistent Color in the Final Product | Presence of colored impurities, potentially from the degradation of 5-hydroxymethylfurfural (HMF) during synthesis. | Consider a purification step involving activated carbon treatment of the FDCA solution before crystallization. A continuous crystallization process with a short residence time at high temperatures (less than 15 minutes above 100°C) can also help minimize color formation.[3] |
| Thermal degradation of FDCA during purification. | Avoid prolonged exposure to high temperatures. If dissolving in a high-boiling solvent, keep the heating time to a minimum. |
Quantitative Data Summary
The following table summarizes the results of various crystallization experiments for the purification of crude FDCA (cFDCA).
| Solvent | Crude FDCA Purity (wt%) | Initial FFCA Content (wt%) | Solvent:cFDCA Ratio (g:g) | Dissolution Temperature (°C) | Final FDCA Purity (wt%) | Reference |
| Water | 96.2 | 2.12 | 30:1 | 60 | >99.0 | [1][2] |
| Methanol | 96.2 | 2.12 | 20:1 | 60 | >99.0 | [1] |
| DMSO | 96.2 | 2.12 | 1.5:1 | 100 | >99.5 | [1][2] |
| DMAC | 96.2 | 2.12 | 5:1 | 60 | >99.5 | [1] |
| DMF | 98.01 | 0.88 | 2.35:1 | 80 | >99.5 | [2] |
| Acetonitrile | 98.01 | 0.88 | 5:1 | 40 | >99.0 | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity to remove from crude FDCA?
A1: The most common and critical impurity is 2-formyl-5-furancarboxylic acid (FFCA). Its presence can negatively impact the molecular weight and color of polyesters like polyethylene furanoate (PEF) derived from FDCA.[2]
Q2: What analytical method is typically used to determine the purity of FDCA?
A2: High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to determine the purity of FDCA and quantify impurities like FFCA.[1][2]
Q3: Can FDCA be purified without using high-pressure hydrogenation or oxidation methods?
A3: Yes, crystallization is a common and effective method for purifying crude FDCA that avoids the need for high-temperature and high-pressure processes.[2]
Q4: What are the key process parameters to control during crystallization for high-purity FDCA?
A4: The key parameters include the choice of solvent, the solvent-to-crude FDCA ratio, the dissolution temperature, and the cooling rate. A slow and controlled cooling rate is often beneficial for obtaining high-purity crystals.[1][2]
Q5: Are there continuous methods for FDCA purification?
A5: Yes, a method for purifying and decolorizing FDCA using a continuous reactor for crystallization has been developed. This process involves superheating the FDCA mixture to at least 130°C and then cooling it, with a short residence time at temperatures above 100°C to minimize degradation.[3]
Experimental Protocols
Protocol 1: Crystallization of FDCA from an Aqueous Solution
This protocol is a representative example of purifying crude FDCA using water as a solvent.
1. Dissolution: a. In a suitable reaction vessel, combine crude FDCA and deionized water. A common ratio is 30g of water for every 1g of crude FDCA. b. Heat the mixture to 60°C while stirring continuously. c. Continue stirring at 60°C for 30 minutes to ensure complete dissolution of the FDCA.
2. Crystallization: a. Once the FDCA is fully dissolved, begin to cool the mixture to room temperature. b. Employ a controlled cooling rate of approximately 1°C per minute. This can be achieved using a programmable water bath or by allowing the vessel to cool slowly in an insulated container.
3. Isolation: a. After the mixture has reached room temperature and crystals have formed, filter the slurry to collect the solid product. A Buchner funnel with a suitable filter paper is recommended. b. Wash the collected filter cake with a small amount of cold deionized water to remove any remaining soluble impurities.
4. Drying: a. Dry the wet filter cake in a vacuum oven at a temperature that will not cause degradation of the FDCA (e.g., 60-80°C) until a constant weight is achieved.
5. Analysis: a. Analyze the purity of the dried solid product using HPLC.
Protocol 2: Crystallization of FDCA from an Organic Solvent (DMSO)
This protocol provides an example of using an organic solvent for purification.
1. Dissolution: a. In a reaction vessel equipped with a stirrer and heating mantle, mix crude FDCA and dimethyl sulfoxide (DMSO). A typical ratio is 1.5g of DMSO for every 1g of crude FDCA.[1][2] b. Heat the mixture to 100°C with continuous stirring. c. Maintain the temperature at 100°C for 30 minutes to ensure the FDCA is completely dissolved.[1][2]
2. Crystallization: a. After complete dissolution, cool the mixture to room temperature at a controlled rate of 1°C per minute.
3. Isolation: a. Filter the resulting crystalline slurry to separate the solid FDCA. b. Wash the filter cake with a minimal amount of fresh DMSO.
4. Drying: a. Dry the purified FDCA in a vacuum oven to remove residual DMSO.
5. Analysis: a. Determine the purity of the final product by HPLC.
Visualizations
Caption: General workflow for the purification of FDCA by crystallization.
Caption: Troubleshooting logic for addressing low purity in FDCA isolation.
References
Technical Support: Preventing Color Formation in FDCA Polymerization
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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent color formation during the polymerization of 2,5-furandicarboxylic acid (FDCA) to produce polyethylene furanoate (PEF) and other furan-based polyesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellow or brown discoloration during FDCA polymerization?
A1: Discoloration in furan-based polyesters like PEF is primarily a result of thermal degradation and oxidative processes. Key contributing factors include:
-
High Polymerization Temperatures: Temperatures exceeding 260-280°C can lead to yellow discoloration.[1]
-
Thermal Degradation: The main thermal degradation mechanism for PEF is β-hydrogen scission, which creates vinyl and carboxyl-terminated chains.[1][2][3] This process can initiate color-forming side reactions.
-
Oxidation: The presence of oxygen during polymerization can lead to the formation of chromophores (color-causing groups) within the polymer structure.
-
Monomer Impurities: Impurities in the FDCA monomer, such as those from sugar feedstocks, can cause discoloration.[1]
-
Catalyst Choice: Certain catalysts, like dibutyltin(IV) oxide, have been associated with yellowing at high temperatures.[1]
-
Side Reactions: Unwanted side reactions, such as decarboxylation, can also contribute to color formation.[1]
Q2: How does monomer purity affect the final polymer color?
A2: The purity of the FDCA monomer is critical for achieving a colorless polymer. Impurities, often remnants from the biomass conversion process (e.g., residual sugars or aldehydes), can act as initiation points for degradation and discoloration reactions during the high-temperature polymerization process.[1] Rigorous purification of FDCA to remove these impurities is a crucial first step.
Q3: What is the role of antioxidants in preventing color formation?
A3: Antioxidants are compounds that inhibit oxidation by neutralizing free radicals, which are highly reactive molecules that can lead to the degradation of polymers.[4] In the context of FDCA polymerization, antioxidants play a crucial role by:
-
Scavenging Free Radicals: Primary antioxidants react with and neutralize free radicals formed during thermal oxidation, preventing chain reactions that degrade the polymer and form color bodies.[4]
-
Preventing Photo-oxidation: Stabilizers can protect against degradation accelerated by UV radiation.[4]
-
Maintaining Polymer Integrity: By preventing oxidation, antioxidants help maintain the polymer's molecular weight and physical properties, in addition to preventing discoloration.
Common classes of industrial antioxidants include hindered phenols and phosphites, which are often used as polymer stabilizers.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during FDCA polymerization.
| Issue | Potential Cause | Recommended Solution |
| Final polymer is yellow or brown immediately after synthesis. | 1. Polymerization temperature was too high.2. Presence of oxygen in the reactor.3. Impure FDCA monomer.4. Inappropriate catalyst or catalyst concentration. | 1. Optimize the temperature profile. Avoid exceeding 260°C if possible.[1]2. Ensure the reaction is conducted under a high vacuum or an inert atmosphere (e.g., Nitrogen, Argon) to minimize oxygen.3. Purify the FDCA monomer via recrystallization or sublimation before use.4. Screen alternative catalysts (e.g., titanium or antimony-based catalysts) and optimize their concentration.[5] |
| Polymer color darkens during melt processing or reprocessing. | 1. Thermo-oxidative degradation.2. Residence time in the extruder/molder is too long.3. Processing temperature is too high. | 1. Add a stabilizer package containing primary (e.g., hindered phenol) and secondary (e.g., phosphite) antioxidants to the polymer melt.2. Minimize residence time at high temperatures during processing.3. Lower the melt processing temperature as much as rheology allows. |
| Inconsistent color between different batches. | 1. Variation in monomer purity.2. Inconsistent vacuum levels or inert gas flow.3. Fluctuations in reaction temperature or time. | 1. Standardize the monomer purification protocol and verify purity for each batch.2. Calibrate and monitor vacuum gauges and gas flow meters.3. Implement strict process controls for the polymerization temperature ramp, hold times, and overall duration. |
Experimental Protocols & Methodologies
Protocol 1: General Two-Stage Melt Polymerization for Low-Color PEF
This protocol describes a common lab-scale method for synthesizing PEF while minimizing color formation.
-
Monomer Purification:
-
Recrystallize the this compound (FDCA) monomer from a suitable solvent (e.g., water or acetic acid) to remove impurities.
-
Dry the purified FDCA thoroughly under a vacuum at a moderate temperature (e.g., 80-100°C) before use.
-
-
Esterification (First Stage):
-
Charge the reactor with purified FDCA and a molar excess of monoethylene glycol (MEG), typically a 1:2.2 molar ratio.
-
Add the catalyst (e.g., antimony trioxide, ~200-300 ppm) and any thermal stabilizers or antioxidants (e.g., a phosphite stabilizer, ~500-1000 ppm).
-
Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to 180-220°C.
-
Continuously stir the reaction mixture and distill off the water byproduct. This stage is complete when the distillation of water ceases (typically 2-4 hours).
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 230-250°C.
-
Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar (high vacuum). This is critical for removing excess MEG and driving the polymerization forward.
-
Maintain these conditions for 2-3 hours. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is achieved (indicated by stirrer torque), stop the reaction by cooling the reactor and releasing the vacuum with an inert gas.
-
Extrude the resulting polymer into a water bath and pelletize for analysis.
-
Visualizing the Workflow and Causes
Workflow for Minimizing Color in FDCA Polymerization
The following diagram outlines the critical steps and decision points in a laboratory workflow designed to produce low-color furan-based polyesters.
Caption: A flowchart of the key stages for synthesizing low-color PEF.
Root Causes and Mitigation of Color Formation
This diagram illustrates the relationship between the root causes of discoloration and the corresponding mitigation strategies.
Caption: Cause-and-effect diagram for polymer discoloration.
References
- 1. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for FDCA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF).
Troubleshooting Guides
This section addresses common issues encountered during FDCA synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low FDCA Yield and/or HMF Conversion
Question: My reaction shows low conversion of HMF and/or a low yield of FDCA. What are the potential causes and how can I improve it?
Answer: Low FDCA yield or incomplete HMF conversion can stem from several factors related to catalyst activity, reaction conditions, and substrate/product stability.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The catalyst may be poisoned by impurities in the HMF feed or deactivated through sintering at high temperatures or leaching of the active metal.
-
Solution: Ensure the purity of the HMF starting material. Consider catalyst regeneration protocols if available. For supported catalysts, investigate different support materials that may enhance stability. For instance, NiCu-LDH electrocatalysts have shown self-regenerating capabilities[1].
-
-
Suboptimal Reaction Temperature:
-
Cause: The temperature may be too low for efficient conversion or too high, leading to degradation of HMF and FDCA into byproducts like humins.[2]
-
Solution: Optimize the reaction temperature. For example, in a study using a Co/Mn/Br catalyst, increasing the temperature from 120°C to 180°C significantly improved the FDCA yield[3]. However, for enzymatic reactions, temperatures must be kept within the optimal range for enzyme activity to avoid denaturation[4].
-
-
Inadequate Oxidant Concentration or Pressure:
-
Cause: Insufficient oxidant (e.g., O₂, H₂O₂) can be a limiting factor. The pressure of gaseous oxidants like oxygen affects their solubility in the reaction medium.
-
Solution: Increasing the oxygen pressure can enhance the reaction rate, but excessive pressure might lead to decreased FDCA yield due to over-oxidation or catalyst inhibition[5]. The optimal pressure needs to be determined experimentally for each catalytic system.
-
-
Incorrect Base Concentration:
-
Cause: The presence and concentration of a base are crucial, especially in aqueous solutions, as it can influence the reaction pathway and prevent side reactions.
-
Solution: The optimal HMF/base molar ratio should be determined. For instance, with a Pt/C catalyst, an HMF/NaOH ratio of 1:8 was found to be optimal, with higher ratios leading to product degradation[5].
-
-
Mass Transfer Limitations:
-
Cause: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface. In gas-liquid reactions, the transfer of the gaseous oxidant into the liquid phase can be the rate-limiting step.
-
Solution: Improve stirring speed to enhance mass transfer. In continuous flow reactors, optimizing the flow rate can ensure sufficient contact time between the reactants and the catalyst[6].
-
Issue 2: Formation of Undesired Byproducts (e.g., Humins, DFF, HMFCA, FFCA)
Question: My reaction is producing a significant amount of byproducts such as dark, insoluble humins or intermediates like DFF, HMFCA, or FFCA. How can I increase the selectivity towards FDCA?
Answer: The formation of byproducts is a common challenge in FDCA synthesis and is highly dependent on the reaction pathway and conditions.
Potential Causes & Solutions:
-
Humin Formation:
-
Cause: Humins are dark, polymeric materials formed from the degradation and condensation of HMF, especially at high temperatures and in the presence of acids[2][7]. High substrate concentrations can also promote humin formation[8].
-
Solution:
-
Optimize the reaction temperature and time to minimize HMF degradation.
-
Control the initial HMF concentration. A fed-batch approach, where HMF is added gradually, can maintain a low instantaneous concentration and suppress humin formation[9].
-
In acidic conditions, consider using a biphasic solvent system to extract HMF from the aqueous phase as it is formed, thereby preventing its degradation[10].
-
-
-
Accumulation of Intermediates (DFF, HMFCA, FFCA):
-
Cause: The oxidation of HMF to FDCA proceeds through several intermediate steps. The accumulation of intermediates indicates that a subsequent oxidation step is rate-limiting[5]. For example, the oxidation of FFCA to FDCA is often the slowest step[10].
-
Solution:
-
Adjust Reaction Time: A longer reaction time may be required to convert the intermediates to FDCA.
-
Optimize Catalyst: Some catalysts are more efficient at oxidizing specific functional groups. For instance, Pt and Pd catalysts are generally more effective than Au catalysts in converting HMFCA to FDCA[11].
-
Control Reaction Conditions: The reaction pathway can be influenced by the pH. Alkaline conditions generally favor the HMFCA pathway, which can sometimes lead to higher FDCA selectivity[12]. In enzymatic reactions, the choice of enzyme and the presence of co-factors can be optimized to drive the reaction to completion[2].
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental setup and optimization of FDCA synthesis.
1. What are the typical reaction pathways for HMF oxidation to FDCA?
The oxidation of HMF to FDCA generally proceeds through two main pathways, depending on which functional group of HMF is oxidized first: the alcohol or the aldehyde group.[1][12][13]
-
HMFCA Pathway (favored in alkaline conditions): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is finally oxidized to FDCA.[11][12]
-
DFF Pathway (can occur under alkali-free conditions): The alcohol group of HMF is first oxidized to an aldehyde, yielding 2,5-diformylfuran (DFF). DFF is subsequently oxidized to FFCA and then to FDCA.[12]
2. What are the key experimental parameters to optimize for maximizing FDCA yield?
Several parameters critically influence the outcome of FDCA synthesis and should be systematically optimized:
-
Catalyst Selection and Loading: The choice of catalyst (e.g., noble metals like Pt, Pd, Au, Ru, or non-noble metal oxides) and its support significantly impacts activity and selectivity. The optimal catalyst loading needs to be determined to ensure efficient conversion without unnecessary cost.
-
Reaction Temperature: Temperature affects reaction kinetics, but excessively high temperatures can lead to byproduct formation. The optimal temperature is a trade-off between reaction rate and selectivity.
-
Oxidant and Pressure: The type of oxidant (e.g., O₂, air, H₂O₂) and its partial pressure (for gaseous oxidants) are crucial. Higher oxygen pressure can increase the reaction rate but may also lead to over-oxidation or catalyst inhibition.
-
Solvent: The choice of solvent (e.g., water, organic solvents, or biphasic systems) can influence substrate solubility, catalyst stability, and product separation.
-
Base: In many systems, particularly in aqueous media, the type and concentration of a base (e.g., NaOH, K₂CO₃) are critical for achieving high FDCA yields.
-
Substrate Concentration: Higher HMF concentrations are desirable for process efficiency but can lead to increased byproduct formation.
-
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of intermediates to FDCA.
3. How can I monitor the progress of my FDCA synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress. By taking aliquots from the reaction mixture at different time points, you can quantify the concentrations of HMF, FDCA, and the various intermediates (DFF, HMFCA, FFCA). This allows for the calculation of HMF conversion, FDCA yield, and selectivity over time.
Data Presentation
Table 1: Comparison of Catalytic Systems for FDCA Synthesis from HMF
| Catalyst | Support | Oxidant | Temperature (°C) | Pressure (bar) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C | Carbon | O₂ | 90 | 1 | - | 100 | 86.4 | [5][14] |
| Ru/C | Carbon | H₂O₂ | 75 | 1 | - | 100 | 81.5 | [6] |
| Au-CeO₂ | Ceria | O₂ | 65 | 10 | 24 | - | 78 | [5] |
| Pd/CC | Coconut Charcoal | O₂ | 140 | - | 30 | - | 85 | [15] |
| Mo-V-O | - | TBHP | 80 | - | 18 | 98.2 | 94.5 | [16] |
| NiOx | - | NaClO | 25 | 1 | 1 | 42.93 | 11.77 | [17] |
| Laccase & Alcohol Oxidase | - | Air | 28 | 1 | 168 | 100 | 58.77 | [2] |
Note: This table presents a selection of data from the literature and reaction conditions may vary between studies.
Experimental Protocols
Protocol 1: Catalytic Oxidation of HMF to FDCA using Pd/C Catalyst (Based on literature)
Materials:
-
5-hydroxymethylfurfural (HMF)
-
Palladium on activated carbon (e.g., 5 wt% Pd/C)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Oxygen gas
-
Reaction vessel (e.g., high-pressure autoclave) equipped with a magnetic stirrer, gas inlet, and temperature controller.
Procedure:
-
In the reaction vessel, dissolve a specific amount of HMF and NaOH in deionized water to achieve the desired concentrations and HMF/NaOH molar ratio.
-
Add the Pd/C catalyst to the solution. The catalyst loading should be optimized (e.g., a specific HMF/catalyst weight ratio).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with oxygen to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously to ensure good mixing.
-
Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the reaction progress by taking samples periodically for HPLC analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the FDCA product.
-
Collect the FDCA precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Enzymatic Synthesis of FDCA from HMF (Based on literature)
Materials:
-
5-hydroxymethylfurfural (HMF)
-
Laccase (e.g., from Trametes versicolor)
-
Alcohol oxidase
-
Phosphate buffer solution (e.g., 50 mM, pH 7.0)
-
Reaction vessel (e.g., shaker flask)
Procedure:
-
Prepare a solution of HMF in the phosphate buffer in the reaction vessel.
-
In a two-step cascade, first add the laccase enzyme to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the laccase (e.g., 28°C) with shaking for a specific duration (e.g., 24 hours).
-
After the first step, add the alcohol oxidase to the same reaction mixture.
-
Continue the incubation with shaking at the same temperature.
-
Monitor the formation of FDCA and the consumption of HMF and intermediates over time using HPLC.
-
Once the reaction is complete, the product can be purified from the reaction mixture.
Mandatory Visualization
Caption: Reaction pathways for the oxidation of HMF to FDCA.
Caption: Troubleshooting logic for low FDCA yield.
References
- 1. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and this compound (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 5. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02870D [pubs.rsc.org]
- 9. Green conversion of 5‐hydroxymethylfurfural to furan‐2,5‐dicarboxylic acid by heterogeneous expression of 5‐hydroxymethylfurfural oxidase in Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Production of the this compound Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Furandicarboxylic acid (FDCA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the synthesis of FDCA from biomass-derived sugars like fructose?
A1: The synthesis of FDCA from fructose typically proceeds via the formation of 5-hydroxymethylfurfural (HMF). During this process, several side reactions can occur, leading to the formation of byproducts and reducing the overall yield of FDCA. The most common side reactions include:
-
Humin Formation: HMF and fructose can undergo polymerization and condensation reactions to form insoluble, dark-colored polymeric materials known as humins. This is a major pathway for yield loss.
-
Formation of Levulinic Acid and Formic Acid: Rehydration of HMF can lead to the formation of levulinic acid and formic acid, which are common byproducts in acidic aqueous conditions.
-
Over-oxidation: During the oxidation of HMF to FDCA, the furan ring can be susceptible to cleavage, leading to the formation of smaller molecules and complete oxidation to CO and CO2, especially under harsh reaction conditions.[1]
-
Incomplete Oxidation: The oxidation of HMF to FDCA proceeds through several intermediates, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA). Incomplete oxidation can result in the accumulation of these intermediates, reducing the final FDCA yield.
Q2: What are the main reaction pathways for the oxidation of HMF to FDCA?
A2: The catalytic oxidation of HMF to FDCA primarily follows two pathways, both of which converge at the intermediate 5-formyl-2-furancarboxylic acid (FFCA)[2]:
-
Pathway 1 (via DFF): The alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then oxidized to FFCA.
-
Pathway 2 (via HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to FFCA.
Finally, FFCA is oxidized to this compound (FDCA). The preferred pathway can be influenced by the choice of catalyst and reaction conditions. For instance, reactions in alkaline solutions tend to favor the HMFCA pathway, which can reduce the occurrence of some side reactions and improve FDCA selectivity.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of FDCA
| Possible Cause | Troubleshooting Step |
| High Humin Formation | - Optimize the reaction temperature and time for the fructose dehydration step; prolonged reaction times and high temperatures favor humin formation.- Consider using a biphasic solvent system or organic solvents like DMSO to suppress humin formation.[4] |
| Formation of Levulinic and Formic Acid | - Minimize the water content in the reaction medium, especially during the acid-catalyzed dehydration of fructose.- Employ a two-step process where HMF is synthesized and isolated before the oxidation step to avoid the acidic conditions that promote rehydration. |
| Incomplete Oxidation of Intermediates | - Increase the oxidant concentration or pressure.- Optimize the catalyst loading and reaction time for the oxidation step.- Ensure efficient mixing to overcome mass transfer limitations. |
| Catalyst Deactivation | - Check for catalyst poisoning by impurities in the feedstock.- Regenerate the catalyst according to the manufacturer's protocol.- Consider using a more robust catalyst. |
| Over-oxidation to CO and CO2 | - Reduce the reaction temperature or oxidant pressure.- Optimize the reaction time to stop the reaction once FDCA formation is maximized.[1] |
Problem 2: Poor Selectivity towards FDCA (High Levels of Intermediates like DFF, HMFCA, or FFCA)
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions for a Specific Pathway | - If DFF is the major byproduct, the oxidation of the aldehyde groups may be slow. Consider using a catalyst known to be efficient for aldehyde oxidation or adjusting the pH to favor the HMFCA pathway.- If HMFCA is the major byproduct, the oxidation of the alcohol group is the slow step. Increase the reaction temperature or use a catalyst with higher activity for alcohol oxidation. |
| Insufficient Oxidant | - Increase the concentration or partial pressure of the oxidant (e.g., O2, air). |
| Short Reaction Time | - Increase the reaction time to allow for the complete conversion of intermediates to FDCA. |
| pH of the Reaction Medium | - For oxidation in aqueous media, maintaining an alkaline pH can improve the selectivity towards FDCA by favoring the HMFCA pathway and preventing some side reactions.[2][3] |
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the yields of FDCA and major byproducts under different reaction conditions.
Table 1: Effect of Solvent on HMF Oxidation Selectivity
| Solvent | Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | DFF Yield (%) | Reference |
| Water | Pt/C | 100 | 10 | >99 | 91 | - | [5] |
| DMSO | Amberlyst-15 | 120 | 1 | 97.1 | - | - | [5] |
Table 2: Influence of Reaction Parameters on FDCA Yield from Fructose (Two-Step Process)
| Dehydration Catalyst | Oxidation Catalyst | Dehydration Temp (°C) | Oxidation Temp (°C) | Overall FDCA Yield (%) | Key Byproducts | Reference |
| Amberlyst-15 | Pt/C | 120 | 100 | 88.4 | - | [5] |
| Pd/CC | Pd/CC | 140 | 140 | 64 | HMFCA, FFCA | [6] |
| Amberlyst-15 | Co/Mn/Br | - | - | 35 | HMF, AMF | [7] |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of FDCA from Fructose [5][6]
Step 1: Dehydration of Fructose to HMF
-
In a reaction vessel, dissolve fructose in a suitable solvent (e.g., DMSO or water).
-
Add the dehydration catalyst (e.g., Amberlyst-15 or an acid catalyst).
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with stirring under an inert atmosphere (e.g., N2).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until maximum fructose conversion is achieved.
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After the reaction, cool the mixture and separate the catalyst by filtration.
Step 2: Oxidation of HMF to FDCA
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To the HMF solution from Step 1, add the oxidation catalyst (e.g., Pt/C or Pd/CC).
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If performing the reaction in an aqueous medium, add a base (e.g., K2CO3 or NaOH) to maintain an alkaline pH.
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Pressurize the reactor with an oxidant (e.g., O2 or air) to the desired pressure.
-
Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 10-30 hours), monitoring the formation of FDCA.
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After the reaction is complete, cool the reactor, release the pressure, and separate the catalyst by filtration.
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Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA product.
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Collect the FDCA precipitate by filtration, wash with cold water, and dry under vacuum.
Visualizations
Reaction Pathways in FDCA Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites [mdpi.com]
- 3. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to this compound - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Process Intensification for 2,5-Furandicarboxylic Acid (FDCA) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental production of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of FDCA from 5-hydroxymethylfurfurfural (HMF).
Issue 1: Low FDCA Yield and/or HMF Conversion
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Verify the optimal temperature for your specific catalyst system. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can cause degradation of HMF and FDCA into humins and other byproducts.[1] |
| Inadequate Oxygen Supply | Ensure sufficient oxygen is supplied to the reaction. This can be achieved by increasing the oxygen pressure or flow rate. However, an oversupply of oxygen can sometimes lead to the formation of byproducts, so optimization is key.[1] |
| Incorrect Catalyst-to-Substrate Ratio | Optimize the catalyst loading. Too little catalyst will result in low conversion rates, while an excess may not lead to a proportional increase in yield and could be uneconomical. |
| Suboptimal pH or Base Concentration | For base-catalyzed reactions, the concentration of the base (e.g., NaOH) is critical. An inadequate amount of base can lead to low FDCA solubility and catalyst deactivation.[2] Conversely, too high a concentration can sometimes promote side reactions. |
| Presence of Impurities in HMF Feedstock | Impurities from the HMF synthesis process, such as levulinic acid, formic acid, or amino acids, can negatively impact catalyst performance and reduce FDCA yield.[3] Consider purifying the HMF feedstock before use. |
| Mass Transfer Limitations | In heterogeneous catalysis, inefficient mixing can limit the contact between reactants, catalyst, and oxygen. Ensure vigorous stirring or consider using a reactor design that enhances mass transfer, such as a packed-bed or microreactor.[1] |
Issue 2: Poor Selectivity towards FDCA (High Levels of Intermediates or Byproducts)
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation of Intermediates | The oxidation of HMF to FDCA proceeds through intermediates like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[4][5] If these are accumulating, it may indicate that the reaction time is too short or the reaction conditions are not optimal for the complete oxidation cascade. |
| Reaction Pathway Favoring Byproduct Formation | The reaction can proceed through different pathways. For instance, alkaline conditions tend to favor the HMFCA pathway, while alkali-free conditions may favor the DFF pathway.[4] The choice of catalyst and solvent can also influence the predominant pathway and the formation of specific byproducts. |
| Degradation of HMF or FDCA | As mentioned, high temperatures or extreme pH values can lead to the degradation of both the starting material and the final product, resulting in the formation of humins and other undesirable byproducts.[5] |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Precipitation of FDCA on Catalyst Surface | FDCA has low solubility in many solvents, which can lead to its precipitation on the catalyst surface, blocking active sites. Adding a base to form the more soluble FDCA salt can mitigate this issue.[2] |
| Adsorption of Intermediates or Impurities | Reaction intermediates or impurities in the HMF feed can strongly adsorb to the catalyst surface, leading to deactivation.[3] |
| Leaching of Active Metals | For supported metal catalysts, the active metal component may leach into the reaction medium, especially under harsh conditions, leading to a loss of activity. |
| Sintering of Metal Nanoparticles | At high temperatures, metal nanoparticles on a support can agglomerate (sinter), reducing the active surface area and thus the catalyst's effectiveness. |
| Catalyst Poisoning | Certain functional groups or compounds can act as poisons to the catalyst, irreversibly binding to active sites. |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic routes for FDCA production from HMF?
A1: The primary routes for FDCA production from HMF are chemical-catalytic, biocatalytic, and electrochemical methods. The chemical-catalytic pathway is currently the most promising in terms of yield and reaction rate.[6] Noble metal catalysts (e.g., Pt, Au, Pd, Ru) and transition metal oxides are commonly used.[6]
Q2: What are the key intermediates in the oxidation of HMF to FDCA?
A2: The oxidation of HMF to FDCA involves a series of oxidation steps with key intermediates being 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA).[4][5] The specific pathway and accumulation of intermediates can depend on the reaction conditions.
Q3: How can I improve the solubility of FDCA in the reaction mixture?
A3: FDCA has limited solubility in many common solvents. To prevent precipitation and potential catalyst deactivation, a base (such as NaOH) is often added to the reaction mixture. This converts FDCA to its more soluble salt form.[2]
Q4: What are the advantages of using a continuous-flow reactor over a batch reactor?
A4: Continuous-flow reactors, such as packed-bed or microreactors, can offer several advantages for FDCA production. These include enhanced mass and heat transfer, improved process control, higher productivity, and easier scalability compared to traditional batch reactors.[1]
Q5: Can the catalyst be regenerated and reused?
A5: Catalyst regeneration is an important aspect of developing a sustainable and economical process. Depending on the cause of deactivation, various methods can be employed. These include washing to remove adsorbed species, calcination to burn off carbonaceous deposits, or chemical treatments to redisperse the active metal. Some catalysts have also shown self-regenerating properties under specific conditions.[7][8]
Data Presentation
Table 1: Influence of Reaction Parameters on FDCA Yield (Catalytic Oxidation of HMF)
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C | 75 - 90 | 1 - 5.1 | Continuous | >95 | up to 80 | [1] |
| Au/Mg(OH)2 | 140 | 10 (O2) | 4 | ~100 | >99 | [9] |
| Ru/C | 100 | 20 (Air) | 5 | 100 | 95 | [2] |
| MnO2 | 110 | 10 (O2) | 6 | >99 | 97 | [4] |
| Co/Mn/Br | 180 | 30 | 1.5 | >95 | 90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Batch Catalytic Oxidation of HMF to FDCA
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller is used.
-
Reactant Preparation: A solution of 5-hydroxymethylfurfural (HMF) in a suitable solvent (e.g., water, DMSO) is prepared at a specific concentration. A base (e.g., NaOH) is often added to the solution.
-
Catalyst Addition: The heterogeneous catalyst (e.g., Pt/C, Au/support) is added to the reactor.
-
Reaction Execution: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with oxygen or air to the desired pressure. The reaction mixture is then heated to the set temperature and stirred for a specified duration.
-
Product Analysis: After the reaction, the reactor is cooled down, and the solid catalyst is separated by filtration or centrifugation. The liquid phase is then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FDCA and other products.
Mandatory Visualization
Caption: Reaction pathways for the oxidation of HMF to FDCA.
Caption: Troubleshooting workflow for low FDCA yield.
References
- 1. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of Green Production of 2,5‐Furandicarboxylic Acid from Bio‐Derived 5‐Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Production of this compound (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of this compound (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Recycling in 2,5-Furandicarboxylic Acid (FDCA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst recycling in the synthesis of 2,5-Furandicarboxylic acid (FDCA).
FAQs: Catalyst Recycling in FDCA Synthesis
Q1: Why is catalyst recycling important in FDCA synthesis?
A1: Catalyst recycling is crucial for several reasons. Many of the high-performance catalysts used for the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA are based on expensive noble metals such as platinum, palladium, and gold.[1] Recycling these catalysts is essential to improve the economic viability and sustainability of the FDCA production process.[1] Effective recycling reduces overall production costs and minimizes the environmental impact associated with mining and disposal of these metals.
Q2: What are the main challenges encountered during catalyst recycling for FDCA synthesis?
A2: The primary challenges include:
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Catalyst Deactivation: Catalysts can lose activity due to several factors, including the precipitation of FDCA or its salts on the catalyst surface, the formation of deactivating species like humins, and changes in the catalyst's physical structure (e.g., metal leaching or sintering).
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Mechanical Loss: A portion of the catalyst can be lost during recovery and handling processes such as filtration, centrifugation, and washing.
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Economic Feasibility: The cost of the recycling process (energy, solvents, labor) must be lower than the cost of fresh catalyst to be economically viable. The feasibility of recycling is significantly influenced by the selling price of FDCA and the cost of spent catalysts.[2][3]
Q3: What are the common methods for recovering heterogeneous catalysts after FDCA synthesis?
A3: Heterogeneous catalysts are typically recovered by physical separation techniques. The most common methods are:
-
Filtration: A straightforward method for separating solid catalysts from the liquid reaction mixture.
-
Centrifugation: Useful for separating finer catalyst particles that may be difficult to filter.
-
Magnetic Separation: For catalysts supported on magnetic materials (e.g., iron oxides), an external magnet can be used for efficient and rapid separation.[4]
Q4: Can homogeneous catalysts be recycled?
A4: Recycling homogeneous catalysts is generally more complex than for heterogeneous catalysts. Techniques such as precipitation, extraction, or the use of membrane reactors may be employed, but these often involve additional complex steps. For industrial-scale production, heterogeneous catalysts are often preferred due to their easier separation and recycling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decreased Catalyst Activity in Subsequent Runs | 1. FDCA Precipitation: In aqueous solutions, the low solubility of FDCA can lead to its precipitation on the catalyst surface, blocking active sites. 2. Humin Formation: Polymeric byproducts (humins) from sugar degradation can deposit on the catalyst. 3. Metal Leaching: Active metal components may leach from the support into the reaction medium. 4. Sintering: High reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area. | 1. FDCA Precipitation: Perform the reaction in the presence of a base (e.g., NaOH, Na2CO3) to form the more soluble FDCA salt. After the reaction, the catalyst can be washed with a basic solution to dissolve any precipitated FDCA, followed by thorough washing with deionized water. 2. Humin Formation: Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize humin formation. A calcination step during catalyst regeneration can burn off adsorbed organic residues. 3. Metal Leaching: Use a catalyst with strong metal-support interactions. Consider using a milder reaction pH if leaching is acid-induced. 4. Sintering: Operate at the lowest effective temperature. Choose a thermally stable catalyst support. |
| Low FDCA Yield with High HMF Conversion | 1. Formation of Intermediates: The reaction may be stopping at intermediate products like 5-formyl-2-furancarboxylic acid (FFCA) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). 2. Side Reactions: HMF or FDCA may be degrading into other byproducts. | 1. Formation of Intermediates: Increase reaction time or temperature (while monitoring for degradation). Ensure sufficient oxidant (e.g., O2) is supplied. 2. Side Reactions: Optimize reaction conditions to favor FDCA formation. Lowering the temperature may reduce degradation. |
| Difficulty in Separating the Catalyst from the Product | 1. Fine Catalyst Particles: The catalyst particles may be too small for efficient filtration. 2. Product Contamination: The recovered catalyst may be contaminated with residual product or byproducts. | 1. Fine Catalyst Particles: Use centrifugation for recovery. Consider using a catalyst with a larger particle size or a structured support. 2. Product Contamination: Implement a more rigorous washing protocol for the recovered catalyst (see Experimental Protocols section). |
Data Presentation: Catalyst Reusability
The following tables summarize the performance of different catalysts over multiple recycling cycles in the oxidation of HMF to FDCA.
Table 1: Performance of a Cobalt-Manganese Mixed Oxide Catalyst
| Cycle | HMF Conversion (%) | FDCA Yield (%) |
| 1 | 99 | 95 |
| 2 | 99 | 94 |
| 3 | 98 | 93 |
| 4 | 98 | 92 |
| 5 | 97 | 91 |
Conditions: 120°C, 5 h, 1 MPa O2 in water. The catalyst was reused after separation and washing.[5]
Table 2: Performance of a Magnetic Core-Shell Pt Catalyst (Fe3O4@C-Pt)
| Cycle | HMF Conversion (%) | FDCA Yield (%) |
| 1 | >99 | 84 |
| 2 | >99 | 83 |
| 3 | >99 | 83 |
Conditions: 90°C, 4 h, 1 bar O2 in a Na2CO3 solution. The catalyst was recovered using a magnet.[6]
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyst Recovery and Washing
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Cooling: After the reaction is complete, cool the reactor to room temperature.
-
Separation:
-
For non-magnetic catalysts: Separate the solid catalyst from the liquid reaction mixture by filtration using an appropriate filter membrane (e.g., 0.22 µm PTFE) or by centrifugation.
-
For magnetic catalysts: Place a strong external magnet against the side of the reaction vessel to hold the catalyst particles and then decant the supernatant.
-
-
Washing:
-
Wash the recovered catalyst multiple times with the reaction solvent (e.g., deionized water) to remove any residual reactants and products. A typical procedure involves resuspending the catalyst in the solvent and then separating it again by filtration, centrifugation, or magnetic separation.
-
Perform a final wash with a volatile solvent like ethanol to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight or until a constant weight is achieved.
-
Storage: Store the dried, recycled catalyst in a desiccator until the next use.
Protocol 2: General Procedure for Catalyst Regeneration
Note: The optimal conditions for regeneration are highly dependent on the specific catalyst and the nature of the deactivation. The following are general guidelines that may require optimization.
-
Recovery and Washing: Follow the procedure outlined in Protocol 1 to recover and wash the catalyst.
-
Regeneration:
-
Calcination (for removal of organic residues): Place the dried catalyst in a furnace. Heat the catalyst in a controlled atmosphere (e.g., air or an inert gas like nitrogen) to a high temperature. The specific temperature and duration will depend on the catalyst's thermal stability (a typical starting point could be 300-500°C for several hours).
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Acid/Base Washing (for removal of inorganic deposits or to re-disperse metal particles): Suspend the catalyst in a dilute acid (e.g., 0.1 M nitric acid) or base solution. Stir the suspension for a set period (e.g., 1-2 hours) at room temperature or slightly elevated temperature. After the treatment, thoroughly wash the catalyst with deionized water until the pH is neutral.
-
-
Drying and Storage: Dry the regenerated catalyst as described in Protocol 1 and store it in a desiccator.
Visualization
Caption: Experimental workflow for catalyst recycling in FDCA synthesis.
Caption: Troubleshooting logic for catalyst deactivation in FDCA synthesis.
References
- 1. Production of this compound (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Production of 2,5‐furandicarboxylic acid (FDCA) from starch, glucose, or high‐fructose corn syrup: techno‐economic analysis | Semantic Scholar [semanticscholar.org]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Catalytic Conversion of Sugars Into this compound - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in the conversion of HMF to FDCA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic conversion of 5-hydroxymethylfurfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary intermediates in the oxidation of HMF to FDCA?
The oxidation of HMF to FDCA is a stepwise process that can proceed through two main pathways, both converging on a common intermediate before the final product is formed. The key intermediates are:
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2,5-Diformylfuran (DFF): Formed from the oxidation of the hydroxymethyl group of HMF.
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5-Hydroxymethyl-2-furancarboxylic acid (HMFCA): Results from the oxidation of the aldehyde group of HMF.
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5-Formyl-2-furancarboxylic acid (FFCA): The common intermediate formed from the oxidation of either DFF or HMFCA. Incomplete conversion of FFCA is a frequent cause of impurities in the final FDCA product.[1]
Q2: What are the common byproducts and degradation products observed in this conversion?
Beyond the primary intermediates, several other byproducts can form, particularly under harsh reaction conditions or due to side reactions. These include:
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Humins: Amorphous, dark-colored polymeric materials resulting from the degradation and polymerization of HMF and/or furanic intermediates, especially at high temperatures and in the presence of acids.
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Levulinic Acid and Formic Acid: These are ring-opening products formed from the rehydration of HMF under acidic conditions.[2][3]
-
Carbon Dioxide (CO₂): Can be formed from over-oxidation of FDCA or other intermediates.
Q3: How can I minimize the formation of humins?
Humin formation is a common issue that reduces the yield and purity of FDCA. To minimize their formation:
-
Optimize Reaction Temperature: Avoid excessively high temperatures, as this is a primary driver for humin formation.
-
Control pH: High basicity can also promote humin formation.
-
Substrate Concentration: High initial concentrations of HMF can lead to increased humin production.[4]
-
Solvent Choice: The choice of solvent can influence the stability of HMF and its intermediates.
Q4: My FDCA yield is high, but the product is discolored. What is the likely cause?
Discoloration in the final FDCA product, even with high purity, is often due to the presence of small amounts of colored byproducts, particularly humins.[5][6] Even trace amounts of these polymeric materials can impart a yellow or brown hue to the FDCA.
Q5: What analytical techniques are best suited for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): The most common technique for monitoring the reaction progress and quantifying HMF, FDCA, and the main intermediates (DFF, HMFCA, FFCA).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of byproducts and for determining the purity of the final FDCA product.
Troubleshooting Guides
Issue 1: Low FDCA Yield with High Levels of Intermediates
Symptom: HPLC analysis shows significant amounts of DFF, HMFCA, and/or FFCA remaining in the final product, with a correspondingly low yield of FDCA.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: | - Increase Reaction Time: The conversion of intermediates, particularly FFCA to FDCA, can be the rate-limiting step.[7] Extend the reaction duration and monitor the progress by taking aliquots for HPLC analysis. - Increase Catalyst Loading: Insufficient active sites may lead to incomplete conversion. Incrementally increase the catalyst amount. |
| Sub-optimal Reaction Temperature: | - Increase Temperature: If the reaction is too slow, a moderate increase in temperature can enhance the reaction rate. However, be cautious of exceeding the optimal temperature, which could lead to degradation. |
| Insufficient Oxidant: | - Increase Oxidant Concentration/Pressure: Ensure an adequate supply of the oxidant (e.g., O₂, air, H₂O₂) is available throughout the reaction. For gas-phase oxidants, increasing the pressure can improve its availability in the reaction medium. |
| Catalyst Deactivation: | - Check Catalyst Stability: The catalyst may be deactivating over the course of the reaction. Consider catalyst regeneration or using a more robust catalyst. |
Issue 2: Significant Formation of Humins and Other Degradation Products
Symptom: The reaction mixture becomes dark, and a solid, insoluble material (humins) is observed. The overall mass balance is low, indicating the formation of unaccounted-for byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Reaction Temperature: | - Lower Reaction Temperature: High temperatures accelerate the degradation of HMF and its intermediates into humins. Reduce the reaction temperature to the minimum required for efficient conversion. |
| Inappropriate pH: | - Optimize pH: Both highly acidic and highly basic conditions can promote side reactions. Adjust the pH to a range that favors the desired oxidation pathway. |
| High Substrate Concentration: | - Reduce Initial HMF Concentration: High concentrations of HMF can lead to self-condensation and polymerization. Lower the initial HMF concentration or consider a fed-batch approach.[4] |
| Solvent Effects: | - Solvent Screening: The choice of solvent can impact the stability of HMF. Consider screening different solvents to find one that minimizes degradation. |
Quantitative Data on Byproduct Formation
The distribution of byproducts is highly dependent on the catalytic system and reaction conditions. The following table summarizes representative data from the literature.
| Catalyst | Oxidant | Temperature (°C) | HMF Conversion (%) | FDCA Yield (%) | Key Byproducts and Yields (%) | Reference |
| Noble Metal Catalysts | ||||||
| Pt/C | O₂ | 90 | 100 | 82.2 | HMFCA (13.05) | [4] |
| Au/Sn-Beta | O₂ | 140 | >99 | 98.0 | Not specified | |
| Pd/HT | O₂ | - | >99 | >99.9 | Not specified | |
| Pt₀.₅Pd₀.₅/NPC | O₂ | 90 | 96.1 | 84.6 | Not specified | |
| RuOₓ/MnOₓ-VC | O₂ | 120 | 100 | 99 | Not specified | |
| Transition Metal Catalysts | ||||||
| Mo-V-O | TBHP | 80 | 98.2 | 94.5 | DFF, HMFCA, FFCA (transient) | [8] |
| MnO₂ | Air | 90 | - | - | HMFCA, FFCA, DFF | [1] |
| Co-Mn/AC | Air | 90 | - | - | HMFCA, FFCA, DFF | [1][9] |
| Biocatalysts | ||||||
| Laccase | Air | 40 | - | - | HMFCA, FFCA | [1][9] |
| P. putida (whole cell) | - | - | - | 97 | Not specified | [10] |
| Electrocatalysts | ||||||
| Ni₂P NPA/NF | - | - | ~100 | 98 | Not specified | [11] |
| NiCu-LDH/Cu(OH)₂/CF | - | - | 98.5 | 96.2 | Not specified | [12] |
| Ru⁺².⁹/CNT | - | 60 | 100 | 90.2 | FFCA (4.6) | [13] |
| NiSₓ/β-Ni(OH)₂/Ni | - | - | 99.4 | 97.7 | Not specified | [14] |
Experimental Protocols
HPLC Method for Analysis of HMF, FDCA, and Intermediates
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic solvent. A common mobile phase is a gradient or isocratic elution with acetonitrile and a dilute aqueous acid solution (e.g., 0.1% formic acid or phosphoric acid).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: A wavelength of 265 nm is often used for the simultaneous detection of HMF, FDCA, and its intermediates. If using a DAD, the optimal wavelength for each compound can be used for quantification (e.g., HMF ~284 nm, FDCA ~260 nm).
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Quantification: Prepare calibration standards of HMF, FDCA, DFF, HMFCA, and FFCA of known concentrations. Generate a calibration curve for each analyte by plotting peak area against concentration.
GC-MS Method for Analysis of Volatile Byproducts
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating furanic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A split/splitless injector is typically used. The injection volume is usually 1 µL.
-
Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to 250-280 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Sample Preparation:
-
For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary to extract the analytes of interest.
-
The organic extract is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated if necessary.
-
Derivatization (e.g., silylation) may be required for non-volatile or polar compounds to improve their volatility and chromatographic behavior.
-
Quantitative ¹H-NMR Protocol for FDCA Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the FDCA sample and an internal standard are soluble (e.g., DMSO-d₆, D₂O with a small amount of NaOD to aid dissolution).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh a specific amount of the FDCA sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters for quantitative acquisition include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
Proper phasing and baseline correction of the spectrum.
-
-
Integrate the characteristic signals of FDCA (the furan protons) and the internal standard.
-
Calculate the purity of the FDCA sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Reaction network for the oxidation of HMF to FDCA, showing the two main pathways and potential degradation routes.
Caption: A troubleshooting workflow to diagnose and resolve common issues in the conversion of HMF to FDCA.
References
- 1. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2019132663A1 - Method for purifying and removing color of fdca - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Production of the this compound Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 9. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Molecular Weight of FDCA Polyesters
Answering researcher's questions about enhancing the molecular weight of FDCA polyesters.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the molecular weight of 2,5-furandicarboxylic acid (FDCA) polyesters, such as polyethylene furanoate (PEF).
Frequently Asked Questions (FAQs)
1. What are the primary methods to increase the molecular weight of FDCA polyesters?
The most common and effective methods to enhance the molecular weight of FDCA polyesters, particularly PEF, are:
-
Solid-State Polymerization (SSP): This is a post-polymerization technique where the low-molecular-weight prepolymer, in a solid, semi-crystalline state, is heated under vacuum or an inert gas flow at a temperature between its glass transition temperature (Tg) and melting temperature (Tm). This process promotes further polycondensation reactions, leading to a significant increase in molecular weight.
-
Use of Catalysts: The choice of catalyst plays a crucial role in achieving high molecular weight during the initial melt polymerization. Various catalysts, including those based on antimony, tin, titanium, and zirconium, are used to accelerate the polymerization reactions.[1]
-
Chain Extenders: These are bifunctional or multifunctional molecules that react with the end-groups of the prepolymer chains (hydroxyl and carboxyl groups), effectively linking them together and increasing the overall molecular weight. This process is typically carried out in the melt phase.[2][3]
2. What is the difference between using this compound (FDCA) and dimethyl 2,5-furandicarboxylate (DMFD) as a starting monomer?
Both FDCA and its dimethyl ester, DMFD, can be used to synthesize FDCA polyesters. The choice between them affects the reaction pathway and can influence the final polymer properties:
-
FDCA: Reacts with diols through direct esterification, producing water as a byproduct. While this method is more direct, it can sometimes lead to side reactions and discoloration at high temperatures. However, studies have shown that using FDCA can lead to higher molecular weight PEF compared to DMFD under similar polycondensation times.[4]
-
DMFD: Reacts with diols via transesterification, releasing methanol as a byproduct. This method is often preferred in laboratory settings as DMFD is easier to purify, which can lead to polymers with better color.[5] The purity of the monomer is a critical factor, with higher purity generally resulting in a more significant increase in molecular weight during subsequent SSP.[3][5]
3. What are the typical catalysts used in the synthesis of high molecular weight PEF?
A variety of catalysts are employed for the synthesis of PEF, with the goal of achieving high reaction rates and high final molecular weights. Common catalysts include:
-
Antimony compounds (e.g., antimony trioxide, antimony acetate)
-
Titanium compounds (e.g., titanium(IV) isopropoxide, tetrabutyl titanate)
-
Tin compounds (e.g., dibutyltin(IV) oxide)
-
Zirconium compounds (e.g., zirconium(IV) isopropoxide)
-
Germanium compounds (e.g., germanium(IV) oxide)
The effectiveness of these catalysts can vary, and their selection can impact not only the molecular weight but also the thermal properties and color of the final polymer.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of high molecular weight FDCA polyesters.
Problem 1: Low molecular weight of the polyester after melt polymerization.
-
Possible Causes:
-
Incomplete reaction: The polycondensation reaction may not have proceeded to completion.
-
Monomer impurity: Impurities in the FDCA or diol can terminate the polymer chains.
-
Non-optimal reaction conditions: Inadequate temperature, pressure (vacuum), or reaction time can limit molecular weight gain.
-
Inefficient catalyst: The chosen catalyst may not be effective enough.
-
Thermal degradation: At high temperatures, the polymer chains can break down.[6]
-
-
Solutions:
-
Optimize reaction time and temperature: Increase the polycondensation time and ensure the temperature is high enough to maintain a molten state and facilitate the reaction without causing significant degradation.[4]
-
Ensure monomer purity: Purify the monomers (FDCA/DMFD and diol) before use. For DMFD, recrystallization can be effective.[5]
-
Improve vacuum: A high vacuum is crucial to efficiently remove the byproducts (water or methanol) and drive the equilibrium towards polymer formation.
-
Select an appropriate catalyst: Experiment with different catalysts and concentrations to find the optimal system for your specific polyester.
-
Employ Solid-State Polymerization (SSP): If melt polymerization consistently yields low molecular weight polymer, use SSP as a subsequent step to significantly increase the molecular weight.
-
Problem 2: The molecular weight is not increasing during Solid-State Polymerization (SSP).
-
Possible Causes:
-
Low crystallinity of the prepolymer: SSP is most effective on semi-crystalline materials. An amorphous prepolymer will not undergo efficient SSP.
-
Incorrect SSP temperature: The temperature must be high enough to allow for chain mobility but below the melting point to prevent the particles from sticking together.
-
Insufficient vacuum or inert gas flow: The removal of reaction byproducts is essential for the reaction to proceed.
-
Large particle size of the prepolymer: A smaller particle size provides a larger surface area for the removal of byproducts.
-
-
Solutions:
-
Crystallize the prepolymer: Before SSP, crystallize the amorphous polymer by annealing it at a temperature between its Tg and Tm.
-
Optimize SSP temperature: Carefully control the SSP temperature. A typical range for PEF is 190-205°C.[1]
-
Ensure a high vacuum or adequate inert gas flow: Use a high vacuum system or a continuous flow of dry, inert gas (like nitrogen) to facilitate the removal of volatiles.
-
Grind the prepolymer: Reduce the particle size of the prepolymer by grinding it into a fine powder before SSP.
-
Problem 3: The final polymer is discolored (yellow or brown).
-
Possible Causes:
-
Thermal degradation: High temperatures during melt polymerization can cause the furan ring in FDCA to degrade, leading to color formation.
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration.
-
Catalyst-induced side reactions: Some catalysts can promote side reactions that produce colored byproducts.
-
Impurities in monomers: Impurities can contribute to color formation.
-
-
Solutions:
-
Minimize melt polymerization time and temperature: Use the lowest possible temperature and shortest time necessary to achieve the desired prepolymer molecular weight.
-
Maintain an inert atmosphere: Perform the melt polymerization under a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Choose a suitable catalyst: Some catalysts are known to cause less discoloration than others. For example, some studies suggest that certain tin-based catalysts can lead to less coloration compared to antimony-based ones.
-
Use high-purity monomers: Ensure the monomers are free from impurities that could contribute to color.
-
Data Presentation
Table 1: Effect of Solid-State Polymerization (SSP) Time and Temperature on the Intrinsic Viscosity (IV) of PEF
| Catalyst | Initial IV (dL/g) | SSP Temperature (°C) | SSP Time (h) | Final IV (dL/g) |
| TBT | 0.38 | 190 | 5 | 0.48 |
| TBT | 0.38 | 200 | 5 | 0.49 |
| TBT | 0.38 | 205 | 5 | 0.54 |
| DBTO | 0.31 | 190 | 5 | 0.40 |
| DBTO | 0.31 | 200 | 5 | 0.41 |
| DBTO | 0.31 | 205 | 5 | 0.46 |
Data compiled from[7]
Table 2: Comparison of Catalysts on the Intrinsic Viscosity (IV) of PEF after SSP
| Catalyst | Initial IV (dL/g) | SSP Conditions | Final IV (dL/g) |
| TIS | 0.30 | 205°C, 5h | ~0.55 |
| TBT | 0.38 | 205°C, 5h | 0.54 |
| DBTO | 0.31 | 205°C, 5h | 0.46 |
Table 3: Influence of Monomer Choice on the Intrinsic Viscosity (IV) of PEF after Melt Polycondensation
| Monomer | Polycondensation Time (h) | IV (dL/g) |
| FDCA | 6 | 0.64 |
| DMFD | 6 | 0.48 |
Data compiled from[4]
Experimental Protocols
1. Two-Stage Melt Polycondensation for PEF Synthesis
This protocol describes a typical laboratory-scale synthesis of PEF prepolymer.
-
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Ethylene glycol (EG)
-
Catalyst (e.g., tetrabutyl titanate - TBT)
-
-
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with DMFD, EG (in a molar excess, e.g., 1:2.2 DMFD:EG), and the catalyst (e.g., 300 ppm).
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the mixture under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature from ~160°C to ~220°C over a period of 2-4 hours.
-
Methanol is distilled off during this stage. The reaction is complete when the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Gradually apply a high vacuum (e.g., <1 mbar) to the reactor.
-
Increase the temperature to 220-240°C.
-
Continue the reaction under vacuum with stirring for 2-6 hours. During this stage, the excess ethylene glycol is removed, and the molecular weight of the polymer increases.
-
The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is reached, stop the reaction and cool the polymer under an inert atmosphere.
-
-
2. Solid-State Polymerization (SSP) of PEF
This protocol describes the post-polymerization process to increase the molecular weight of the PEF prepolymer.
-
Materials:
-
Low-molecular-weight PEF prepolymer
-
-
Procedure:
-
Pre-crystallization:
-
Grind the amorphous PEF prepolymer into a fine powder.
-
Crystallize the powder by heating it in an oven under a nitrogen atmosphere at a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) of the PEF (e.g., 170°C for 6 hours).
-
-
Solid-State Polymerization:
-
Place the crystallized PEF powder in a suitable reactor (e.g., a vacuum oven or a fluidized bed reactor).
-
Heat the reactor to the desired SSP temperature (e.g., 190-205°C).
-
Apply a high vacuum or a continuous flow of hot, dry, inert gas (e.g., nitrogen).
-
Hold the polymer at this temperature for the desired reaction time (e.g., 1 to 72 hours). The longer the time and the higher the temperature (without melting), the higher the final molecular weight will be.
-
After the desired time, cool the polymer to room temperature under an inert atmosphere.
-
-
Visualizations
Caption: Workflow for enhancing the molecular weight of FDCA polyesters.
Caption: Reaction mechanism of a diisocyanate chain extender with polyester end groups.
Caption: Key factors influencing the final molecular weight of FDCA polyesters.
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. coacechemical.com [coacechemical.com]
- 3. "Advances in chain extender technology for polyesters" by Tim Klots, Jon Debling et al. [dc.engconfintl.org]
- 4. 均苯四甲酸酐 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. Polyester - Wikipedia [en.wikipedia.org]
- 6. CN101792523A - Novel polyester chain extender and preparation method thereof - Google Patents [patents.google.com]
- 7. troubleshooting [distrupol.com]
Technical Support Center: Polyethylene Furanoate (PEF) Crystallinity Control
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the control of polyethylene furanoate (PEF) crystallinity.
Frequently Asked Questions (FAQs)
Q1: What are the primary crystalline polymorphs of PEF?
Polyethylene furanoate (PEF) primarily exhibits three crystalline forms, known as polymorphs: α, α', and β.[1][2]
-
α-form: This is the more ordered and stable crystalline phase. It is typically formed at higher crystallization temperatures, generally above 160-170°C.[3][4]
-
α'-form: This is a less ordered or defective crystal structure. It forms at lower crystallization temperatures (below 160°C) or under large supercoolings.[3][5] The α'-form can reorganize into the more stable α-form upon heating to temperatures above 190°C.[6]
-
β-form: This polymorph is typically obtained through solvent-induced crystallization rather than thermal processing.[1][5][6]
Q2: How does thermal history affect the crystallinity of my PEF sample?
The thermal history is a critical factor in determining the final crystallinity and polymorph of PEF.
-
Cooling Rate: Rapidly cooling molten PEF below its glass transition temperature (Tg, approx. 86°C) can "freeze" the polymer chains in a disordered state, resulting in a completely amorphous material.[7][8] Slower cooling allows time for the polymer chains to organize into crystalline structures.[9]
-
Isothermal Crystallization Temperature (Tc): Holding the amorphous PEF at a specific temperature between its Tg and melting temperature (Tm) will induce "cold crystallization." The chosen Tc dictates which polymorph is formed. A critical transition temperature exists around 160-170°C, below which the α'-form dominates and above which the more stable α-form is favored.[3][4]
-
Annealing: Heating a semi-crystalline PEF sample (especially one containing the α'-form) to a temperature above the crystallization temperature but below its melting point can increase the overall crystallinity and promote the transition from the α' to the α phase.[1][5]
Q3: I'm observing multiple melting peaks in my Differential Scanning Calorimetry (DSC) results. What does this indicate?
The presence of multiple melting endotherms in a DSC scan of PEF is a common and complex phenomenon. It can be attributed to several factors:
-
Melting of Crystals with Different Stabilities: For samples crystallized at 170°C or higher, two non-reversing melting peaks may be observed, which are attributed to the melting of crystals with varying levels of stability or perfection.[5][6]
-
Recrystallization and Reorganization: During the DSC heating scan, less perfect crystals (like the α'-form) can melt and then recrystallize into a more stable form (α-form), which then melts at a higher temperature. This is often seen as a small exothermic recrystallization peak followed by a final melting peak.[1][5]
-
Presence of Different Polymorphs: If the sample contains a mixture of polymorphs (e.g., α' and α), they may melt at different temperatures.
Q4: Can I increase the crystallization rate of PEF?
Yes. PEF has an intrinsically slow crystallization rate compared to its fossil-fuel-based counterpart, PET.[4] To increase the rate for industrial processing or experimental purposes, you can:
-
Use Nucleating Agents: These are additives that provide heterogeneous sites for crystals to begin growing, thereby accelerating the overall crystallization rate.[4] While research is ongoing for PEF-specific agents, additives commonly used for polyesters, such as talc, sodium benzoate, or certain salts, can be effective.[10][11] Organically modified clays (OMMT) have also been shown to have a nucleating effect on PEF.[4]
-
Optimize Crystallization Temperature: The crystal growth rate of PEF is fastest at a specific temperature, reported to be around 165°C.[4] Conducting isothermal crystallization near this temperature will yield the fastest kinetics.
-
Apply Strain: Strain-induced crystallization, achieved by stretching the polymer above its glass transition temperature, can significantly accelerate crystal formation.[12]
Q5: What is solvent-induced crystallization (SINC) and how does it affect PEF?
Solvent-induced crystallization occurs when an amorphous or semi-crystalline polymer is exposed to a solvent that does not dissolve it but can penetrate the polymer matrix. The solvent increases the mobility of the polymer chains, allowing them to rearrange into a crystalline state at a temperature well below the normal glass transition temperature.[13] For PEF, SINC can be used to produce the β-polymorph, which is not typically accessible through thermal methods.[1][5] A common procedure involves dissolving PEF in a solvent mixture like trifluoroacetic acid/chloroform and then precipitating it.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no crystallinity in the final product. | 1. Cooling rate is too high: The polymer was quenched from the melt, preventing crystal formation.[8]2. Insufficient time at crystallization temperature: The isothermal hold time was too short for PEF's slow kinetics.[4] | 1. Decrease the cooling rate from the melt.2. Implement a "cold crystallization" step: Heat the amorphous sample to a temperature between Tg and Tm (e.g., 150-170°C) and hold for a sufficient duration.3. Anneal the sample at a temperature above Tc but below Tm to increase crystallinity.[1] |
| Inconsistent crystallinity between batches. | 1. Variation in thermal history: Minor differences in cooling rates or annealing times between samples.2. Inconsistent molecular weight: Lower molecular weight chains may crystallize more easily.3. Presence of impurities: Impurities can act as unintentional nucleating or inhibiting agents. | 1. Strictly control the thermal processing protocol using a programmable DSC or oven.2. Ensure consistent starting material (same batch, similar intrinsic viscosity).3. Use high-purity PEF and ensure clean processing equipment. |
| Formation of the undesired polymorph (e.g., α' instead of α). | 1. Crystallization temperature is too low: Isothermal crystallization was performed below the α'/α transition temperature (approx. 160-170°C).[3][4] | 1. For the α-form, perform isothermal crystallization at a higher temperature (e.g., T > 170°C).2. If the α'-form is already present, anneal the sample at a high temperature (e.g., >190°C) to induce the transition to the α-form.[6] |
| Broad melting peak in DSC, indicating poor crystal quality. | 1. Crystallization at low temperatures: Crystals formed at low temperatures (α'-form) are less perfect and have a wider size distribution.[1]2. Very fast crystallization: Rapid formation can lead to a more defective crystal structure. | 1. Increase the isothermal crystallization temperature.2. Anneal the sample. This allows smaller, less perfect crystals to melt and recrystallize into larger, more stable ones, which sharpens the melting peak. |
Data Presentation
Table 1: Thermal Properties and Crystalline Forms of PEF under Different Conditions
| Condition | Resulting Polymorph | Typical Crystallization Temp. (Tc) | Key Characteristics | Reference(s) |
| Melt Cooling (Slow) | α' or α | N/A | Polymorph depends on cooling rate and temperature range passed through. | [9] |
| Melt Quenching | Amorphous | N/A | Rapid cooling below Tg prevents crystallization. | [7] |
| Cold Crystallization | α'-form (defective) | < 160°C | Less ordered structure. Can be reorganized into α-form upon heating. | [3][4] |
| Cold Crystallization | α-form (ordered) | > 170°C | More stable and ordered crystalline structure. | [3][4] |
| Solvent-Induced | β-form | Room Temperature | Achieved via solvent exposure, not thermal treatment. | [1][5] |
| Solid-State Polycondensation | α-form | Varies | Increases molecular weight and induces high crystallinity (~47%). | [7] |
Table 2: Key Parameters for PEF Crystallinity Analysis
| Parameter | Symbol | Value | Significance | Reference(s) |
| Equilibrium Melting Enthalpy | ΔH⁰m | ~137 - 140 J/g | Theoretical enthalpy of 100% crystalline PEF, used for calculating the degree of crystallinity from DSC data. | [3][7][14] |
| Glass Transition Temperature | Tg | ~86 °C | The temperature below which the amorphous phase is in a rigid, glassy state. Crystallization occurs between Tg and Tm. | [15] |
| Melting Temperature | Tm | ~219 °C | The peak temperature of the melting endotherm in DSC. Varies with crystal perfection and heating rate. | [15] |
Experimental Protocols
Protocol 1: Isothermal Cold Crystallization of PEF
This protocol describes how to induce crystallinity in an amorphous PEF sample using a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Weigh 5-10 mg of amorphous PEF into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Amorphization (Optional): If the starting material is not fully amorphous, place the sample in the DSC. Heat it to ~240°C (well above its Tm) and hold for 3-5 minutes to erase any previous thermal history. Then, quench cool the sample to below Tg (e.g., 25°C) at a high rate (e.g., 50 °C/min).[16]
-
Isothermal Crystallization: Rapidly heat the amorphous sample to the desired crystallization temperature (Tc). For the α'-form, choose Tc ≤ 150°C; for the α-form, choose Tc ≥ 170°C.[2]
-
Hold: Hold the sample at Tc for a specified time (e.g., 60 minutes) to allow crystallization to complete. The process can be monitored by observing the exothermic heat flow signal return to baseline.
-
Analysis: After the isothermal hold, cool the sample back to room temperature. Then, run a final heating scan (e.g., at 10°C/min) up to 240°C to observe the melting behavior of the crystals formed.
Protocol 2: Measurement of Percent Crystallinity (%Xc) via DSC
This protocol calculates the degree of crystallinity from a DSC heating scan of a semi-crystalline PEF sample.
-
Run DSC: Perform a heating scan on a weighed PEF sample (e.g., from 25°C to 240°C at 10°C/min).
-
Integrate Peaks:
-
Integrate the area of the melting endotherm(s) to get the melting enthalpy (ΔHm) in J/g.
-
If a cold crystallization exotherm appears before the melting peak, integrate its area to get the cold crystallization enthalpy (ΔHcc) in J/g.[17]
-
-
Calculate %Xc: Use the following formula:[3][17]
-
%Xc = [ (ΔHm - ΔHcc) / ΔH⁰m ] * 100
-
Where ΔH⁰m is the melting enthalpy of 100% crystalline PEF (~140 J/g).[3]
-
Note: The ΔHcc term is subtracted because this portion of the crystallinity was formed during the heating scan, not in the original sample. If no cold crystallization peak is present, this term is zero.[18]
-
Visualizations
Caption: Workflow for achieving different crystalline states in PEF.
Caption: Decision tree for troubleshooting common PEF crystallinity issues.
References
- 1. Structural Investigation of Poly(ethylene furanoate) Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. lohtragon.com [lohtragon.com]
- 11. irantypist.com [irantypist.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. Phase Diagram, Glassy Dynamics and Crystallization Kinetics of the Biobased Polyester Poly(ethylene 2,5-furanoate) (PEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: FDCA Synthesis and Polymerization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 2,5-Furandicarboxylic acid (FDCA) and its subsequent polymerization into high-performance bioplastics like Polyethylene Furanoate (PEF).
Part 1: Troubleshooting FDCA Synthesis from 5-Hydroxymethylfurfural (HMF)
The catalytic oxidation of HMF to FDCA is a critical step, and several challenges can arise, impacting yield and purity.
Frequently Asked Questions (FAQs)
Question: Why is my FDCA yield consistently low?
Answer: Low FDCA yield is a common problem that can be attributed to several factors:
-
Incomplete Conversion: The oxidation of HMF to FDCA is a multi-step process involving intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA)[1][2]. If reaction conditions are not optimal, these intermediates can accumulate, reducing the final FDCA yield. Analysis of the product mixture using HPLC is crucial to identify the presence of these intermediates[1].
-
Catalyst Deactivation: The catalyst (e.g., Pt/C, Ru/C) can deactivate over time. An excessive flow rate of the oxidant, such as H₂O₂ or O₂, can lead to oxidative limitations and catalyst deactivation[1][2][3].
-
Suboptimal Reaction Conditions: Achieving a high yield often requires a delicate balance of temperature, pressure, and reactant concentrations. For instance, some processes require elevated temperatures (90-140°C) and pressures (1-20 bar) to drive the reaction to completion[1][2][3]. The molar ratio of HMF to a base like NaOH is also a critical parameter that must be optimized[1][3].
-
Side Reactions: Under harsh conditions or in the presence of impurities, side reactions can occur, leading to the formation of undesired by-products like humins, which reduces the selectivity towards FDCA[4].
Question: My final FDCA product is discolored (yellow or brown). How can I improve its purity and color?
Answer: Discoloration in FDCA is typically caused by residual impurities, often from the starting HMF or side reactions during synthesis.
-
Impure HMF: The purity of the starting HMF is critical. Impurities, such as residual sugars from biomass processing, can lead to colored by-products[5].
-
Incomplete Oxidation: The presence of intermediates like FFCA, which can be colored, will affect the final product's appearance[6].
-
Purification Methods: FDCA is notoriously difficult to purify due to its poor solubility in many common solvents[7]. Effective purification often requires techniques like recrystallization from solvents such as DMSO, DMAC, or water under specific temperature profiles[6][7]. A post-synthesis hydrogenation step under mild conditions can also be employed to purify FDCA[7].
Question: I'm observing a high concentration of intermediates like FFCA in my product. What should I adjust?
Answer: The accumulation of the 5-formyl-2-furancarboxylic acid (FFCA) intermediate indicates that the final oxidation step is hindered. To resolve this, consider the following adjustments:
-
Increase Reaction Time or Temperature: Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for the final oxidation step to FDCA[1][2].
-
Optimize Oxidant Supply: An insufficient supply of the oxidant (O₂ or H₂O₂) can stall the reaction at the intermediate stage. Conversely, an excessive supply can deactivate the catalyst[1][3]. The flow rate must be carefully optimized.
-
Adjust pH/Base Concentration: The presence of a base like NaOH is often crucial for the oxidation process. Optimizing the HMF/NaOH molar ratio can significantly enhance the conversion of FFCA to FDCA[1][3].
Data Presentation: FDCA Synthesis Conditions
The table below summarizes optimized reaction conditions from various studies to achieve high FDCA yields.
| Catalyst | Oxidant | Temperature (°C) | Pressure (bar) | HMF:NaOH Ratio | Reaction Time | Max. FDCA Yield (%) | Reference |
| Ru/C | H₂O₂ | 75 | 1 | 1:12 | Continuous Flow | 81.5 | [1][2][8] |
| Pt/C | O₂ | 90 | 1 (Atmospheric) | 1:8 | Continuous Flow | 86.4 | [3] |
| Pt/γ-Al₂O₃ | O₂ | 75 -> 140 | 1 (Atmospheric) | N/A (Stepwise Temp) | 24 h (12h each) | 96.0 | [3] |
| Au/ZrO₂ | O₂ | 100 | 10 | N/A | 5 h | ~75.0 | [3] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of HMF to FDCA in a Packed-Bed Reactor
This protocol is based on methodologies for continuous-flow synthesis.
-
Catalyst Packing: Load a stainless steel packed-bed reactor (e.g., 150 mm length, 2.46 mm inner diameter) with the chosen catalyst (e.g., 0.05 g of 5 wt% Ru/C)[1]. Secure the catalyst bed with glass wool at both ends.
-
Reactant Preparation:
-
Reaction Execution:
-
Product Collection and Analysis:
-
Collect the liquid product at the reactor outlet at specified time intervals.
-
Analyze the product composition (FDCA, HMF, and intermediates) using High-Performance Liquid Chromatography (HPLC)[1].
-
Protocol 2: HPLC Analysis of FDCA Product Mixture
-
System: Use an HPLC system equipped with a C18 column and a PDA detector[1].
-
Mobile Phase: Prepare a mobile phase consisting of deionized water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like methanol. Run in gradient mode.
-
Sample Preparation: Dilute the collected reaction product with the mobile phase to an appropriate concentration.
-
Analysis: Inject the sample and monitor the chromatogram at a wavelength suitable for furan compounds (e.g., 265 nm). Identify and quantify peaks by comparing retention times and integrating peak areas against known standards for FDCA, HMF, FFCA, and HMFCA[9].
Visualization: FDCA Synthesis Troubleshooting
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. WO2019132663A1 - Method for purifying and removing color of fdca - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,5-Furandicarboxylic Acid (FDCA) and Terephthalic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,5-Furandicarboxylic acid (FDCA) and terephthalic acid, the key building blocks for the bio-based polymer polyethylene furanoate (PEF) and the petroleum-based polymer polyethylene terephthalate (PET), respectively. This document outlines their fundamental properties, synthesis methodologies, and the performance characteristics of their derivative polymers, supported by experimental data.
Executive Summary
This compound (FDCA) is emerging as a sustainable, bio-based alternative to the petroleum-derived terephthalic acid. The primary driver for this interest is the potential of FDCA-based polymers, such as PEF, to offer superior performance and a reduced environmental footprint compared to their terephthalic acid-based counterparts like PET. This guide delves into a detailed comparative analysis of these two critical diacids, providing quantitative data, experimental protocols, and visual representations of their synthesis and industrial lifecycles.
Physicochemical Properties: A Head-to-Head Comparison
The intrinsic properties of FDCA and terephthalic acid dictate the characteristics of their resulting polymers. A summary of their key physicochemical properties is presented below.
| Property | This compound (FDCA) | Terephthalic Acid |
| Molecular Formula | C6H4O5 | C8H6O4 |
| Molar Mass | 156.09 g/mol | 166.13 g/mol |
| Melting Point | 342 °C[1] | Sublimes at >300 °C |
| Boiling Point | 420 °C[1] | Decomposes |
| Density | ~1.604 g/cm³[1] | ~1.522 g/cm³ |
| Solubility in Water | Slightly soluble, increases with temperature and in alkaline conditions.[2] | Low solubility in water. |
| Origin | Bio-based (from sugars)[2] | Petroleum-based (from p-xylene) |
Polymer Performance: PEF vs. PET
The true potential of FDCA is realized in its application as a monomer for polymers like polyethylene furanoate (PEF). PEF exhibits several performance advantages over the widely used polyethylene terephthalate (PET).
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |
| Glass Transition Temp. (Tg) | ~85-95 °C | ~70-80 °C |
| Melting Temperature (Tm) | ~210-220 °C | ~250-260 °C |
| Young's Modulus | Higher than PET | Lower than PEF |
| Oxygen Barrier | Up to 10 times better than PET.[3] | Standard |
| Carbon Dioxide Barrier | Approximately 16-20 times better than PET.[3] | Standard |
| Water Vapor Barrier | 2 times higher than PET.[1] | Standard |
Experimental Protocols
Synthesis of this compound (FDCA) from 5-Hydroxymethylfurfural (HMF)
Objective: To synthesize FDCA via the catalytic oxidation of HMF. This protocol is an illustrative example based on common laboratory practices.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Noble metal catalyst (e.g., Pt, Pd) or a non-precious metal catalyst on a support
-
Base (e.g., NaOH, Na2CO3)
-
Solvent (typically water)
-
Oxygen or air
-
Acid for precipitation (e.g., HCl)
Procedure:
-
A solution of HMF and a base in water is prepared in a high-pressure reactor.
-
The catalyst is added to the solution.
-
The reactor is sealed and pressurized with oxygen or air.
-
The mixture is heated to a specified temperature (typically 100-160°C) and stirred for a set duration.
-
After the reaction, the reactor is cooled, and the catalyst is removed by filtration.
-
The resulting solution, containing the sodium salt of FDCA, is acidified with an acid like HCl to precipitate the FDCA.
-
The precipitated FDCA is then collected by filtration, washed with water, and dried.
Characterization: The purity and structure of the synthesized FDCA can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Terephthalic Acid from p-Xylene (Amoco Process)
Objective: To synthesize terephthalic acid via the catalytic oxidation of p-xylene. This protocol is a simplified representation of the industrial Amoco process.
Materials:
-
p-Xylene
-
Acetic acid (solvent)
-
Cobalt and manganese salts (catalysts)
-
Bromine source (promoter, e.g., HBr)
-
Compressed air (oxidant)
Procedure:
-
A mixture of p-xylene, acetic acid, and the catalyst system (cobalt and manganese salts with a bromine promoter) is fed into a reactor.[4]
-
The reactor is heated to a high temperature (typically 175-225°C) and pressurized (15-30 bar).[5]
-
Compressed air is continuously fed into the reactor to provide oxygen for the oxidation reaction.[4]
-
The exothermic reaction converts p-xylene to terephthalic acid, which precipitates out of the acetic acid solvent.
-
The resulting slurry is then subjected to a series of purification steps, including crystallization and filtration, to remove impurities.[4]
-
The purified terephthalic acid is then dried to a powder.
Characterization: The purity of the synthesized terephthalic acid is critical for polymerization and is typically analyzed using techniques like HPLC.
Visualizing the Pathways and Lifecycles
To better understand the synthesis routes and the broader context of these two diacids, the following diagrams are provided.
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bio-Based vs. Petrochemical Polymers: A Performance Comparison of PEF and PET
For researchers, scientists, and drug development professionals, the choice of polymer for packaging and other applications is critical. This guide provides an in-depth, objective comparison of the performance characteristics of polyethylene furanoate (PEF), a promising bio-based polymer, and the widely used petrochemical-based polyethylene terephthalate (PET). The following analysis is supported by experimental data from various scientific sources.
Polyethylene furanoate (PEF) is emerging as a sustainable alternative to polyethylene terephthalate (PET), offering the potential for a reduced carbon footprint due to its 100% plant-based origin.[1] Beyond its green credentials, PEF exhibits significant performance advantages over PET in several key areas, making it a compelling material for a range of applications, including packaging for beverages, food, and pharmaceuticals.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance differences between PEF and PET based on available experimental data. It is important to note that values can vary depending on the specific grade of the polymer, processing conditions, and the experimental setup.
| Property | PEF | PET | Units |
| Barrier Properties | |||
| Oxygen Permeability | ~10 times lower than PET[3] | - | Relative Comparison |
| Carbon Dioxide Permeability | ~15 times lower than PET[3] | - | Relative Comparison |
| Water Vapor Permeability | ~3 times lower than PET[3] | - | Relative Comparison |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 86 - 92[3][4] | 76 - 80[4][5] | °C |
| Melting Temperature (Tm) | 210 - 235[3][5] | 250 - 270[5] | °C |
| Mechanical Properties | |||
| Young's Modulus | 2.0 - 5.2[6][7] | 1.3 - 3.3[6][7] | GPa |
| Tensile Strength | 76 - 90[7] | ~50 | MPa |
| Density (crystalline) | ~1.565[6] | ~1.455[6] | g/cm³ |
In-Depth Performance Analysis
Superior Barrier Properties
PEF demonstrates significantly lower permeability to gases like oxygen and carbon dioxide, as well as water vapor, compared to PET.[8][9] This enhanced barrier performance is attributed to the unique chemical structure of the furan ring in PEF, which leads to a more tightly packed polymer matrix. For oxygen-sensitive products, such as pharmaceuticals, juices, and beer, PEF's superior oxygen barrier, which is reportedly up to 10 times better than that of PET, can lead to extended shelf life and reduced product degradation.[2][10] Similarly, its enhanced carbon dioxide barrier, approximately 15 times that of PET, makes it an excellent candidate for packaging carbonated beverages.[3]
Enhanced Thermal Stability
PEF exhibits a higher glass transition temperature (Tg) of around 86-92°C compared to PET's Tg of 76-80°C.[3][4] This means that PEF remains rigid and dimensionally stable at higher temperatures, which is advantageous for hot-fill applications and sterilization processes.[9] While PEF has a lower melting temperature (Tm) than PET, its higher Tg provides a wider processing window for applications requiring thermal resistance below the melting point.[8]
Improved Mechanical Strength
PEF generally displays a higher Young's modulus and tensile strength than PET.[6] A higher Young's modulus indicates greater stiffness, which can enable the production of thinner and lighter packaging with equivalent performance, leading to material savings.[2][10] The tensile strength of PEF can be significantly higher than that of PET, indicating that it can withstand more stress before breaking.[7]
Experimental Protocols
The data presented in this guide is based on standard polymer characterization techniques. While specific experimental details may vary between studies, the general methodologies are outlined below.
Barrier Property Testing
Gas permeability is typically measured using a differential pressure method or a carrier gas method, following standards such as ASTM D3985 for oxygen transmission rate (OTR) and ASTM F2476 for carbon dioxide transmission rate. Water vapor transmission rate (WVTR) is commonly determined according to ASTM F1249. In these tests, a film of the polymer is sealed between two chambers, and the rate at which the gas or vapor permeates through the film is measured by a sensor.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is the standard method for determining the glass transition temperature (Tg) and melting temperature (Tm) of polymers, as outlined in standards like ASTM D3418. In a DSC experiment, a small sample of the polymer is heated at a controlled rate, and the heat flow to the sample is measured. The Tg is observed as a step change in the heat flow, while the Tm is seen as an endothermic peak.
Mechanical Property Testing
The tensile properties of polymers, including Young's modulus and tensile strength, are measured using a universal testing machine according to standards such as ASTM D638. A standardized "dog-bone" shaped specimen is pulled at a constant rate of extension, and the force and displacement are recorded. From this data, a stress-strain curve is generated, from which the Young's modulus (the initial slope of the curve) and tensile strength (the maximum stress) are determined.
Synthesis Pathways of PEF and PET
The following diagram illustrates the simplified synthesis routes for PEF and PET, highlighting the bio-based origin of PEF's monomer, 2,5-furandicarboxylic acid (FDCA), compared to the fossil-fuel-derived terephthalic acid (TPA) used for PET.
Caption: Simplified synthesis pathways for PEF and PET.
Conclusion
The experimental data clearly indicates that PEF possesses superior barrier, thermal, and mechanical properties compared to PET. Its bio-based origin further enhances its appeal as a sustainable alternative. For researchers and professionals in drug development and other high-performance sectors, PEF presents a compelling option where product protection, stability, and sustainability are paramount. As the production of PEF scales up and it becomes more commercially available, its adoption across various industries is expected to grow, potentially revolutionizing the polymer landscape.
References
- 1. avantiums.com [avantiums.com]
- 2. Avantium PEF - Knowde [knowde.com]
- 3. avantium.com [avantium.com]
- 4. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantium.com [avantium.com]
- 6. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. fcad.com [fcad.com]
- 9. biobasedpress.eu [biobasedpress.eu]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Analytical Methods for Determining FDCA Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,5-furandicarboxylic acid (FDCA) purity, a critical parameter for its application in the pharmaceutical and polymer industries. This document outlines detailed experimental protocols, presents comparative data in a clear format, and includes workflow diagrams to elucidate the validation process.
Introduction to FDCA and the Importance of Purity Analysis
This compound (FDCA) is a bio-based platform chemical with significant potential as a replacement for petroleum-derived terephthalic acid in the production of polyesters, such as polyethylene furanoate (PEF). The performance and safety of these materials, particularly in pharmaceutical and food-contact applications, are directly dependent on the purity of the FDCA monomer. Impurities, often remnants from the synthesis process, can impact polymerization, and the final product's physical properties and toxicological profile.
The most common synthesis route for FDCA involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can lead to several process-related impurities that need to be monitored and controlled.
Key Potential Impurities in FDCA Synthesis:
-
5-hydroxymethylfurfural (HMF): The starting material for FDCA synthesis.
-
2,5-diformylfuran (DFF): An intermediate in the oxidation of HMF to FDCA.
-
5-hydroxymethylfuran-2-carboxylic acid (HMFCA): An intermediate in the oxidation of HMF to FDCA.
-
5-formylfuran-2-carboxylic acid (FFCA): An intermediate in the oxidation of HMF to FDCA.
Accurate and reliable analytical methods are therefore essential for the quality control of FDCA. The validation of these methods is a regulatory requirement to ensure that they are fit for their intended purpose.
Comparison of Analytical Methods for FDCA Purity
High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for the purity determination of non-volatile organic compounds like FDCA. Other techniques such as Gas Chromatography (GC) are generally not suitable without derivatization, and while Capillary Electrophoresis (CE) presents a potential alternative, HPLC remains the industry standard due to its robustness and established validation protocols.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Separation based on the differential migration of ions in an electric field. |
| Applicability to FDCA | Excellent. FDCA is non-volatile and soluble in common HPLC mobile phases. | Poor. FDCA is non-volatile and requires derivatization to increase its volatility, adding complexity and potential for error. | Good. Suitable for the analysis of charged species like organic acids. |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector. | High, especially when coupled with a mass spectrometer (MS). | Excellent separation efficiency and resolution. |
| Sensitivity | Good to excellent, depending on the detector used (e.g., UV-Vis, MS). | Good to excellent, particularly with sensitive detectors like FID or MS. | Very high sensitivity, requiring only small sample volumes. |
| Validation & Regulatory Acceptance | Well-established validation protocols (ICH, FDA) and widely accepted by regulatory agencies. | Well-established for volatile compounds, but validation of a derivatization method can be complex. | Gaining acceptance, but less established in routine pharmaceutical quality control compared to HPLC. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes. | Can be faster for volatile compounds, but the derivatization step adds significant time. | High throughput is possible with automated systems. |
| Cost (Instrument & Consumables) | Moderate to high. | Moderate. | Lower instrument cost, but specialized capillaries can be a recurring expense. |
Validated HPLC Method for FDCA Purity: A Detailed Protocol
This section outlines a detailed protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of FDCA purity and the quantification of its key impurities. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Diluent | Water : Acetonitrile (90:10 v/v) |
Validation Protocol and Acceptance Criteria
The following table summarizes the validation parameters, the experimental approach, and the typical acceptance criteria.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), FDCA standard, and a mixture of FDCA and its potential impurities (HMF, DFF, HMFCA, FFCA). | The FDCA peak should be well-resolved from all impurity peaks and any other components in the chromatogram (Resolution > 2). No interfering peaks should be observed at the retention time of FDCA in the blank or placebo chromatograms. |
| Linearity | Prepare a series of at least five concentrations of FDCA and each impurity standard, typically ranging from the reporting limit to 150% of the specification limit. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method has a suitable degree of linearity, accuracy, and precision when applied to samples at the extremes of the linearity range. | The range should cover the expected concentrations of FDCA and its impurities in the test sample. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of FDCA and its impurities into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate. | The mean recovery should be within 98.0% to 102.0% for the assay of FDCA and 90.0% to 110.0% for the determination of impurities. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the FDCA and impurity standards on the same day, by the same analyst, using the same equipment. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0% for FDCA and ≤ 5.0% for impurities. Intermediate Precision: RSD between the two sets of data should meet the repeatability criteria. |
| Limit of Detection (LOD) | Determine the lowest concentration of FDCA and its impurities that can be detected but not necessarily quantitated. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of FDCA and its impurities that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be at or below the reporting threshold for impurities. The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Intentionally vary critical method parameters such as mobile phase composition (±2%), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze the effect on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates). | The system suitability parameters should remain within the defined limits for all varied conditions. |
| System Suitability | Inject a standard solution multiple times before starting the analysis to ensure the chromatographic system is performing adequately. | Tailing Factor: ≤ 2.0 for the FDCA peak. Theoretical Plates: ≥ 2000 for the FDCA peak. RSD of replicate injections: ≤ 2.0% for peak area and retention time. |
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method for FDCA purity.
Caption: A schematic of the HPLC system used for FDCA purity analysis.
Conclusion
The validation of an analytical method for determining the purity of FDCA is paramount for ensuring its quality and suitability for its intended applications. This guide has provided a comprehensive overview of the recommended HPLC method, including a detailed validation protocol based on ICH guidelines. The comparative data clearly indicates the superiority of HPLC for this analysis over other techniques like GC. By following a structured validation approach as outlined, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data for the quality control of FDCA.
A Comparative Guide to the Thermal Properties of FDCA-Based and Petro-Based Polyesters
For researchers, scientists, and drug development professionals, understanding the thermal behavior of polymers is paramount for material selection and processing. This guide provides a detailed comparison of the thermal properties of bio-based 2,5-furandicarboxylic acid (FDCA)-based polyesters, primarily polyethylene furanoate (PEF), and their petroleum-based counterparts, most notably polyethylene terephthalate (PET).
The shift towards a bio-based economy has spurred significant interest in sustainable polymers. PEF, a polyester synthesized from renewable resources, has emerged as a promising alternative to the widely used PET. While chemically similar, the substitution of a furan ring in PEF for the benzene ring in PET leads to distinct differences in their thermal characteristics, impacting their processing and end-use applications.
Executive Summary of Thermal Properties
FDCA-based polyesters, such as PEF, exhibit a unique thermal profile when compared to their petro-based analogs like PET. Notably, PEF possesses a higher glass transition temperature (Tg), which translates to better thermal resistance at elevated temperatures.[1][2][3] Conversely, its melting temperature (Tm) is lower than that of PET, potentially allowing for energy savings during processing.[2][4][5] However, the crystallization kinetics of PEF are slower than PET, a critical factor for industrial processing.[6] The thermal stability of both polymers is largely comparable.[7]
Quantitative Data Comparison
The following table summarizes the key thermal properties of amorphous PEF and PET, providing a clear comparison of their performance based on experimental data.
| Thermal Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |
| Glass Transition Temperature (Tg) | ~85-92 °C[8] | ~75-80 °C[4][7][9] |
| Melting Temperature (Tm) | ~210-220 °C[4][7][9] | ~250-260 °C[4][5] |
| Cold Crystallization Temperature (Tcc) | ~160-186 °C[8][9] | ~110-151 °C[8][9] |
| Thermal Degradation Temperature (Td) | ~350 °C[7] | ~350 °C |
Experimental Protocols
The thermal properties outlined above are primarily determined using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature (Tcc).
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial heating scan to erase the thermal history of the material.
-
A controlled cooling scan to observe crystallization from the melt.
-
A second heating scan to determine the thermal properties of the material with a known thermal history.[10]
-
-
The heating and cooling rates are typically set at 10 °C/min or 20 °C/min.[11]
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The glass transition is observed as a step change in the heat flow curve. The melting point is identified by an endothermic peak, while crystallization is marked by an exothermic peak.[10][11]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation temperature (Td) and assess the thermal stability of the polymer.
Methodology:
-
A small sample of the polymer is placed in a high-precision balance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere, typically nitrogen or air.[12]
-
The TGA instrument continuously records the weight of the sample as a function of temperature.
-
Thermal degradation is identified by a significant loss of mass. The degradation temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss).[13]
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the polymer's chemical structure and its resulting thermal properties.
Caption: Chemical structure's influence on thermal properties.
Conclusion
The thermal properties of FDCA-based polyesters like PEF present a compelling case for their use as a sustainable alternative to petro-based polymers like PET. The higher glass transition temperature of PEF offers advantages in applications requiring better heat resistance. While its lower melting point could lead to processing efficiencies, the slower crystallization kinetics must be carefully considered and managed in industrial settings. The comparable thermal stability of both polymers indicates that PEF can be a durable material for a wide range of applications. As research continues, a deeper understanding of the structure-property relationships will further unlock the potential of these bio-based materials.
References
- 1. petpla.net [petpla.net]
- 2. fcad.com [fcad.com]
- 3. sugar-energy.com [sugar-energy.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 8. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. a-differential-scanning-calorimetry-dsc-approach-for-assessing-the-quality-of-polyethylene-terephthalate-pet-waste-for-physical-recycling-a-proof-of-concept-study - Ask this paper | Bohrium [bohrium.com]
- 11. tainstruments.com [tainstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. azom.com [azom.com]
A Comparative Analysis of Gas Barrier Properties: Polyethylene Furanoate (PEF) vs. Polyethylene Terephthalate (PET)
Polyethylene furanoate (PEF) is emerging as a high-performance, 100% bio-based polymer and a promising alternative to the conventional fossil-based polyethylene terephthalate (PET). Beyond its sustainable origins, PEF exhibits superior material properties, most notably a significant improvement in gas barrier performance. This guide provides an objective comparison of the gas barrier properties of PEF and PET, supported by experimental data, for researchers, scientists, and professionals in drug development and packaging.
Quantitative Data on Gas Permeability
The barrier properties of a polymer are quantified by its permeability to various gases. For packaging applications, particularly for oxygen-sensitive products or carbonated beverages, the transmission rates of oxygen (O₂), carbon dioxide (CO₂), and water vapor (H₂O) are critical performance indicators. PEF consistently demonstrates a lower permeability for these gases compared to PET.
The enhanced barrier performance of PEF is attributed to the unique molecular structure of its furan ring, which, unlike the phenyl ring in PET, exhibits suppressed ring-flipping dynamics. This reduced chain mobility leads to a lower gas diffusion coefficient, thereby impeding the passage of gas molecules through the polymer matrix.
Below is a summary of the comparative permeability data.
| Gas Permeability | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Improvement Factor |
| Oxygen (O₂) Barrier | ~10-11 times lower permeability | Standard | ~10-11x |
| Carbon Dioxide (CO₂) Barrier | ~19-31 times lower permeability | Standard | ~19-31x |
| Water Vapor (H₂O) Barrier | ~2.1 times lower permeability | Standard | ~2.1x |
| Data compiled from sources. |
Experimental Protocols for Gas Permeability Measurement
The determination of gas transmission rates in polymer films is conducted using standardized methodologies and specialized instrumentation. The primary methods are designed to measure the amount of a specific gas that passes through a film of a known area and thickness over a set period.
1. Differential Pressure (Manometric) Method (ASTM D1434): This method measures gas permeability by detecting the change in pressure on either side of the polymer film.
-
Workflow: A test film is securely mounted in a permeation cell, creating two separate chambers. One chamber (the high-pressure side) is pressurized with the test gas (e.g., O₂ or CO₂). The other chamber (the low-pressure side) is evacuated to a high vacuum.
-
Measurement: As gas molecules permeate through the film from the high-pressure side to the low-pressure side, the pressure in the evacuated chamber gradually increases. This pressure change over time is precisely measured by a manometer.
-
Calculation: The gas transmission rate is calculated from the rate of this pressure increase, the volume of the low-pressure chamber, and the pressure differential across the film.
2. Isostatic (Continuous-Flow) Method: This technique maintains a constant atmospheric pressure on both sides of the test film and uses a carrier gas to transport the permeated gas to a detector.
-
Workflow: The polymer film separates two chambers. The test gas is introduced into one chamber, while a carrier gas (typically nitrogen) flows through the second chamber.
-
Measurement: As the test gas permeates through the film, it is swept away by the carrier gas stream and delivered to a specific sensor. Coulometric sensors are commonly used for oxygen, while infrared (IR) sensors are often used for carbon dioxide and water vapor.
-
Calculation: The sensor measures the concentration of the test gas in the carrier stream, which is then used to calculate the transmission rate. Commercial instruments, such as those from MOCON, frequently employ this method.
3. Gravimetric Method (for Water Vapor Transmission Rate - WVTR): Specifically for measuring the permeation of water vapor, this method (conforming to standards like ASTM E96) relies on measuring weight gain.
-
Workflow: A shallow dish containing a desiccant is sealed with the polymer film sample. This assembly is then placed in a controlled environment with a specific temperature and high relative humidity.
-
Measurement: Water vapor permeates through the film and is absorbed by the desiccant. The dish is weighed at regular intervals.
-
Calculation: The WVTR is calculated from the rate of weight gain of the desiccant over time and the area of the film exposed.
Logical Comparison of Barrier Performance
The following diagram illustrates the comparative relationship between PEF and PET in terms of their barrier properties against common gases.
Caption: PE
A Comparative Guide to the Biodegradability of FDCA-Based Polymers
The quest for sustainable alternatives to petroleum-based plastics has led to significant research into bio-based polymers. Among these, 2,5-furandicarboxylic acid (FDCA)-based polyesters have emerged as promising candidates, with poly(ethylene furanoate) (PEF) being a frontrunner due to its structural similarity to poly(ethylene terephthalate) (PET). This guide provides a comparative analysis of the biodegradability of FDCA-based polymers against other common polymers, supported by experimental data.
Overview of Biodegradability
The biodegradability of a polymer is its ability to be broken down into simpler substances by the action of microorganisms. This process is influenced by the polymer's chemical structure, crystallinity, and the surrounding environment. While FDCA-based homopolymers like PEF exhibit some resistance to degradation, their biodegradability can be significantly enhanced through copolymerization, particularly with aliphatic monomers.
Comparative Biodegradation Data
The following tables summarize the available quantitative data on the biodegradability of FDCA-based polymers in comparison to other plastics under different environmental conditions. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
2.1. Enzymatic Degradation
Enzymatic degradation studies assess the susceptibility of polymers to specific enzymes, providing insights into their biochemical breakdown pathways. Cutinases, lipases, and esterases are commonly used for polyester degradation.
| Polymer | Enzyme | Conditions | Duration | Degradation (% Weight Loss) | Source |
| PEF (amorphous film) | FastPETase (250 nM) | 50°C, pH 8.0 (Potassium phosphate-NaOH) | 96 h | ~25% | [1][2] |
| PEF (amorphous film) | LCC (1000 nM) | 65°C, pH 8.0 (Potassium phosphate-NaOH) | 96 h | ~35% | [1][2] |
| PEF (crystalline, 32%) | FastPETase | 50°C, pH 8.0 (Potassium phosphate-NaOH) | - | 4% | [3] |
| PEF (crystalline, 32%) | LCC | 65°C, pH 8.0 (Potassium phosphate-NaOH) | - | 7% | [3] |
| PET (amorphous film) | Humicola insolens cutinase | 65°C, pH 8.0 (1 M K₃PO₄) | 72 h | Slower than PEF | [4] |
| PET (low crystallinity, 7%) | Humicola insolens cutinase | 70°C | 94 h | ~97% | |
| PLA | Proteinase K | 37°C, pH 7.4 (Tris-HCl buffer) | 24 h | Variable, up to 100% | |
| PBS | Pseudomonas cepacia lipase | 30°C, pH 7.2 (Phosphate buffer) | 7 days | ~40% |
2.2. Soil Burial Degradation
Soil burial tests simulate the degradation of plastics in a natural soil environment, where a complex community of microorganisms is present.
| Polymer | Soil Type | Conditions | Duration | Degradation (% Weight Loss) | Source |
| PBAF (50% BF) | Standard Soil | 25°C | 180 days | ~60% | |
| PLA | Compost Soil | 25°C | 12 months | ~20% | [5] |
| PBS | Standard Soil | 25°C | 100 days | ~5% | [6] |
| PET | Various | Ambient | Years | Negligible | [7] |
2.3. Composting Degradation
Composting provides a controlled environment with elevated temperatures and microbial activity, designed to accelerate the biodegradation of organic materials.
| Polymer | Composting Type | Conditions | Duration | Degradation (% Disintegration/Mineralization) | Source |
| PBSF | Industrial | 58°C | 90 days | >90% | |
| PLA | Industrial | 58°C | 60 days | Complete disintegration | |
| PBAT | Industrial | 58°C | 90 days | >90% | |
| PET | Industrial | 58°C | - | No significant degradation |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are summaries of standard protocols.
3.1. Enzymatic Hydrolysis
-
Polymer Sample Preparation: Polymer films of a defined thickness or powders of a specific particle size are used. Amorphous samples are often prepared by melt-pressing and rapid quenching, while crystalline samples are obtained by annealing at a temperature between the glass transition (Tg) and melting (Tm) temperatures.
-
Reaction Setup: The polymer sample is incubated in a buffer solution (e.g., phosphate or Tris-HCl buffer) at a specific pH and temperature. A purified enzyme (e.g., cutinase, lipase) is added at a defined concentration.
-
Degradation Measurement: Degradation is quantified by measuring the weight loss of the polymer sample over time. Additionally, the concentration of released monomers (e.g., FDCA, terephthalic acid) in the supernatant can be determined using techniques like High-Performance Liquid Chromatography (HPLC).
-
Surface Analysis: Changes in the polymer surface morphology due to enzymatic action can be visualized using Scanning Electron Microscopy (SEM).
3.2. Soil Burial Test (ASTM D5988)
-
Soil Preparation: A standard soil with a known composition, pH, and moisture content is used. The soil is typically sieved to ensure uniformity.
-
Sample Burial: Polymer samples of known weight and dimensions are buried in the soil at a specified depth.
-
Incubation: The test is conducted under controlled temperature and humidity for a defined period (e.g., 6 months to 2 years).
-
Degradation Assessment: At regular intervals, samples are retrieved, carefully cleaned, and dried. The percentage of weight loss is calculated. Changes in mechanical properties (e.g., tensile strength) can also be measured.
3.3. Aerobic Composting Test (ASTM D6400)
-
Compost Environment: The test is performed in a controlled composting environment that simulates industrial composting facilities. This involves maintaining thermophilic temperatures (e.g., 58 ± 2°C) and a specific moisture content and aeration rate.
-
Sample Preparation: The plastic material is mixed with a standardized inoculum (mature compost).
-
Biodegradation Measurement: The ultimate biodegradation is determined by measuring the amount of carbon in the test material that is converted to CO₂ by microbial action. The standard requires that at least 90% of the organic carbon is converted to CO₂ within 180 days.
-
Disintegration Assessment: The material's ability to disintegrate is evaluated by sieving the final compost. The standard requires that after 12 weeks, no more than 10% of the original material remains on a 2 mm sieve.
-
Ecotoxicity: The final compost is tested to ensure it has no adverse effects on plant growth (e.g., germination rate and plant biomass).
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for assessing the biodegradability of a polymer.
Caption: Experimental workflow for biodegradability assessment.
Conclusion
FDCA-based polymers, particularly when copolymerized with aliphatic monomers, demonstrate significant potential as biodegradable alternatives to conventional plastics. Enzymatic and environmental degradation studies indicate that their biodegradability can surpass that of PET and is comparable to other established bioplastics like PLA and PBS under certain conditions. However, factors such as crystallinity and the specific degradation environment play a crucial role in the rate and extent of their breakdown. Further research focusing on direct comparative studies under standardized conditions is necessary to fully elucidate the environmental fate of these promising bio-based materials.
References
A Comparative Life Cycle Assessment: FDCA vs. Terephthalic Acid
In the pursuit of a more sustainable chemical industry, bio-based platform chemicals are gaining significant attention as alternatives to their fossil-fuel-derived counterparts.[1][2] Among these, 2,5-furandicarboxylic acid (FDCA) is emerging as a promising bio-based substitute for petroleum-derived terephthalic acid (TPA), a key component in the production of polyethylene terephthalate (PET). This guide provides a comparative life cycle assessment (LCA) of FDCA and TPA, offering researchers, scientists, and drug development professionals a comprehensive overview of their environmental performance, supported by experimental data and methodologies.
Executive Summary
FDCA, derived from renewable biomass, presents a compelling case for a reduced carbon footprint compared to the incumbent TPA. Life cycle assessments of the resulting polymers, polyethylene furanoate (PEF) from FDCA and PET from TPA, indicate that PEF can offer significant reductions in greenhouse gas emissions and fossil fuel consumption.[3] However, the environmental profile is not without trade-offs, as the production of bio-based chemicals can sometimes lead to higher impacts in other environmental categories. This comparison delves into the quantitative data and experimental protocols to provide a nuanced understanding of the life cycle of these two critical industrial chemicals.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from cradle-to-gate life cycle assessments of FDCA and TPA, as well as their respective polymers, PEF and PET.
Table 1: High-Level Comparison of PEF and PET Bottle Production
| Impact Category | PEF vs. PET Bottles | Source |
| Greenhouse Gas Emissions | -33% | [4] |
| Fossil Fuel Consumption | -45% | [4] |
| Abiotic Resource Depletion (Minerals and Metals) | -47% | [2] |
Note: This data is based on a peer-reviewed LCA of PEF bottles versus PET bottles and highlights the potential environmental benefits of using FDCA-derived polymers.
Table 2: Life Cycle Assessment Data for PEF vs. PET (500ml bottles)
| Impact Category | PEF Bottle | PET Bottle | % Difference |
| Climate Change (including biogenic carbon) | 61% lower GHG emissions | - | [3] |
| Fossil Resources | 34% lower consumption | - | [3] |
Note: This data underscores the significant potential for greenhouse gas savings and reduced fossil resource dependency when utilizing PEF.
Experimental Protocols
Synthesis of this compound (FDCA) from Fructose
This one-pot, two-step method involves the dehydration of fructose to 5-hydroxymethylfurfurfural (HMF) and its subsequent in-situ oxidation to FDCA.
Step 1: Dehydration of Fructose to HMF
-
Catalyst: Amberlyst-15
-
Solvent: Acetic Acid (HOAc)
-
Procedure:
Step 2: In-situ Oxidation of HMF and AMF to FDCA
-
Catalyst: Homogeneous Co/Mn/Br catalysts
-
Oxidant: Air (oxygen)
-
Procedure:
-
After the dehydration step, the Amberlyst-15 catalyst is separated from the reaction mixture.[5]
-
The HMF and AMF present in the acetic acid solvent are then catalytically oxidized to FDCA using a homogeneous Co/Mn/Br catalyst system and air as the oxidant.[5]
-
This oxidation follows a free-radical chain reaction mechanism.[5]
-
The reaction temperature is a critical parameter for maximizing the yield and purity of the final FDCA product.[5]
-
An alternative aqueous-based method has also been reported:
-
Catalyst: Palladium on carbon (Pd/CC)
-
Solvent: Water
-
Procedure:
Synthesis of Terephthalic Acid (TPA) via the Amoco Process
The Amoco process is the most widely used industrial method for TPA production, involving the liquid-phase oxidation of p-xylene.
-
Reactants: p-xylene, air (oxygen)
-
Solvent: Acetic acid
-
Catalyst: Cobalt, manganese, and bromine ions
-
Procedure:
-
p-xylene is oxidized in the liquid phase using acetic acid as the solvent.[7]
-
The reaction is catalyzed by a homogeneous system of cobalt, manganese, and bromide ions.[7]
-
The oxidation is carried out at elevated temperatures (approximately 175–225 °C) and pressures (15–30 bar).[7]
-
The crude TPA precipitates from the acetic acid and contains impurities, primarily 4-carboxybenzaldehyde (4-CBA).[7]
-
A purification step is necessary to remove these impurities, which involves dissolving the crude TPA in hot water and hydrogenating it over a palladium catalyst to convert 4-CBA to p-toluic acid, which is more soluble and can be separated.[7]
-
Mandatory Visualization
Caption: Cradle-to-gate life cycle assessment workflow for FDCA and TPA.
Conclusion
The transition from a fossil-based to a bio-based economy presents both opportunities and challenges. The life cycle assessment of FDCA compared to TPA indicates a promising pathway toward reducing the environmental burden of polymer production, particularly in terms of greenhouse gas emissions and fossil resource depletion. While FDCA's bio-based origin is a significant advantage, a comprehensive evaluation across all environmental impact categories is crucial for a complete understanding. Further research and development in optimizing the production processes of FDCA will be vital to enhance its environmental and economic competitiveness, paving the way for its wider adoption as a sustainable alternative to terephthalic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Life Cycle Assessment (LCA) of Bio-Based Polymers vs. Conventional Plastics in Automotive Engineering [jrte.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Production of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and a promising renewable alternative to petroleum-derived terephthalic acid, is a rapidly advancing field of research. The efficiency and sustainability of FDCA production are critically dependent on the catalytic system employed. This guide provides an objective comparison of the performance of different catalytic systems—heterogeneous, homogeneous, and enzymatic—supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Heterogeneous Catalytic Systems
Heterogeneous catalysts are a popular choice for FDCA production due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. These systems typically involve solid catalysts, often precious or non-precious metals supported on various materials, facilitating the oxidation of 5-hydroxymethylfurfural (HMF) or the direct conversion of fructose to FDCA.
Noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on carbon or metal oxides are highly effective for the aerobic oxidation of HMF to FDCA.
| Catalyst | Starting Material | Reaction Conditions | HMF Conversion (%) | FDCA Yield (%) | Selectivity (%) | Reference |
| Pt/C | HMF | 90°C, 1 atm O₂, NaOH | 100 | 86.4 | - | [1][2] |
| Pd/CC | HMF | 140°C, O₂ bubbling, K₂CO₃ | >99 | 85 | - | [3] |
| Ru/C | Crude HMF | 120°C, 10 bar O₂, 8 h | - | 93 | - | [4] |
| Au/ZrO₂ | HMF | 100°C, 10 bar O₂, 5 h | - | ~75 | - | [5] |
To address the high cost of noble metals, researchers are actively developing catalysts based on more abundant and less expensive metals like nickel (Ni) and copper-manganese (Cu-Mn) oxides.
| Catalyst | Starting Material | Reaction Conditions | HMF Conversion (%) | FDCA Yield (%) | Selectivity (%) | Reference |
| NiOx | HMF | 25°C, 1 atm, NaClO | 42.93 | 11.77 | 27.41 | [6] |
| Cu-Mn oxide | Crude HMF | 120°C, 10 bar O₂, 8 h | - | 90 | - | [4] |
This protocol is based on the work of Siriluk and co-workers for the continuous production of FDCA.[1][2]
-
Catalyst Preparation: A commercial 5 wt% Pt/C catalyst is typically used.
-
Reaction Setup: A continuous packed-bed reactor is employed. The reactor is packed with a specific amount of the Pt/C catalyst (e.g., 0.05-0.09 g).
-
Reaction Procedure:
-
A solution of 5-hydroxymethylfurfural (5-HMF) and sodium hydroxide (NaOH) in water is prepared (e.g., molar ratio of 5-HMF/NaOH of 1:8).
-
The 5-HMF solution is fed into the reactor at a constant flow rate (e.g., 0.06 mL min⁻¹).
-
Oxygen gas is simultaneously fed into the reactor at a controlled flow rate (e.g., 33.9 mL min⁻¹).
-
The reaction is maintained at a specific temperature (e.g., 90°C) and pressure (e.g., atmospheric pressure).
-
The reactor effluent is collected, and the products are analyzed.
-
-
Product Analysis: The conversion of 5-HMF and the yield of FDCA are determined using High-Performance Liquid Chromatography (HPLC).
Homogeneous Catalytic Systems
Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under milder reaction conditions. However, their separation from the product stream poses a significant challenge. A common homogeneous catalytic system for FDCA production involves a combination of cobalt, manganese, and bromine salts in an acetic acid solvent.
| Catalyst | Starting Material | Solvent | Reaction Conditions | FDCA Yield (%) | Reference |
| Co/Mn/Br | Fructose | Acetic Acid | Two-step, one-pot | 35 | [7] |
| Co(OAc)₂/Mn(OAc)₂/HBr | HMF | Acetic Acid/Water | - | >96 | [8][9] |
This protocol is adapted from the work of Li and co-workers.[7]
-
Step 1: Fructose Dehydration
-
Fructose is dissolved in acetic acid in a reactor.
-
A solid acid catalyst, such as Amberlyst-15, is added to the solution.
-
The mixture is heated to a specific temperature to convert fructose to HMF and 5-acetoxymethylfurfural (AMF).
-
After the reaction, the solid acid catalyst is separated by filtration.
-
-
Step 2: HMF and AMF Oxidation
-
The filtrate containing HMF and AMF is transferred to a second reactor.
-
A homogeneous catalyst system consisting of cobalt, manganese, and bromine salts (e.g., Co(OAc)₂, Mn(OAc)₂, NaBr) is added.
-
The reaction is carried out under air or oxygen pressure at an elevated temperature to oxidize HMF and AMF to FDCA.
-
-
Product Isolation and Analysis: FDCA is isolated from the reaction mixture, and the yield is determined by analytical techniques like HPLC.
Enzymatic Catalytic Systems
Enzymatic catalysis offers a green and highly selective route to FDCA production under mild reaction conditions, minimizing the formation of byproducts. This approach often involves a cascade of enzymes to convert HMF to FDCA.
| Enzyme System | Starting Material | Key Enzymes | Reaction Conditions | FDCA Yield (%) | Reference |
| One-pot tandem reaction | HMF | Galactose oxidase M3-5, Aldehyde oxidase PaoABC | Ambient temperature, near neutral pH | 74 (isolated) | [10][11] |
| Multi-enzyme cascade | HMF | Fungal oxidoreductases | Micro-scale, pH 6.0 | - | [12] |
| Chemoenzymatic | DFF | Laccase, TEMPO | 40°C | up to 100 | [13] |
This protocol is based on the tandem enzyme reaction described by Tran and co-workers.[10][11]
-
Enzyme Preparation: Galactose oxidase M3-5 and aldehyde oxidase PaoABC are prepared and purified.
-
Reaction Setup: The reaction is typically carried out in a buffered aqueous solution (e.g., 50 mM potassium phosphate buffer, pH 7.6) in a temperature-controlled shaker.
-
Reaction Procedure:
-
5-Hydroxymethylfurfural (HMF) is dissolved in the buffer solution.
-
Galactose oxidase M3-5 and aldehyde oxidase PaoABC are added to the HMF solution.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) with shaking.
-
The progress of the reaction is monitored over time.
-
-
Product Isolation and Analysis: FDCA can be isolated from the reaction mixture, and the yield is determined using analytical methods such as HPLC.
Visualizing the Pathways and Workflows
To better understand the processes involved in FDCA production, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: General experimental workflow for FDCA production.
References
- 1. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Industry-oriented method for the aqueous phase oxidation of crude 5-hydroxymethyl furfural (HMF) to this compound (FDCA) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01976K [pubs.rsc.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic Modeling of Homogenous Catalytic Oxidation of 5âHydroxymethylfurfural to this compound [figshare.com]
- 10. Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Enzymatic Preparation of this compound (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating FDCA as a Sustainable Platform Chemical: A Comparative Guide
2,5-Furandicarboxylic acid (FDCA) is emerging as a key bio-based platform chemical with the potential to replace petroleum-derived counterparts, particularly in the production of high-performance polymers.[1][2] This guide provides a comprehensive comparison of FDCA-derived polymers, primarily polyethylene furanoate (PEF), with the conventional petroleum-based polyethylene terephthalate (PET), supported by experimental data.
Data Presentation: PEF vs. PET Performance
The following tables summarize the key performance indicators of PEF compared to PET, highlighting the advantages of this bio-based alternative.
Table 1: Barrier Properties
| Property | PEF | PET | Fold Improvement (PEF vs. PET) |
| Oxygen Barrier | ~10 times better | Standard | 10x[3][4] |
| Carbon Dioxide Barrier | ~19-31 times better | Standard | 19-31x[4][5] |
| Water Vapor Barrier | ~2-5 times better | Standard | 2-5x[2][6] |
Table 2: Thermal Properties
| Property | PEF | PET | Key Differences |
| Glass Transition Temperature (Tg) | ~75-89°C[3][5][7] | ~70-76°C[7] | PEF has a higher Tg, allowing for better heat resistance.[3][8] |
| Melting Temperature (Tm) | ~210-215°C[5] | ~220°C[2] | Slightly lower melting point for PEF can lead to energy savings during processing.[3][9] |
| Thermal Stability | ~350°C[5] | ~220°C[2] | PEF demonstrates superior thermal stability. |
Table 3: Mechanical Properties
| Property | PEF | PET | Key Differences |
| Young's Modulus | ~60% higher | Standard | Higher modulus in PEF contributes to increased stiffness and the potential for lightweighting.[3][5] |
| Tensile Strength | Higher than PET | Standard | PEF exhibits excellent mechanical properties, with a tensile strength that surpasses PET.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of FDCA and PEF are outlined below.
Synthesis of FDCA from 5-Hydroxymethylfurfural (HMF)
This protocol is based on the catalytic oxidation of HMF, a common method for producing FDCA.[1][10]
Objective: To synthesize this compound (FDCA) from 5-Hydroxymethylfurfural (HMF) using a heterogeneous catalyst.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Solvent system (e.g., Gamma-Valerolactone (GVL)/Water mixture)[10]
-
Heterogeneous catalyst (e.g., 5% Platinum on Carbon, Pt/C)[10]
-
Pressurized oxygen (O₂)
-
High-pressure reactor
Procedure:
-
Prepare a solution of HMF in the chosen solvent system (e.g., 7.5 wt% HMF in GVL/H₂O 50:50).[10]
-
Introduce the HMF solution and the Pt/C catalyst into the high-pressure reactor.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 40 bar).[10]
-
Heat the reactor to the reaction temperature (e.g., 383 K / 110°C) and maintain for the specified reaction time.[10]
-
After the reaction, cool the reactor to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst.
-
Upon cooling, FDCA will crystallize out of the solution due to its lower solubility at lower temperatures.[10]
-
Collect the FDCA crystals by filtration and dry them.
-
Analyze the product for yield and purity using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermal Analysis of PEF and PET using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal properties of polymers like PEF and PET.[11][12]
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PEF and PET samples.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans[11]
-
Nitrogen gas supply
Procedure:
-
Accurately weigh a small sample of the polymer into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its melting point to erase its thermal history (e.g., for PEF, heat to 240°C).[12]
-
Cool the sample at a controlled rate (e.g., 20°C/min) to a temperature below its glass transition temperature (e.g., 25°C).
-
Heat the sample again at a controlled rate (e.g., 20°C/min) to a temperature above its melting point (e.g., 250°C for PEF, 275°C for PET).[11]
-
Record the heat flow as a function of temperature during the second heating scan.
-
From the resulting thermogram, determine the glass transition temperature (Tg) as the midpoint of the step change in heat capacity, and the melting temperature (Tm) as the peak of the endothermic melting event.[12]
-
The degree of crystallinity can be calculated from the heat of fusion (ΔHm) obtained by integrating the area of the melting peak.[13]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the production and validation of FDCA and its derived polymer, PEF.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. PET and PEF [petnology.com]
- 5. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene Furanoate (PEF): 100% Biobased Polymer to Compete with PET? - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. youtube.com [youtube.com]
- 10. Toward biomass-derived renewable plastics: Production of this compound from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of FDCA Copolymers
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to a significant focus on 2,5-furandicarboxylic acid (FDCA)-based copolymers. As bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (PET), these materials offer promising mechanical properties for a range of applications, including advanced drug delivery systems. This guide provides an objective comparison of the mechanical performance of key FDCA copolymers, supported by experimental data and detailed methodologies.
Mechanical Properties: FDCA Copolymers vs. PET
The mechanical integrity of a polymer is crucial for its application, dictating its strength, stiffness, and flexibility. For drug delivery applications, these properties can influence the stability of the formulation, the manufacturing process of drug-eluting devices, and the kinetics of drug release.[1][2] The following table summarizes the key mechanical properties of prominent FDCA-based polyesters, poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(butylene 2,5-furandicarboxylate) (PBF), and their copolyesters, in comparison to the widely used PET.
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEF (Poly(ethylene furanoate)) | ~2.0[3] | ~74[4] | ~450[3] |
| PBF (Poly(butylene furanoate)) | ~1.0[5] | ~50-60 | ~200-300 |
| PET (Poly(ethylene terephthalate)) | ~1.3[3] | ~50-70 | >50 |
| PEF/CBDO Copolymers | 1.8 - 2.2 | 60 - 80 | 3 - 10 |
| PBF/Itaconic Acid Copolymers | 0.1 - 1.2 | 20 - 40 | up to 675[6] |
As the data indicates, PEF exhibits a higher Young's modulus and tensile strength compared to PET, signifying a stiffer and stronger material.[3][4] However, its elongation at break can be lower, suggesting a more brittle nature.[4] Copolymerization offers a versatile strategy to tailor these properties. For instance, incorporating itaconic acid into PBF can dramatically increase its elongation at break, resulting in a more flexible and tougher material.[6]
The mechanical properties of these polymers are critical in the context of drug delivery. For instance, in drug-eluting stents or implants, the polymer matrix must possess sufficient mechanical strength to provide structural support while also allowing for controlled drug release.[7] The degradation of the polymer and the release of the drug can, in turn, affect the mechanical properties of the device over time.[1]
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. The following outlines a typical experimental protocol for determining the tensile properties of these polymers.
Tensile Testing of Polymers (based on ASTM D638)
1. Specimen Preparation:
-
Polymer samples are typically injection-molded or compression-molded into a "dog-bone" shape. The specific dimensions of the specimen are defined by the ASTM D638 standard to ensure consistency and comparability of results.
-
Specimens are conditioned at a standard temperature (e.g., 23 °C) and relative humidity (e.g., 50%) for a specified period before testing to minimize the influence of environmental variations on the mechanical properties.
2. Test Procedure:
-
The tensile test is performed using a universal testing machine equipped with grips to hold the specimen.
-
The specimen is mounted in the grips, ensuring it is properly aligned.
-
An extensometer is attached to the gauge section of the specimen to accurately measure the elongation during the test.
-
The machine pulls the specimen at a constant rate of extension until it fractures. The standard specifies different testing speeds depending on the material's properties.
-
During the test, the force applied and the corresponding elongation are continuously recorded.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial, linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is a measure of the material's ductility.
Synthesis of FDCA Copolymers: A Workflow Overview
The most common method for synthesizing FDCA-based polyesters and copolyesters is a two-step melt polycondensation process. This workflow is crucial for controlling the polymer's molecular weight and, consequently, its mechanical properties.
Caption: Two-step melt polycondensation for FDCA copolymer synthesis.
References
- 1. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of Furandicarboxylic Acid (FDCA) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2,5-Furandicarboxylic acid (FDCA) and its isomers: 2,3-FDCA, 2,4-FDCA, and 3,4-FDCA. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemistry, materials science, and drug development by offering a side-by-side comparison of the spectroscopic properties of these important bio-based platform chemicals. The guide summarizes available quantitative data from various spectroscopic techniques, details the experimental protocols for these analyses, and provides a visual representation of the analytical workflow.
Introduction to FDCA Isomers
Furan-2,5-dicarboxylic acid (2,5-FDCA) is a prominent bio-based monomer, often highlighted as a sustainable replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene terephthalate (PET). However, other isomers of FDCA, including 2,3-FDCA, 2,4-FDCA, and 3,4-FDCA, are also gaining interest for their potential in the synthesis of novel polymers and specialty chemicals. The arrangement of the carboxylic acid groups on the furan ring significantly influences the molecule's symmetry, polarity, and reactivity, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the identification, characterization, and quality control of these isomers.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the FDCA isomers. It is important to note that while extensive data is available for the well-studied 2,5-FDCA, experimental data for the other isomers, particularly 2,3-FDCA and 2,4-FDCA, is less common in the literature.
Table 1: ¹H NMR Spectroscopic Data of FDCA Isomers
| Isomer | Solvent | Chemical Shift (δ) of Furan Protons (ppm) |
| 2,5-FDCA | DMSO-d6 | 7.28 (s, 2H)[1] |
| Methanol-d4 | 7.26 (s, 2H)[2] | |
| D₂O | 7.24 (s, 2H) | |
| 2,3-FDCA | Data not readily available | Data not readily available |
| 2,4-FDCA | Not specified | Two singlets observed, indicating a lack of coupling between the two furan protons. |
| 3,4-FDCA | Not specified | Data not readily available |
Table 2: ¹³C NMR Spectroscopic Data of FDCA Isomers
| Isomer | Solvent | Chemical Shift (δ) of Furan Carbons (ppm) | Chemical Shift (δ) of Carboxyl Carbons (ppm) |
| 2,5-FDCA | DMSO-d6 | 119.5, 147.8[1] | 158.5[1] |
| D₂O | 118.62, 147.61 | 162.35 | |
| 2,3-FDCA | Data not readily available | Data not readily available | Data not readily available |
| 2,4-FDCA | Data not readily available | Data not readily available | Data not readily available |
| 3,4-FDCA | Data not readily available | Data not readily available | Data not readily available |
Table 3: FTIR Spectroscopic Data of FDCA Isomers (Key Vibrational Bands, cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C Stretch (Furan Ring) | C-O Stretch (Furan Ring) |
| 2,5-FDCA | ~3000 (broad) | ~1680 | ~1580, ~1470 | ~1290, ~1020 |
| 2,3-FDCA | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2,4-FDCA | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 3,4-FDCA | Data not readily available | ~1700 | Data not readily available | Data not readily available |
Table 4: Raman Spectroscopic Data of 2,5-FDCA (Key Vibrational Bands, cm⁻¹)
| Assignment | Wavenumber (cm⁻¹) |
| Ring Breathing | ~1580 |
| C=C Stretch | ~1470 |
| C-H In-plane Bend | ~1370 |
| Ring Deformation | ~1030 |
| Carboxyl Deformation | ~830 |
Table 5: UV-Vis Spectroscopic Data of 2,5-FDCA
| Solvent | λmax (nm) |
| Water | ~265 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of FDCA isomers. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the FDCA isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, D₂O). Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the solvent peak.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the FDCA isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid FDCA isomer into a glass capillary tube or onto a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Perform baseline correction to remove fluorescence background if necessary.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the FDCA isomer in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) of a known concentration (typically in the micromolar range).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (e.g., 1 cm path length). Fill one cuvette with the solvent to be used as a reference and the other with the sample solution.
-
Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of FDCA isomers.
Caption: Experimental workflow for comparative spectroscopic analysis of FDCA isomers.
Conclusion
This guide provides a foundational comparison of the spectroscopic properties of FDCA isomers. The presented data highlights the distinct spectral features of the highly symmetric 2,5-FDCA and provides a starting point for the characterization of the less-studied 2,3-, 2,4-, and 3,4-isomers. The significant gaps in the publicly available data for the latter isomers underscore the need for further research to fully elucidate their spectroscopic characteristics. The provided experimental protocols offer a standardized approach for researchers to generate new, comparable data, which will be invaluable for advancing the development and application of these versatile bio-based molecules.
References
A Comparative Guide to 2,5-Furandicarboxylic Acid (FDCA) Synthesis Routes for Enhanced Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and a viable alternative to petroleum-derived terephthalic acid, is achievable through various pathways. The primary precursor for FDCA is often 5-hydroxymethylfurfural (HMF), which can be derived from the dehydration of sugars like fructose.[1][2] This guide provides a comparative analysis of the most prevalent FDCA synthesis routes—chemical-catalytic, electrochemical, and enzymatic—with a focus on their efficiency, supported by experimental data.
Comparative Data on FDCA Synthesis Routes
The efficiency of FDCA synthesis is critically dependent on the chosen route and the specific catalytic system employed. The following table summarizes key performance indicators from various experimental studies, offering a quantitative comparison of different methodologies.
| Synthesis Route | Catalyst/System | Starting Material | HMF Conversion (%) | FDCA Yield (%) | Temperature (°C) | Reaction Time (h) | Key Remarks |
| Chemical-Catalytic | Pd/CC | Fructose | 100% (of HMF intermediate) | 64% | 140 | 39 (9 for dehydration, 30 for oxidation) | One-pot, two-step process in water.[3] |
| Pd/CC | HMF | - | 85% | 140 | 30 | Aqueous conditions with O2 bubbling.[3] | |
| Ru/Cu-Co-O·MgO | HMF | 100% | 86.1% | 120 | - | Base-free oxidation in aqueous solution.[1] | |
| Pt/C | HMF | 100% | 86.4% | 90 | 0.000079 (0.285 s residence time) | Continuous packed-bed reactor.[2] | |
| Au/ZrO2 | HMF | - | ~75% | 100 | 5 | Batch reactor under 10 bar pressure.[2] | |
| Co/Mn/Br | Fructose | - | 35% | - | - | One-pot, two-step process in acetic acid.[4] | |
| Electrochemical | NiCu-LDH/Cu(OH)2/CF | HMF | 98.5% | 96.2% | Room Temperature | - | High Faradaic efficiency (>96%).[5] |
| Enzymatic | Galactose Oxidase M3-5 & Aldehyde Oxidase PaoABC | HMF | - | 74% (isolated yield) | Mild | - | One-pot tandem reaction under mild conditions.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthesis routes. Below are summaries of experimental protocols for key methods cited in this guide.
Chemical-Catalytic Synthesis: One-Pot Conversion of Fructose to FDCA using Pd/CC Catalyst
This protocol describes a one-pot, two-step process for synthesizing FDCA from fructose in an aqueous medium.[3]
-
Step 1: Fructose Dehydration to HMF
-
A mixture of fructose (0.1 g, 0.55 mmol) and 20 wt % Pd/CC catalyst in 5 mL of water is stirred in a 50 mL flask.
-
The reaction is heated to 140 °C for 9 hours under a nitrogen atmosphere to facilitate the dehydration of fructose to HMF.
-
-
Step 2: HMF Oxidation to FDCA
-
After the complete conversion of fructose to HMF, potassium carbonate (K2CO3) (0.23 g, 1.66 mmol) is added to the reaction mixture.
-
Oxygen gas (O2) is then bubbled through the solution at a flow rate of 20 mL/min.
-
The reaction mixture is further heated at 140 °C for 30 hours.
-
After cooling to room temperature, the catalyst is separated, and FDCA is isolated.
-
Electrochemical Synthesis: HMF Oxidation using a NiCu-LDH/Cu(OH)2/CF Electrocatalyst
This procedure outlines the electrochemical oxidation of HMF to FDCA in an alkaline solution using a specialized electrode.
-
Electrochemical Cell Setup:
-
A two-compartment H-cell is used, with the compartments separated by a Nafion-115 membrane.
-
The anodic compartment contains the NiCu-LDH/Cu(OH)2/CF working electrode in a solution of 5 mM HMF in 0.1 M potassium hydroxide (KOH).
-
The cathodic compartment contains a platinum gauze counter electrode in a 0.1 M KOH solution.
-
-
Electrolysis:
-
A constant potential is applied to the working electrode to drive the oxidation of HMF.
-
The reaction progress is monitored by analyzing the electrolyte for HMF consumption and FDCA production.
-
Enzymatic Synthesis: Tandem Reaction for FDCA Production
This protocol utilizes a one-pot enzymatic cascade to convert HMF to FDCA under mild, environmentally friendly conditions.[6]
-
Reaction Mixture:
-
A buffered aqueous solution is prepared containing HMF as the substrate.
-
Two enzymes, galactose oxidase M3-5 and aldehyde oxidase PaoABC, are added to the solution.
-
-
Reaction Conditions:
-
The reaction is maintained at a mild temperature and pH, optimal for the activity of both enzymes.
-
The mixture is stirred to ensure proper mixing of reactants and catalysts.
-
-
Product Isolation:
-
Upon completion of the reaction, the FDCA product is isolated and purified from the reaction mixture.
-
Visualizing the Synthesis Pathways
To better understand the logical flow of the synthesis processes, the following diagrams illustrate a general experimental workflow and the key reaction pathways.
Caption: General experimental workflow for FDCA synthesis.
The oxidation of HMF to FDCA can proceed through two primary intermediate pathways, which are crucial for understanding and optimizing the reaction selectivity.
Caption: Reaction pathways from HMF to FDCA.
References
- 1. Base-Free Oxidation of HMF to FDCA over Ru/Cu-Co-O·MgO under Aqueous Conditions [mdpi.com]
- 2. Production of this compound via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Enzymatic Routes for 2,5-Furandicarboxylic Acid (FDCA) Production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polymer production, offers a promising green alternative to conventional chemical methods. This guide provides a comparative overview of the primary enzymatic routes for FDCA production from 5-hydroxymethylfurfural (HMF), complete with experimental data, detailed protocols, and pathway visualizations to aid in the selection and development of efficient biocatalytic processes.
Overview of Enzymatic Pathways
The enzymatic oxidation of HMF to FDCA predominantly proceeds through two distinct pathways, distinguished by the initial oxidation step.
Pathway 1: The Diformylfuran (DFF) Route
In this pathway, the alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furoic acid (FFCA), which is subsequently converted to FDCA.
Pathway 2: The 5-Hydroxymethyl-2-furoic Acid (HMFA) Route
Alternatively, the aldehyde group of HMF can be initially oxidized to a carboxylic acid, yielding 5-hydroxymethyl-2-furoic acid (HMFA). HMFA is then oxidized to FFCA, which is ultimately converted to FDCA.
Comparative Performance of Enzymatic Systems
The production of FDCA has been successfully demonstrated using various enzymatic systems, including isolated enzymes in multi-step cascades and whole-cell biocatalysts. The choice of system significantly impacts key performance indicators such as yield, titer, and productivity.
| Enzymatic System | Key Enzymes | Substrate Conc. | Time (h) | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Enzyme Cascade | |||||||
| Laccase & Alcohol Oxidase | Bacillus pumilus Laccase (BpLac), Colletotrichum gloeosporioides Alcohol Oxidase (CglAlcOx) | 5 mM HMF | 168 | ~0.76 | 97.5 | 0.0053 | [1][2] |
| Galactose Oxidase & Aldehyde Oxidase | Galactose Oxidase M3-5, Aldehyde Oxidase PaoABC | 100 mM HMF | 8 | ~13.7 | 74 (isolated) | ~1.7 | [3] |
| Aryl-Alcohol Oxidase & Unspecific Peroxygenase | Pleurotus eryngii Aryl-Alcohol Oxidase, Agrocybe aegerita Unspecific Peroxygenase | 2.5 mM FFCA | 48 | ~0.3 (FDCA from FFCA) | ~12 (FDCA from FFCA) | - | [4] |
| Whole-Cell Biocatalyst | |||||||
| Engineered Pseudomonas putida S12 | HMF/furfural oxidoreductase (HmfH) | Fed-batch | 72 | 54.5 | - | 0.76 | [5] |
| Engineered Raoultella ornithinolytica BF60 | - | 35 g/L HMF | 72 | 41.29 | 95.14 | 0.57 | [6] |
Detailed Experimental Protocols
Laccase and Alcohol Oxidase Cascade
This protocol is based on the work of Yang et al. (2023) and describes a bi-enzymatic cascade for FDCA production.[1][2]
a. Materials
-
5-hydroxymethylfurfural (HMF)
-
Purified Bacillus pumilus Laccase (BpLac)
-
Purified Colletotrichum gloeosporioides Alcohol Oxidase (CglAlcOx)
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Hydrochloric acid (6 M)
b. Procedure
-
Prepare a 5 mL reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0), 5 mM HMF, 1 U/mL purified BpLac, and 1 U/mL purified CglAlcOx.
-
Incubate the reaction at 28 °C with shaking at 220 rpm for up to 168 hours.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Stop the reaction by adjusting the pH to 2.0 with 6 M HCl.
-
Analyze the concentration of HMF, intermediates, and FDCA using High-Performance Liquid Chromatography (HPLC).
Whole-Cell Biocatalysis with Engineered Pseudomonas putida S12
This protocol is a generalized representation based on fed-batch strategies employed for FDCA production in engineered P. putida.
a. Materials
-
Engineered Pseudomonas putida S12 strain expressing HMF-oxidizing enzymes.
-
Mineral salts medium with a suitable carbon source (e.g., glucose or glycerol) for biomass growth.
-
HMF stock solution for feeding.
-
pH control reagents (e.g., NaOH, H₂SO₄).
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
b. Procedure
-
Seed Culture Preparation: Inoculate a suitable volume of growth medium with a single colony of the engineered P. putida S12 strain and incubate until a desired optical density is reached.
-
Bioreactor Inoculation: Inoculate the bioreactor containing the main batch of mineral salts medium with the seed culture.
-
Batch Phase: Allow the cells to grow in batch mode until the initial carbon source is depleted, which is often indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Phase: Initiate a fed-batch strategy by continuously or intermittently feeding a concentrated HMF solution into the bioreactor. Maintain a low concentration of HMF in the culture to avoid substrate inhibition.
-
Process Control: Maintain the pH of the culture at a setpoint (e.g., 7.0) by the automated addition of acid/base. Control the temperature and ensure adequate aeration and agitation.
-
Sampling and Analysis: Periodically withdraw samples from the bioreactor to monitor cell growth (OD₆₀₀) and the concentrations of HMF and FDCA using HPLC.
-
Harvesting: After the desired reaction time or when FDCA production ceases, harvest the culture broth for downstream processing and FDCA purification.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Quantification of HMF, DFF, HMFA, FFCA, and FDCA is typically performed using HPLC.
a. Instrumentation
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column.
b. Chromatographic Conditions
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Quantification: Based on calibration curves of authentic standards for each compound.
Signaling Pathways and Experimental Workflows
Enzymatic Oxidation Pathways of HMF to FDCA
The following diagram illustrates the two primary enzymatic routes for the conversion of HMF to FDCA, highlighting the key intermediates.
Caption: Enzymatic oxidation pathways of HMF to FDCA via DFF and HMFA intermediates.
Experimental Workflow for Whole-Cell Biocatalysis
This diagram outlines the typical experimental workflow for producing FDCA using an engineered whole-cell biocatalyst in a fed-batch fermentation process.
Caption: Experimental workflow for FDCA production using whole-cell biocatalysis.
References
- 1. Effective biosynthesis of this compound from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
A Comparative Review of Polymerization Techniques for 2,5-Furandicarboxylic Acid (FDCA)
2,5-Furandicarboxylic acid (FDCA), a bio-based monomer derived from renewable resources, is a promising sustainable alternative to petroleum-based terephthalic acid for the production of polyesters. The resulting polymers, such as polyethylene furanoate (PEF), exhibit superior barrier properties and thermal characteristics, making them suitable for applications in packaging, fibers, and films.[1][2] The synthesis of high-molecular-weight FDCA-based polyesters is crucial for their commercial viability, and various polymerization techniques have been explored to achieve this. This guide provides a comparative overview of the most common FDCA polymerization methods, including melt polymerization, solid-state polymerization (SSP), solution polymerization, interfacial polycondensation, and enzymatic polymerization.
Quantitative Comparison of FDCA Polymerization Techniques
The choice of polymerization technique significantly impacts the final properties of the resulting polyester, such as molecular weight and polydispersity index (PDI). The following table summarizes key quantitative data from various studies on FDCA polymerization.
| Polymerization Technique | Monomers | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| Melt Polymerization | FDCA dimethyl ester, Ethylene Glycol | Sb₂O₃ | 160-250 | ~7.5 | 22,400 | - | 1.99 | [3] |
| Melt Polymerization | FDCA, Ethylene Glycol | Antimony glycolate | 190-220 | - | - | - | - | [4] |
| Solid-State Polymerization (SSP) | PEF prepolymer | Tetrabutyl titanate (TBT) | 190-205 | 5 | - | - | - | [5][6] |
| SSP following Melt Polycondensation | FDCA or DMFD, Ethylene Glycol | - | 185-195 | 1-6 | up to ~43,000 (calculated from IV) | - | - | [7] |
| Solution Polymerization | - | - | - | - | - | - | - | [3] |
| Interfacial Polycondensation | - | - | - | - | - | - | - | [3] |
| Enzymatic Polymerization | Diethyl 2,5-furandicarboxylate, 1,8-octanediamine | Novozym 435 (N435) | 90 | - | - | up to 54,000 | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for key FDCA polymerization techniques.
1. Melt Polymerization
Melt polymerization is a widely used solvent-free method for producing FDCA-based polyesters. The process typically involves two stages: esterification or transesterification followed by polycondensation.
-
Materials: this compound (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD), Ethylene Glycol (EG), catalyst (e.g., Antimony(III) oxide - Sb₂O₃, Antimony glycolate, Tetrabutyl titanate - TBT).
-
Procedure:
-
Esterification/Transesterification: FDCA or DMFD and an excess of EG (molar ratio typically 1:1.5 to 1:2.1) are charged into a reactor equipped with a stirrer and a condenser.[9] The mixture is heated to a temperature range of 160-220°C under atmospheric pressure.[3][10] This stage results in the formation of bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers and the removal of water or methanol as a byproduct.[4]
-
Polycondensation: The catalyst is added to the reactor. The temperature is gradually increased to 240-250°C, while the pressure is slowly reduced to a high vacuum (<1 mbar) to facilitate the removal of excess EG and other volatile byproducts, thereby driving the polymerization reaction forward.[3][4] The reaction is continued until the desired melt viscosity is achieved, indicating the formation of high-molecular-weight polyester. The molten polymer is then extruded, cooled, and pelletized.
-
2. Solid-State Polymerization (SSP)
SSP is a post-polymerization technique employed to further increase the molecular weight of the polymer obtained from melt polymerization. This method is carried out at a temperature below the melting point of the polymer but above its glass transition temperature.
-
Materials: Amorphous PEF prepolymer pellets obtained from melt polymerization.
-
Procedure:
-
Crystallization: The amorphous PEF pellets are first crystallized by heating them at a temperature between the glass transition and melting temperature to prevent sticking and agglomeration during SSP.
-
Polycondensation: The crystallized pellets are then placed in a reactor under a high vacuum or an inert gas flow. The temperature is raised to a range of 190-205°C and held for a specific duration (e.g., 1 to 6 hours).[5][6][7] During this process, residual reactive end-groups on the polymer chains continue to react, leading to an increase in molecular weight and intrinsic viscosity. The removal of reaction byproducts like ethylene glycol and water is crucial for shifting the equilibrium towards polymer formation.[5]
-
3. Solution Polymerization
Solution polymerization involves dissolving the monomers in a suitable solvent and carrying out the polymerization in the liquid phase.
-
Materials: FDCA or its derivatives, a diol, a suitable high-boiling point solvent, and a catalyst.
-
Procedure:
-
The monomers (FDCA and diol) and the catalyst are dissolved in an appropriate solvent in a reaction vessel.
-
The solution is heated to the desired reaction temperature with continuous stirring.
-
The polymerization proceeds in the solution, and the resulting polymer may remain dissolved or precipitate out, depending on its solubility in the chosen solvent.
-
The polymer is then isolated by precipitation in a non-solvent, followed by filtration and drying. This method allows for better temperature control but requires the use and subsequent removal of solvents.[3]
-
4. Enzymatic Polymerization
Enzymatic polymerization offers a more sustainable and milder alternative to conventional polymerization methods, often proceeding with high selectivity and under less harsh conditions.[11]
-
Materials: Activated FDCA derivative (e.g., diethyl 2,5-furandicarboxylate), a diamine or diol, an appropriate enzyme (e.g., Novozym 435), and a suitable solvent (e.g., diphenyl ether, toluene).
-
Procedure:
-
The monomers and the enzyme are dispersed in a solvent inside a reactor.
-
The reaction mixture is heated to a specific temperature (e.g., 90°C) and stirred for a set period.[8]
-
The polymerization can be performed in one or two stages with varying temperatures to optimize the molecular weight of the resulting polyamide or polyester.[8]
-
After the reaction, the polymer is isolated from the reaction mixture. Enzymatic polymerization can lead to high-molecular-weight polymers while avoiding the degradation and discoloration often associated with high-temperature melt polymerization.[11]
-
Visualization of FDCA Polymerization Pathways
The following diagram illustrates the primary pathways for the synthesis of FDCA-based polyesters, highlighting the key polymerization techniques.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ift.co.za [ift.co.za]
- 5. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enzymatic-polymerization-of-furan-2-5-dicarboxylic-acid-based-furanic-aliphatic-polyamides-as-sustainable-alternatives-to-polyphthalamides - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Furandicarboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for 2,5-Furandicarboxylic acid (FDCA), ensuring the safety of laboratory personnel and environmental protection. Adherence to these protocols is crucial for maintaining a safe and compliant research environment.
Safety and Hazard Profile
This compound is primarily classified as a substance that causes serious eye irritation.[1][2][3][4][5] While it is not classified as a hazardous material for transportation, proper handling and disposal are necessary to mitigate risks.[4][6]
Key Safety Data:
| Parameter | Value | Source |
| GHS Hazard Statement | H319: Causes serious eye irritation | [1][4][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][5] |
| Primary Route of Exposure | Eye contact, inhalation of dust | [2][3] |
| Appearance | Powder/Solid | [5] |
| Melting Point | >300 °C | [5] |
Experimental Protocol: Safe Disposal of FDCA
This protocol outlines the step-by-step procedure for the safe disposal of solid this compound and its empty containers within a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat.
-
Chemical safety goggles or a face shield are mandatory to protect against eye irritation.[1][2][3][4][6]
-
Wear nitrile or other chemically resistant gloves.[1]
2. Waste Collection and Containment:
-
Solid Waste:
-
Carefully sweep up solid FDCA, minimizing dust generation.[2]
-
Place the collected solid into a sturdy, leak-proof container with a secure lid. The original product container is often a suitable choice.
-
Label the container clearly as "Waste this compound."
-
-
Contaminated Materials:
-
Dispose of any grossly contaminated items (e.g., weigh boats, paper towels) in the same labeled waste container.
-
-
Empty Containers:
-
For empty containers, thoroughly remove all residual solid.
-
The first rinse of the container with a solvent (e.g., water) must be collected and disposed of as chemical waste.
-
Subsequent rinses of the container, if required, should also be collected as chemical waste.
-
Once clean, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated chemical waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Do not store with incompatible materials. As an acid, keep it segregated from bases.
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Always consult local, regional, and national regulations to ensure full compliance, as waste disposal requirements can vary.[2]
5. Spill Response:
-
In case of a spill, avoid breathing dust.
-
Mechanically take up the spilled material and place it in an appropriate container for disposal.[1]
-
Ventilate the affected area.
-
Do not allow the substance to enter drains or waterways.[1]
FDCA Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2,5-Furandicarboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Furandicarboxylic acid (FDCA). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance, and it is essential to be aware of its potential risks before handling. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description | Citations |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4] |
| Skin Irritation | H315 | May cause skin irritation. | [3][4] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation. | [3][4] |
| Combustible Dust | - | The product in its delivered form is not capable of dust explosion; however, the enrichment of fine dust can lead to the danger of dust explosion. | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | PPE Recommendation | Standard | Citations |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for operations with a high risk of splashing or dust generation. | ANSI Z87.1 or European Standard EN166 | [1][2][5][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use. | - | [1][2][6] |
| Body | Laboratory coat. A Nomex® lab coat over cotton clothing is recommended for added protection. Ensure the lab coat is buttoned and fits properly. | - | [5] |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. Use in a well-ventilated area or under a chemical fume hood. | EN 143 | [1][5][6] |
| Feet | Closed-toe, closed-heel shoes that cover the entire foot. | - | [5] |
Operational and Handling Plan
Adherence to proper handling procedures is paramount to prevent accidents and exposure.
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[1][2][4]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Keep containers tightly closed when not in use.[2]
Step-by-Step Handling Procedure (for weighing and preparing solutions):
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.
-
Weighing (Solid FDCA):
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula to carefully transfer the solid FDCA to a tared weighing vessel. Avoid scooping in a manner that creates airborne dust.
-
Clean any spills on the balance immediately using a brush and dustpan.
-
-
Solution Preparation:
-
Slowly add the weighed solid FDCA to the solvent in a suitable container (e.g., beaker or flask).
-
Stir the mixture gently to dissolve the solid. If necessary, use a magnetic stirrer at a speed that does not cause splashing.
-
If heating is required to dissolve the acid, do so in a controlled manner (e.g., using a hot plate with a stirrer) within the fume hood.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues about the spill.
-
Protect: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain and Clean (Solid Spill):
-
For small spills, carefully sweep or scoop up the solid material and place it into a labeled, sealed container for disposal.[2]
-
Avoid actions that could generate dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
-
Ventilate: After the spill has been cleaned, ventilate the area thoroughly.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste material (spilled solid, contaminated PPE, etc.) in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.[1]
-
Container Disposal: Empty containers may retain product residue. Follow all hazard warnings and handle empty containers as if they were full.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
